molecular formula C17H15NO3 B026161 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one CAS No. 4803-74-1

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Cat. No.: B026161
CAS No.: 4803-74-1
M. Wt: 281.3 g/mol
InChI Key: SUVQWDLUAIFZKM-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVQWDLUAIFZKM-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3=CC=NC=C3)/C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468795
Record name (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4803-74-1
Record name (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and analytical characterization. While the biological activity of this compound is not extensively studied, its significance as a precursor in pharmaceutical manufacturing is thoroughly examined. This document aims to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₇H₁₅NO₃.[1] It is also known by other names such as Donepezil Pyridine Dehydro Impurity.[1] The compound's key properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₃[1]
Molecular Weight 281.31 g/mol [1]
CAS Number 4803-74-1[1]
IUPAC Name (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one[1]
Melting Point 210-211°C[2]
Boiling Point 499.9 ± 45.0 °C (Predicted)[2]
Density 1.255 g/cm³[2]
Appearance Solid-
Storage Refrigerator (2-8°C) for long-term storage[1]

Synthesis

The primary synthesis of this compound involves the condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde.[3] This reaction is a critical step in the overall synthesis of Donepezil. Several methods have been reported in scientific literature and patents, with variations in catalysts and reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5_6_dimethoxy_1_indanone 5,6-dimethoxy-1-indanone Condensation Condensation Reaction 5_6_dimethoxy_1_indanone->Condensation 4_pyridinecarboxaldehyde 4-pyridinecarboxaldehyde 4_pyridinecarboxaldehyde->Condensation Target_Compound This compound Condensation->Target_Compound

Synthesis Workflow Diagram
Experimental Protocols

Two common experimental protocols for the synthesis are detailed below. These protocols are based on methods described in various patents for the synthesis of Donepezil intermediates.

Protocol 1: Acid-Catalyzed Condensation

This method utilizes p-toluenesulfonic acid as a catalyst in a non-polar solvent.

  • Materials:

    • 5,6-dimethoxy-1-indanone

    • 4-pyridinecarboxaldehyde

    • p-toluenesulfonic acid monohydrate

    • Toluene

  • Procedure:

    • A reaction vessel is charged with toluene, followed by the addition of 5,6-dimethoxy-1-indanone and 4-pyridinecarboxaldehyde.[4]

    • p-Toluenesulfonic acid monohydrate is then added to the mixture.[4]

    • The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.[4]

    • After the complete removal of water, the reaction is cooled, and the solid product is collected by filtration.[4]

    • The product is washed with a small amount of cold toluene and dried.

Protocol 2: Base-Catalyzed Condensation

This method employs an alkali metal hydroxide as a base in an aqueous medium.

  • Materials:

    • 5,6-dimethoxy-1-indanone

    • 4-pyridinecarboxaldehyde

    • Alkali metal hydroxide (e.g., NaOH)

    • Demineralized water

  • Procedure:

    • 5,6-dimethoxy-1-indanone is condensed with 4-pyridinecarboxaldehyde in the presence of an alkali metal hydroxide.[3]

    • The reaction is carried out in demineralized water at a temperature range of 15°C to 45°C.[3]

    • The resulting product, this compound, precipitates out of the solution and is collected by filtration.[3]

Analytical Data

The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and other spectroscopic methods.

Analytical MethodResultsSource
HPLC Purity >97.5% - 100.00%[1][3]

Role in Donepezil Synthesis

This compound is a pivotal intermediate in the synthesis of Donepezil. The subsequent steps involve the benzylation of the pyridine ring followed by the reduction of both the pyridine ring and the exocyclic double bond to yield the final Donepezil molecule.

Donepezil Synthesis Pathway

The following diagram illustrates the logical relationship of this compound in the synthesis of Donepezil.

Donepezil_Synthesis_Pathway Role of this compound in Donepezil Synthesis Start 5,6-dimethoxy-1-indanone + 4-pyridinecarboxaldehyde Intermediate This compound Start->Intermediate Condensation Benzylation Benzylation Intermediate->Benzylation Pyridinium_Salt 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methylene]pyridinium bromide Benzylation->Pyridinium_Salt Reduction Reduction Pyridinium_Salt->Reduction Donepezil Donepezil Reduction->Donepezil

Donepezil Synthesis Pathway

Biological Activity and Mechanism of Action

There is a significant lack of publicly available data on the specific biological activity and mechanism of action of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate and a known impurity in the production of Donepezil. Therefore, it is not typically investigated for its own pharmacological effects. Any biological impact would likely be considered in the context of impurity profiling and toxicological assessment of the final drug product, Donepezil.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly in the manufacturing of Donepezil. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization based on available scientific and patent literature. While information on its intrinsic biological activity is scarce, its role as a key synthetic precursor is well-established. This document serves as a foundational resource for professionals engaged in the research and development of related pharmaceutical compounds.

References

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one structure and function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Introduction

This compound is a heterocyclic aromatic ketone of significant interest in the field of pharmaceutical sciences. Its primary role is not as a therapeutic agent itself, but as a crucial, high-purity intermediate in the synthesis of Donepezil, a leading medication for the symptomatic treatment of Alzheimer's disease.[1][2][3][4] This compound is also frequently classified as a process impurity in the manufacturing of Donepezil, often referred to as "Donepezil Pyridine Dehydro Impurity".[5][6][7]

This technical guide provides a comprehensive overview of its chemical structure, identifiers, function, and the key experimental protocols for its synthesis and subsequent conversion. The information is intended for researchers, medicinal chemists, and professionals involved in pharmaceutical development and manufacturing.

Chemical Structure and Identification

The molecule consists of a dimethoxy-substituted indanone core functionalized with a pyridinylmethylene group at the 2-position. The exocyclic double bond introduces the possibility of E/Z isomerism, with the (E)-isomer being the specified configuration.[8]

Chemical Identifiers

The compound is registered and identified by several names and numbers across chemical databases.

IdentifierValueReference(s)
IUPAC Name (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one[5][8]
CAS Number 4803-74-1[5][6][8]
Molecular Formula C₁₇H₁₅NO₃[5][8]
Common Synonyms Donepezil Impurity 48, Donepezil Pyridine Dehydro Impurity[5][8]
Physicochemical Properties

Key physicochemical properties are summarized below, providing essential data for handling and characterization.

PropertyValueReference(s)
Molecular Weight 281.30 g/mol [8]
Appearance Yellow Solid[9]
Purity (HPLC) Can be synthesized to ≥99% purity[5]
SMILES COC1=C(C=C2C(=C1)C/C(=C\C3=CC=NC=C3)/C2=O)OC[8]
InChI InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+[8]

Function: A Key Intermediate in Donepezil Synthesis

The principal function of this compound is to serve as the penultimate precursor to the core piperidine structure of Donepezil. The synthesis of Donepezil involves a critical hydrogenation step where this intermediate is converted into 4-[(5,6-Dimethoxy-1-indanon)-2-yl] methyl piperidine.[1][2] This transformation simultaneously reduces the pyridine ring to a piperidine ring and saturates the exocyclic double bond.

While derivatives of the parent 5,6-dimethoxy-1-indanone scaffold have been explored for potential antimicrobial properties, no significant independent biological activity has been reported for this compound itself.[10] Its value is intrinsically linked to its role in enabling an efficient and scalable synthesis of Donepezil.

G Indanone 5,6-Dimethoxy -indan-1-one invis Indanone->invis Aldehyde Pyridine-4- carbaldehyde Aldehyde->invis Target 5,6-Dimethoxy-2-(pyridine-4-yl) methylene-indan-1-one Piperidine 4-[(5,6-Dimethoxy-1-indanon) -2-yl] methyl piperidine Target->Piperidine Hydrogenation (Pd/C or PtO₂) Donepezil Donepezil Piperidine->Donepezil Benzylation invis->Target Condensation (Toluene, p-TSA)

Core synthetic pathway to Donepezil.

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of the title compound are critical for reproducibility and process optimization. The following protocols are derived from patented industrial processes.

Synthesis via Aldol Condensation

This procedure describes the formation of the title compound from its precursors.

Objective: To synthesize this compound.

Materials:

  • 5,6-dimethoxyindan-1-one

  • Pyridine-4-carbaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

Protocol: [3]

  • Charge a glass reactor equipped with a mechanical stirrer and a Dean-Stark apparatus with toluene.

  • Add 5,6-dimethoxyindan-1-one to the toluene with vigorous stirring.

  • Add pyridine-4-carbaldehyde in one portion, followed by the addition of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to boiling. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Maintain the reflux for approximately 6 hours, or until no more water is collected.

  • Cease heating and allow the reaction mixture to cool slowly to ambient temperature while stirring.

  • Collect the resulting solid product by filtration.

  • Rinse the filter cake with a small volume of cold toluene and dry to yield the final product.

G start Start setup 1. Charge reactor with Toluene, 5,6-dimethoxyindan-1-one, pyridine-4-carbaldehyde, & p-TSA start->setup reflux 2. Heat to boiling and reflux for ~6 hours setup->reflux water_removal 3. Azeotropically remove water using Dean-Stark trap reflux->water_removal cool 4. Cool mixture to ambient temperature water_removal->cool filter 5. Filter the solid product cool->filter wash_dry 6. Wash with cold Toluene and dry filter->wash_dry end End Product wash_dry->end

Workflow for synthesis of the title compound.
Catalytic Hydrogenation to Piperidine Intermediate

This protocol details the reduction of the title compound to its corresponding piperidine derivative, a key step towards Donepezil. Two common catalyst systems are presented.

Objective: To synthesize 4-[(5,6-Dimethoxy-1-indanon)-2-yl] methyl piperidine.

Method A: Palladium on Carbon (Pd/C) Catalyst [1]

  • Suspend 5,6-dimethoxy-2-(pyridin-4-yl)methylene-indan-1-one and 10% Palladium on carbon in acetic acid in a suitable pressure vessel.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Heat the mixture to 75°C and maintain for 4 hours with stirring.

  • After cooling, filter off the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a 10% aqueous sodium hydrogen carbonate solution.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic layers, dry over sodium sulphate, and concentrate to dryness to yield the product.

Method B: Platinum Dioxide (PtO₂) Catalyst [2]

  • Suspend 5,6-dimethoxy-2-(pyridin-4-yl)methylene-indan-1-one and Platinum dioxide (PtO₂) in an acetic acid-methanol (1:1) mixture in a pressure vessel.

  • Pressurize the vessel with hydrogen gas to 30 psi.

  • Stir the reaction at room temperature for 6 hours.

  • Follow steps 4-8 from Method A for workup and isolation of the product.

Quantitative Data

The efficiency of the synthesis and subsequent reactions is a critical parameter for industrial applications.

ParameterValueConditions / NotesReference(s)
Synthesis Yield 0.66 kg raw productStarting from 0.257 kg of 5,6-dimethoxyindan-1-one[3]
Hydrogenation Yield 99%Using either PtO₂ or Pd/C catalyst systems[1][2]
Purity of Hydrogenated Product >97% (by HPLC)Achieved via hydrogenation with Pd/C[11]
Hydrogenation Conditions (Pd/C) 75°C, 50 psi, 4 hoursSolvent: Acetic Acid[1]
Hydrogenation Conditions (PtO₂) Room Temp, 30 psi, 6 hoursSolvent: Acetic Acid/Methanol[2]

Conclusion

This compound is a well-characterized compound whose significance is firmly established within the synthetic pathway of Donepezil. While it lacks a known therapeutic function on its own, its efficient synthesis and high-yield conversion are pivotal for the commercial production of this important anti-Alzheimer's agent. The detailed protocols and quantitative data provided herein serve as a valuable resource for process chemists and researchers in the pharmaceutical industry.

References

In-Depth Technical Guide: CAS 4803-74-1

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Intermediate and Key Impurity in the Synthesis of Donepezil

This technical guide provides a comprehensive overview of the chemical compound with CAS number 4803-74-1, scientifically known as 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one. This compound is a critical intermediate in the synthetic pathway of Donepezil, a widely used medication for the treatment of Alzheimer's disease. Furthermore, it is recognized as a significant process-related impurity, making its characterization and control paramount for pharmaceutical quality assurance. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analytical quantification, and its role in the broader context of Donepezil manufacturing.

Chemical and Physical Properties

5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one is a heterocyclic compound. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 4803-74-1
IUPAC Name 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one
Synonyms Donepezil Pyridine Dehydro Impurity
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Melting Point 210-211 °C
Boiling Point 499.9 °C (Predicted)
Density 1.255 g/cm³

Role in Donepezil Synthesis

The primary significance of CAS 4803-74-1 lies in its role as a direct precursor to Donepezil. The synthesis of this intermediate is a crucial step in several patented manufacturing routes for the active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The most common synthetic route to 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one involves the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde. This reaction is a pivotal step that introduces the pyridinylmethylene moiety, which is later reduced and benzylated to form the final Donepezil molecule.

G cluster_0 Synthesis of Intermediate cluster_1 Further Synthetic Steps A 5,6-Dimethoxy-1-indanone C CAS 4803-74-1 (5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one) A->C Condensation B Pyridine-4-carboxaldehyde B->C D Donepezil C->D Reduction & Benzylation

Synthetic pathway of Donepezil highlighting the formation of CAS 4803-74-1.
Detailed Experimental Protocol for Synthesis

The following experimental protocol is based on procedures outlined in the patent literature, specifically referencing the condensation reaction to form the title compound.

Materials:

  • 5,6-dimethoxy-1-indanone

  • 4-pyridinecarboxaldehyde

  • Alkali metal hydroxide (e.g., potassium hydroxide)

  • Demineralized water

Procedure:

  • To a suitable reaction vessel, add 5,6-dimethoxy-1-indanone and demineralized water.

  • Stir the mixture to form a suspension.

  • Slowly add a solution of an alkali metal hydroxide (e.g., potassium hydroxide) in demineralized water to the suspension, maintaining the temperature between 15 °C and 45 °C.

  • To this mixture, add 4-pyridinecarboxaldehyde.

  • Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the reaction progress by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product, 5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone, will precipitate from the reaction mixture.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with demineralized water to remove any unreacted starting materials and base.

  • Dry the product under vacuum at a suitable temperature (e.g., 50-55 °C) to a constant weight.

The yield of this reaction is reported to be high, often exceeding 95%, with a purity of greater than 99% as determined by HPLC.

Analytical Characterization as a Donepezil Impurity

Due to its role as a process-related impurity, the accurate detection and quantification of CAS 4803-74-1 in the final Donepezil API and its formulations are critical for quality control. Several analytical methods have been developed and validated for this purpose.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Donepezil and its impurities. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the "Donepezil Pyridine Dehydro Impurity" from the API and other related substances.

G A Donepezil Sample (API or Formulation) B Sample Preparation (Dissolution & Dilution) A->B C HPLC/UPLC Analysis B->C D Data Acquisition (Chromatogram) C->D E Impurity Identification (based on Retention Time) D->E F Quantification (Peak Area vs. Standard) E->F G Result Reporting (% Impurity) F->G

General workflow for the analysis of CAS 4803-74-1 as an impurity in Donepezil.
Detailed Experimental Protocol for HPLC Analysis

The following is a representative HPLC method for the determination of Donepezil and its impurities, including CAS 4803-74-1.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.025 M Potassium dihydrogen phosphate buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient A gradient program is typically used to achieve optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a reference standard of 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Donepezil sample (API or crushed tablets) in the diluent to a specified concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response factor of the impurity.

  • Inject the sample solution.

  • Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage of the impurity in the sample using the peak areas and the known concentration of the standard.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The formation of impurities, including CAS 4803-74-1, can be monitored under various stress conditions. The following table summarizes typical results from such studies, although the formation of this specific impurity is more process-related than degradation-related. The data presented here is illustrative of the types of results obtained in forced degradation studies of Donepezil, which may or may not show a significant increase in this particular impurity.

Stress ConditionDurationDonepezil Recovery (%)Observations
Acid Hydrolysis (0.1 M HCl)7 days~86%Formation of several degradation products.[][2]
Alkaline Hydrolysis (0.1 M NaOH)7 days~42%Significant degradation with the formation of multiple products.[][2]
Oxidative (3% H₂O₂)7 days~90%Minor degradation observed.[][2]
Thermal (85 °C)7 daysStableNo significant degradation.
Photolytic (Daylight)7 daysStableNo significant degradation.

It is important to note that while forced degradation studies are crucial for overall stability assessment, the primary control of CAS 4803-74-1 is achieved through the careful optimization and control of the synthetic process.

Conclusion

CAS 4803-74-1, or 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-indan-1-one, is a compound of significant interest in the pharmaceutical industry due to its dual role as a key intermediate and a critical impurity in the manufacturing of Donepezil. A thorough understanding of its synthesis, reaction kinetics, and analytical characterization is essential for ensuring the quality, safety, and efficacy of the final drug product. The information and protocols provided in this technical guide are intended to support the efforts of researchers and professionals in the field of drug development and quality control.

References

An In-depth Technical Guide on (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one: Synthesis, Potential Therapeutic Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one is a heterocyclic compound belonging to the indenone class of molecules. While specific research on this exact molecule is not extensively published, its structural features, combining a dimethoxy-substituted indenone core with a pyridinylidene moiety, place it at the intersection of two pharmacologically significant families of compounds. This technical guide consolidates available information on its synthesis, and based on extensive research into structurally related analogs, explores its potential as a therapeutic agent, particularly in the fields of oncology and neurodegenerative diseases. This document provides detailed hypothetical experimental protocols, summarizes quantitative data from closely related compounds to infer potential efficacy, and visualizes key signaling pathways that may be modulated by this class of molecules.

Chemical Identity

IUPAC Name (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one
CAS Number 877606-65-0[1]
Molecular Formula C₁₇H₁₅NO₃[2]
Molecular Weight 281.31 g/mol
Structure
Configuration The (E)-configuration of the exocyclic double bond has been confirmed by crystallographic studies.[2]

Synthesis

The synthesis of (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one can be achieved through a base-catalyzed aldol condensation reaction, a common method for preparing 2-benzylidene-1-indanones.[3] The likely precursors for this synthesis are 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5,6-Dimethoxy-1-indanone 5,6-Dimethoxy-1-indanone Aldol Condensation Aldol Condensation 5,6-Dimethoxy-1-indanone->Aldol Condensation Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Aldol Condensation Target Compound (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one Aldol Condensation->Target Compound Base, Solvent (e.g., NaOH, Ethanol)

Caption: Proposed synthesis of the target compound via Aldol condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for analogous compounds.[4]

Materials:

  • 5,6-dimethoxy-1-indanone (1.0 eq)

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5,6-dimethoxy-1-indanone in ethanol.

  • Addition of Reagents: To the stirred solution, add pyridine-4-carboxaldehyde. Subsequently, add an aqueous solution of sodium hydroxide dropwise.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold water and a small amount of cold ethanol to remove excess reactants and base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one.

  • Characterization: The structure and purity of the final compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Biological Activities and Therapeutic Applications

The indenone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds.[5] Derivatives of this class have shown significant promise as both anticancer and neuroprotective agents.[3][6]

Anticancer Potential

Numerous studies have highlighted the potent antitumor activity of indenone derivatives against a range of cancer cell lines.[3][7]

3.1.1. Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which many indenone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3][8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]

Tubulin_Inhibition_Pathway Target_Compound (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one Tubulin Tubulin Target_Compound->Tubulin Binds to colchicine site Microtubule_Formation Microtubule_Formation Target_Compound->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Formation->Mitotic_Spindle_Disruption Leads to G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

3.1.2. Modulation of NF-κB Signaling

Some indenone derivatives have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. By inhibiting NF-κB, these compounds can induce apoptosis in cancer cells.[9]

3.1.3. Quantitative Data for Related Anticancer Indenone Derivatives

The following table summarizes the in vitro anticancer activity of several 2-benzylidene-1-indanone derivatives against various human cancer cell lines. It is important to note that this data is for structurally related compounds and serves to illustrate the potential of this chemical class.

CompoundCell LineIC₅₀ (µM)Reference
2-benzylidene-1-indanone derivativeMCF-7 (Breast)0.01 - 0.88[3]
2-benzylidene-1-indanone derivativeHCT (Colon)0.01 - 0.88[3]
2-benzylidene-1-indanone derivativeTHP-1 (Leukemia)0.01 - 0.88[3]
2-benzylidene-1-indanone derivativeA549 (Lung)0.01 - 0.88[3]
Indanone-based thiazolyl hydrazone (ITH-6)HT-29 (Colon, p53 mutant)0.41 ± 0.19[9]
Indanone-based thiazolyl hydrazone (ITH-6)COLO 205 (Colon, p53 mutant)Not specified[9]
Indanone-based thiazolyl hydrazone (ITH-6)KM 12 (Colon, p53 mutant)Not specified[9]
Aurone and Indanone DerivativesHeLa, HT-29, A549, HepG2< 6 (for 8 compounds)[10]
Neuroprotective Potential

The indenone core is also a key feature of drugs used to treat neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6]

3.2.1. Proposed Mechanisms of Neuroprotection

Indenone derivatives may exert neuroprotective effects through multiple mechanisms:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's disease.[5]

  • Monoamine Oxidase (MAO) Inhibition: Specifically, MAO-B inhibition can increase dopamine levels, a key strategy in Parkinson's disease treatment.[5][6]

  • Anti-Amyloid Aggregation: Some indenone derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[5]

  • α-Synuclein Ligands: Indanone derivatives have been identified as ligands for misfolded α-synuclein aggregates, which are characteristic of Parkinson's disease and other synucleinopathies.[11]

Neuroprotection_Mechanisms cluster_alzheimers Alzheimer's Disease Related cluster_parkinsons Parkinson's Disease Related Target_Compound (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one AChE_BChE AChE/BChE Target_Compound->AChE_BChE Inhibits Abeta_Aggregation Aβ Aggregation Target_Compound->Abeta_Aggregation Inhibits MAO_B MAO-B Target_Compound->MAO_B Inhibits alpha_Synuclein α-Synuclein Aggregates Target_Compound->alpha_Synuclein Binds to Increase_ACh ↑ Acetylcholine AChE_BChE->Increase_ACh Reduce_Plaques ↓ Amyloid Plaques Abeta_Aggregation->Reduce_Plaques Increase_Dopamine ↑ Dopamine MAO_B->Increase_Dopamine Reduce_Lewy_Bodies ↓ Lewy Bodies alpha_Synuclein->Reduce_Lewy_Bodies

Caption: Potential multi-target neuroprotective mechanisms of indenone derivatives.

3.2.2. Quantitative Data for Related Neuroprotective Indenone Derivatives

The following table presents data for indenone derivatives with demonstrated neuroprotective activities.

Compound ClassActivityTargetIC₅₀ / EC₅₀ / % InhibitionReference
Indanone/piperidine hybridsNeuroprotection (OGD/R model)Neuronal cellsSignificant viability at 3.125-100 µM[12]
Indanone/piperidine hybrid (Compound 4)Infarct volume reduction (in vivo)MCAO/R model18.45% reduction at 40 mg/kg[12]
6,7-dimethoxy-3-(4-pyridyl)-...pyrazol-2-yl-4-pyridyl methanoneAntitubercularMTB & INHR-MTBMIC of 0.22 µM[13]

Conclusion and Future Directions

(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one represents a molecule of significant interest for further investigation. Based on the well-documented biological activities of the indenone and pyridine scaffolds, this compound is a promising candidate for development as an anticancer or neuroprotective agent.

Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be performed, and the compound fully characterized.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays relevant to neurodegenerative diseases (e.g., cholinesterase inhibition, MAO inhibition, anti-aggregation assays).

  • Mechanism of Action Studies: If promising activity is observed, detailed mechanistic studies should be undertaken to identify its specific molecular targets and pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

This technical guide provides a foundational understanding of (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one, highlighting its potential and providing a roadmap for its future exploration as a novel therapeutic agent.

References

An In-Depth Technical Guide to Donepezil Pyridine Dehydro Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes a complex synthesis process where various impurities can emerge. This technical guide provides a comprehensive overview of the Donepezil Pyridine Dehydro Impurity, a key process-related impurity. This document outlines its chemical identity, formation pathway, and current understanding of its analytical quantification. While specific quantitative limits and dedicated toxicological data for this impurity are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge to inform researchers and professionals in drug development and quality control.

Chemical Identity

The Donepezil Pyridine Dehydro Impurity is a crucial intermediate formed during the synthesis of Donepezil. Its chemical identity is well-established:

ParameterValue
Chemical Name 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one[1]
Synonyms Donepezil Pyridine Dihydro Impurity, Donepezil Impurity
CAS Number 4803-74-1[2]
Molecular Formula C₁₇H₁₅NO₃[1][2]
Molecular Weight 281.31 g/mol [1][2]

Formation Pathway

The Donepezil Pyridine Dehydro Impurity is not a degradation product of Donepezil but rather a process-related impurity that serves as a key intermediate in several synthetic routes to the final drug substance.[3] Its formation is a direct result of the condensation reaction between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. This reaction is a critical step in building the core structure of Donepezil.

The most common synthetic approach involving this impurity is a Knoevenagel-type condensation. In this reaction, the acidic α-hydrogen of the 5,6-dimethoxy-1-indanone is deprotonated by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of pyridine-4-carboxaldehyde. Subsequent dehydration leads to the formation of the stable, conjugated system of the Donepezil Pyridine Dehydro Impurity.

cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Quaternization cluster_2 Step 3: Reduction 5_6_dimethoxy_1_indanone 5,6-dimethoxy-1-indanone Donepezil_Pyridine_Dehydro_Impurity Donepezil Pyridine Dehydro Impurity 5_6_dimethoxy_1_indanone->Donepezil_Pyridine_Dehydro_Impurity Base-catalyzed condensation pyridine_4_carboxaldehyde Pyridine-4-carboxaldehyde pyridine_4_carboxaldehyde->Donepezil_Pyridine_Dehydro_Impurity Quaternary_Salt Pyridinium Salt Intermediate Donepezil_Pyridine_Dehydro_Impurity->Quaternary_Salt Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Quaternary_Salt Donepezil Donepezil Quaternary_Salt->Donepezil Reduction Reducing Agent (e.g., H₂, Catalyst) Reduction->Donepezil

Caption: Synthetic pathway of Donepezil highlighting the formation of the Pyridine Dehydro Impurity.

Analytical Quantification

The control of impurities is a critical aspect of pharmaceutical quality control. While specific regulatory limits for the Donepezil Pyridine Dehydro Impurity are not explicitly detailed in publicly accessible pharmacopeial monographs, general guidelines for impurities in new drug substances, such as those from the International Council for Harmonisation (ICH), apply.[4] These guidelines typically set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For identified but toxicologically uncharacterized impurities, limits are generally stringent, often in the range of 0.10% to 0.15%.[5]

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for the impurity profiling of Donepezil.[6] Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the concurrent detection of multiple Donepezil impurities.[6]

General Experimental Protocol for Impurity Profiling

While a specific protocol for the Donepezil Pyridine Dehydro Impurity is not available, a general RP-HPLC method for Donepezil and its impurities is outlined below. This can serve as a starting point for method development and validation for this specific impurity.

ParameterTypical Conditions
Column C18 (e.g., Hypersil ODS, 25 cm x 4.6 mm, 5.0 µm)[6]
Mobile Phase A gradient program is typically employed. For example:- Solution A: 10 mM diammonium hydrogen orthophosphate in water (pH 6.0)[6]- Solution B: Acetonitrile and methanol (85:15 v/v)[6]
Detection UV at 230 nm[6] or 268 nm[3]
Column Temperature 35°C[6]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Note: This is a generalized protocol. Method development and validation are essential to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of the Donepezil Pyridine Dehydro Impurity. The retention time for this specific impurity would need to be determined during method development using a reference standard.

Sample_Preparation Sample Preparation (Dissolve in mobile phase) HPLC_System RP-HPLC System Sample_Preparation->HPLC_System Injection Data_Analysis Data Analysis (Peak integration, quantification) HPLC_System->Data_Analysis Chromatogram Impurity_Profiling Impurity Profile (Quantification of Pyridine Dehydro Impurity) Data_Analysis->Impurity_Profiling

Caption: General experimental workflow for HPLC-based impurity profiling.

Pharmacological and Toxicological Profile

A critical aspect of impurity profiling is the assessment of the pharmacological and toxicological effects of the impurities. As of the date of this document, there is no publicly available data on the specific pharmacological activity or toxicity of the Donepezil Pyridine Dehydro Impurity.

In the absence of experimental data, in silico (computational) toxicology methods can be employed as a preliminary assessment tool to predict the potential toxicity of impurities.[7][8] These methods utilize the chemical structure of a compound to predict its potential for various toxicological endpoints, such as mutagenicity, carcinogenicity, and reproductive toxicity.

In Silico Toxicity Prediction Workflow

A generalized workflow for in silico toxicity prediction involves the following steps:

Input Chemical Structure of Donepezil Pyridine Dehydro Impurity QSAR Quantitative Structure-Activity Relationship (QSAR) Models Input->QSAR Expert_Systems Knowledge-Based Expert Systems Input->Expert_Systems Prediction Toxicity Endpoint Prediction (e.g., Mutagenicity, Carcinogenicity) QSAR->Prediction Expert_Systems->Prediction Assessment Toxicological Risk Assessment Prediction->Assessment

Caption: A generalized workflow for in silico toxicity prediction of chemical compounds.

It is crucial to note that in silico predictions are not a substitute for experimental toxicological studies. However, they can be valuable for prioritizing impurities for further testing and for providing an initial risk assessment.

Conclusion and Future Perspectives

The Donepezil Pyridine Dehydro Impurity is a well-characterized process-related impurity that serves as a key intermediate in the synthesis of Donepezil. Its formation is a direct result of the condensation of 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. While general analytical methods for Donepezil impurity profiling exist, specific quantitative data and dedicated analytical protocols for this impurity are not widely reported. Furthermore, its pharmacological and toxicological profile remains uninvestigated.

For drug development professionals, the control of this impurity to within acceptable limits, as guided by ICH principles, is essential. Further research is warranted in the following areas:

  • Development and publication of validated, specific analytical methods for the routine quantification of the Donepezil Pyridine Dehydro Impurity.

  • Isolation and characterization of this impurity to serve as a reference standard for analytical and toxicological studies.

  • In vitro and in vivo toxicological evaluation to determine its safety profile and establish a scientifically justified regulatory limit.

  • Pharmacological screening to assess any potential acetylcholinesterase inhibitory activity or other off-target effects.

A thorough understanding of the formation and control of the Donepezil Pyridine Dehydro Impurity, coupled with a comprehensive assessment of its biological activity, will contribute to ensuring the quality, safety, and efficacy of Donepezil drug products.

References

The Core Mechanism of Action of Pyridinylmethylene Indanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pyridinylmethylene indanones, a class of compounds demonstrating significant therapeutic potential across a range of diseases. By targeting key enzymes and signaling pathways, these molecules offer promising avenues for the development of novel treatments for inflammatory conditions, neurodegenerative disorders, and cancer. This document details their biological targets, the signaling cascades they modulate, and the experimental protocols used to elucidate their function, presenting quantitative data in a clear, comparative format.

Biological Targets and Therapeutic Potential

Pyridinylmethylene indanones have been identified as potent modulators of several key biological targets implicated in various disease states. Their diverse pharmacological profile stems from their ability to interact with enzymes and signaling proteins that are central to inflammatory processes, neurotransmission, and cell proliferation.

Inhibition of Pro-inflammatory Cytokine Signaling

A significant mechanism of action for certain pyridinylmethylene indanone derivatives is the inhibition of signaling pathways activated by pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). These compounds have been shown to suppress the adhesion of monocytes to endothelial cells, a critical step in the inflammatory cascade that contributes to diseases like inflammatory bowel disease.

Cholinesterase Inhibition in Neurodegenerative Diseases

Several pyridinylmethylene indanone analogues exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.

Modulation of Kinase Activity in Cancer

Derivatives of the core pyridinylmethylene indanone scaffold have demonstrated inhibitory effects on protein kinases, such as c-Src kinase.[4][5][6] The c-Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[4][5][6] Its overexpression or aberrant activation is linked to the progression of various cancers, making it a prime target for anticancer drug development.

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activities of representative pyridinylmethylene indanone derivatives and related compounds against their respective biological targets.

Table 1: Inhibition of Cholinesterases

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
Pyridyl-pyridazine MoietyAcetylcholinesterase (AChE)0.26 (Compound 5)Donepezil0.17
Butyrylcholinesterase (BuChE)0.19 (Compound 5)Donepezil0.41

Table 2: Inhibition of c-Src Kinase

Compound ClassTargetIC50 (µM)
Pyridin-2(1H)-one Derivativesc-Src Kinase12.5 (Compound 36)

Signaling Pathways

Pyridinylmethylene indanones exert their effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

TNF-α Signaling Pathway

TNF-α initiates a signaling cascade by binding to its receptors (TNFR1 and TNFR2), leading to the activation of downstream pathways, including the NF-κB and MAPK pathways.[7][8][9][10][11] This results in the expression of various pro-inflammatory genes. Pyridinylmethylene indanones can interfere with this pathway, thereby reducing the inflammatory response.

TNF_alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NF-kappaB NF-κB IkappaB->NF-kappaB Releases Nucleus Nucleus NF-kappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Pyridinylmethylene_Indanones Pyridinylmethylene Indanones Pyridinylmethylene_Indanones->IKK_complex Inhibits

Caption: TNF-α Signaling Pathway and Point of Inhibition.

Cholinergic Signaling Pathway

In the context of Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels.[1][2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade acetylcholine in the synaptic cleft. By inhibiting these enzymes, pyridinylmethylene indanones increase the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle Acetylcholine (Vesicle) ChAT->ACh_vesicle Synthesizes ACh_synapse Acetylcholine ACh_vesicle->ACh_synapse Released AChE_BuChE AChE / BuChE ACh_synapse->AChE_BuChE Degraded by ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor Binds Choline_reuptake Choline AChE_BuChE->Choline_reuptake Acetate Acetate AChE_BuChE->Acetate Choline_reuptake->Choline Reuptake Pyridinylmethylene_Indanones Pyridinylmethylene Indanones Pyridinylmethylene_Indanones->AChE_BuChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic Synapse and Cholinesterase Inhibition.

c-Src Kinase Signaling Pathway

c-Src kinase is a key node in multiple signaling pathways that control cell growth and proliferation.[4][5][6] It is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Once activated, c-Src phosphorylates a range of downstream substrates, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation.

cSrc_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR) c-Src_inactive c-Src (Inactive) RTK->c-Src_inactive Integrins Integrins Integrins->c-Src_inactive c-Src_active c-Src (Active) c-Src_inactive->c-Src_active Activation Ras_MAPK Ras/MAPK Pathway c-Src_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway c-Src_active->PI3K_Akt STAT3 STAT3 c-Src_active->STAT3 Cell_Proliferation Cell Proliferation & Survival Ras_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation STAT3->Cell_Proliferation Pyridinylmethylene_Indanones Pyridinylmethylene Indanones Pyridinylmethylene_Indanones->c-Src_active Inhibits

Caption: c-Src Kinase Signaling Cascade and Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

TNF-α-Induced Monocyte Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of monocytes to endothelial cells stimulated with TNF-α.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • THP-1 human monocytic cells

  • Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for THP-1)

  • Recombinant human TNF-α

  • Calcein-AM (fluorescent dye)

  • Assay buffer (e.g., PBS with Ca2+/Mg2+)

  • Test compound (pyridinylmethylene indanone derivative)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Endothelial Cell Culture: Seed HUVECs into a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.

  • Compound Treatment: Pre-incubate the HUVEC monolayer with various concentrations of the test compound for 1-2 hours.

  • TNF-α Stimulation: Add TNF-α (e.g., 10 ng/mL final concentration) to the wells containing the test compound and incubate for 4-6 hours to induce the expression of adhesion molecules. Include vehicle-treated and unstimulated controls.

  • Monocyte Labeling: While HUVECs are being stimulated, label THP-1 cells with Calcein-AM according to the manufacturer's protocol.

  • Co-culture: After the TNF-α stimulation, wash the HUVEC monolayer gently with assay buffer. Add the Calcein-AM labeled THP-1 cells to each well and incubate for 30-60 minutes to allow for adhesion.

  • Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent THP-1 cells.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).

  • Data Analysis: Calculate the percentage of monocyte adhesion relative to the TNF-α stimulated control and determine the IC50 value of the test compound.

Monocyte_Adhesion_Workflow Start Start Seed_HUVECs Seed HUVECs in 96-well plate Start->Seed_HUVECs HUVEC_Monolayer Culture to confluent monolayer Seed_HUVECs->HUVEC_Monolayer Add_Compound Add Test Compound HUVEC_Monolayer->Add_Compound Add_TNFa Add TNF-α Add_Compound->Add_TNFa Incubate_HUVECs Incubate HUVECs Add_TNFa->Incubate_HUVECs Wash_HUVECs Wash HUVEC monolayer Incubate_HUVECs->Wash_HUVECs Label_THP1 Label THP-1 cells with Calcein-AM Add_THP1 Add labeled THP-1 cells Label_THP1->Add_THP1 Wash_HUVECs->Add_THP1 Incubate_Adhesion Incubate for adhesion Add_THP1->Incubate_Adhesion Wash_Nonadherent Wash non-adherent cells Incubate_Adhesion->Wash_Nonadherent Read_Fluorescence Read Fluorescence Wash_Nonadherent->Read_Fluorescence Analyze_Data Analyze Data (IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Monocyte Adhesion Assay.

Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE or BuChE and is used to determine the inhibitory potency of compounds.[12][13][14][15]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (pyridinylmethylene indanone derivative)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of enzyme, substrate, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.

  • Enzyme Addition: Add the AChE or BuChE solution to each well, except for the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Ellman_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, DTNB, Enzyme, Substrate) Start->Prepare_Reagents Setup_Plate Setup 96-well plate with Buffer, DTNB, and Test Compound Prepare_Reagents->Setup_Plate Add_Enzyme Add Enzyme (AChE/BuChE) Setup_Plate->Add_Enzyme Pre_incubate Pre-incubate Add_Enzyme->Pre_incubate Add_Substrate Add Substrate (ATCI/BTCI) Pre_incubate->Add_Substrate Kinetic_Read Kinetic Read at 412 nm Add_Substrate->Kinetic_Read Analyze_Data Analyze Data (IC50) Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Cholinesterase Inhibition Assay.

c-Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of c-Src kinase.

Materials:

  • Recombinant c-Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound (pyridinylmethylene indanone derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent.

  • Assay Plate Preparation: Add a small volume of the diluted compound or vehicle control to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the c-Src kinase, peptide substrate, and kinase assay buffer.

  • Pre-incubation: Add the kinase reaction mixture to each well and incubate for a short period to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a luciferase-based reaction that generates a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

cSrc_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Dispense_Compound Dispense Compound into 384-well plate Prepare_Compound->Dispense_Compound Add_Kinase_Mix Add Kinase Mix to wells Dispense_Compound->Add_Kinase_Mix Prepare_Kinase_Mix Prepare Kinase Reaction Mix (c-Src, Substrate, Buffer) Prepare_Kinase_Mix->Add_Kinase_Mix Pre_incubate Pre-incubate Add_Kinase_Mix->Pre_incubate Add_ATP Add ATP to initiate reaction Pre_incubate->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Add_Detection_Reagent Add Detection Reagent Incubate_Reaction->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

The 1-Indanone Core: A Privileged Scaffold in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-indanone framework, a bicyclic ketone composed of a benzene ring fused to a five-membered cyclopentanone ring, has emerged as a "privileged scaffold" in medicinal chemistry and organic synthesis.[1][2][3] Its rigid structure and amenability to chemical modification have made it a cornerstone in the development of a diverse array of therapeutic agents and a versatile building block for complex molecular architectures.[4][5] This technical guide provides a comprehensive review of the 1-indanone chemical family, detailing its synthesis, multifaceted biological activities with a focus on quantitative data, key experimental protocols, and the underlying signaling pathways.

Synthetic Strategies for the 1-Indanone Core

The construction of the 1-indanone skeleton is a well-explored area of organic synthesis, with several classical and modern methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and aliphatic rings.

One of the most fundamental and widely employed methods is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[1][6] This reaction typically utilizes a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), to effect the cyclization.

More recent advancements in synthetic methodology have provided milder and more versatile routes to 1-indanones. These include:

  • Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides.[7]

  • Nazarov cyclization , which involves the acid-catalyzed conrotatory electrocyclization of divinyl ketones.[1][6]

  • Transition-metal-catalyzed reactions , such as ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives.[7]

The versatility of these synthetic approaches allows for the introduction of a wide range of functional groups, enabling the generation of diverse libraries of 1-indanone derivatives for biological screening.

Biological Activities and Therapeutic Potential

Derivatives of the 1-indanone scaffold exhibit a remarkable breadth of biological activities, with significant potential in various therapeutic areas.[8][9] This has led to the successful development of several marketed drugs and numerous promising clinical and preclinical candidates.[5][10][11]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1-indanone derivatives. These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[8][12] The primary mechanisms of action identified include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[2][10][12][13][14]

Table 1: Anticancer Activity of Selected 1-Indanone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6Thiazolyl HydrazoneHT-29 (Colon)0.44[12]
COLO 205 (Colon)0.98[12]
KM 12 (Colon)0.41[2][12]
Compound 9j2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[12]
HCT-116 (Colon)0.088[12]
THP-1 (Leukemia)0.12[12]
A549 (Lung)0.21[12]
Gallic Acid-based IndanoneEhrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[12]
(R)-9k3-ArylindanoneHCT-116 (Colon)Sub-micromolar[12]
IndanocineP388 (Leukemia)GI50: 0.003 µM[15]
MCF-7 (Breast)GI50: 0.004 µM[15]
Neuroprotective Effects and Treatment of Alzheimer's Disease

The 1-indanone scaffold is a key component of Donepezil, a leading therapeutic agent for the treatment of Alzheimer's disease.[11] The mechanism of action of Donepezil and other 1-indanone-based neuroprotective agents involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of the neurotransmitter acetylcholine in the brain.[16][17] Furthermore, some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[16][18]

Table 2: Neuroprotective Activity of Selected 1-Indanone Derivatives

CompoundTargetActivityReference
Compound 9AChEIC50 = 14.8 nM[16]
Aβ aggregation85.5% inhibition[16]
Compound 14AChEIC50 = 18.6 nM[16]
Aβ aggregation83.8% inhibition[16]
Compound 4bAChEIC50 = 0.78 µM[17]
Aβ₁₋₄₂ aggregation53.04% inhibition[17]
Antiviral and Antimicrobial Activities

The 1-indanone core is also present in molecules with significant antiviral and antimicrobial properties.[8] For instance, the HIV protease inhibitor Indinavir contains an indane moiety.[5] Research has also demonstrated the potential of 1-indanone derivatives against other viruses, such as the hepatitis C virus (HCV) and various plant viruses.[4][19]

Table 3: Antiviral Activity of Selected 1-Indanone Derivatives

CompoundVirusActivityReference
Compound 27Pepper Mild Mottle Virus (PMMoV)EC50 = 140.5 mg/L[4]
Thiosemicarbazone 2mBovine Viral Diarrhoea Virus (BVDV)Selectivity Index (SI) = 80.29[20]

Experimental Protocols

Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general and widely used method for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds with significant anticancer activity.[12]

Materials:

  • Substituted 1-indanone

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Beaker

  • Filtration apparatus

Procedure:

  • Dissolve the substituted 1-indanone and substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution to the cooled mixture with continuous stirring.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[12]

Materials:

  • Cancer cells

  • 96-well plates

  • Complete cell culture medium

  • 1-indanone derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1-indanone derivatives and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Tubulin Polymerization Inhibition and NF-κB Pathway Modulation

A key mechanism by which several anticancer 1-indanone derivatives exert their cytotoxic effects is through the disruption of microtubule dynamics.[2][13][15] These compounds can bind to tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2][13]

Furthermore, some 1-indanone derivatives have been shown to modulate the NF-κB signaling pathway.[10][12] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival. By inhibiting the activation of NF-κB, these compounds can suppress the expression of anti-apoptotic proteins and sensitize cancer cells to apoptosis.

anticancer_mechanism cluster_cell Cancer Cell Indanone 1-Indanone Derivative Tubulin Tubulin Indanone->Tubulin Inhibition NFkB_complex IκB-NF-κB Complex Indanone->NFkB_complex Inhibition of IκB degradation Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Inhibition of anti-apoptotic genes CellCycleArrest->Apoptosis

Caption: Anticancer mechanism of 1-indanone derivatives.

Neuroprotective Mechanism in Alzheimer's Disease

In the context of Alzheimer's disease, 1-indanone derivatives primarily act by inhibiting the enzyme acetylcholinesterase (AChE).[11] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Additionally, certain 1-indanone derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides.[16] The accumulation of Aβ plaques is a major pathological feature of Alzheimer's disease. By inhibiting Aβ aggregation, these compounds may help to reduce the neurotoxicity associated with these plaques.

alzheimers_mechanism cluster_synapse Synaptic Cleft Indanone 1-Indanone Derivative AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibition Abeta Amyloid-beta (Aβ) Monomers Indanone->Abeta Inhibition of Aggregation ACh_breakdown ACh Breakdown AChE->ACh_breakdown ACh Acetylcholine (ACh) ACh->ACh_breakdown Catalysis Improved_Neurotransmission Improved Cholinergic Neurotransmission ACh->Improved_Neurotransmission Abeta_plaques Aβ Plaques Abeta->Abeta_plaques

Caption: Neuroprotective mechanism of 1-indanone derivatives.

Conclusion

The 1-indanone chemical family represents a rich and enduring source of biologically active compounds with significant therapeutic potential. The versatility of its synthesis and the wide range of biological targets that can be modulated by its derivatives underscore its importance in modern drug discovery. The continued exploration of the chemical space around the 1-indanone core, coupled with a deeper understanding of its mechanisms of action, holds great promise for the development of novel and effective therapies for a multitude of human diseases.

References

Unraveling the Biological Profile of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of the biological targets of the compound 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one . Extensive investigation of peer-reviewed scientific literature and chemical databases reveals that this compound is primarily recognized as a process-related impurity and synthetic intermediate in the manufacturing of Donepezil, a prominent therapeutic agent for Alzheimer's disease.

Crucially, there is a notable absence of direct research into the specific biological targets and pharmacological activity of this compound itself. The scientific community has, to date, focused on its synthesis, detection as an impurity, and its relationship to Donepezil.

However, given its structural similarity to Donepezil, a comprehensive understanding of Donepezil's mechanism of action provides the most relevant biological context. This guide will, therefore, provide an in-depth overview of the well-established biological target of Donepezil, acetylcholinesterase (AChE), including quantitative data, experimental protocols, and relevant signaling pathways. It is imperative to underscore that the following information pertains to Donepezil and is presented here due to the lack of direct data on its pyridine methylene indanone analog.

Acetylcholinesterase: The Primary Target of the Structurally Related Donepezil

Donepezil is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[1][] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This enzymatic degradation terminates the signal transmission at cholinergic synapses.

Mechanism of Action

By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of its therapeutic effect in mitigating the symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.

The interaction of Donepezil with AChE is non-covalent, involving binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding contributes to its high potency and selectivity.

Quantitative Data: Potency of Donepezil

The inhibitory activity of Donepezil against acetylcholinesterase is well-documented with specific quantitative measures.

CompoundTargetIC50 (nM)Selectivity (AChE vs. BuChE)
Donepezil (E2020)Acetylcholinesterase (AChE)5.7~1250-fold

Table 1: Inhibitory potency of Donepezil against acetylcholinesterase. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from literature on Donepezil's structure-activity relationships.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The most widely used method for determining the inhibitory activity of compounds against AChE is the spectrophotometric method developed by Ellman.

Ellman's Method

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate. The assay involves the hydrolysis of the substrate acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATC)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound, AChE, ATC, and DTNB in appropriate solvents.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to initiate a pre-incubation period (typically 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the ATC solution.

  • Measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • The rate of reaction is calculated from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the cholinergic signaling pathway inhibited by Donepezil and a typical experimental workflow for assessing AChE inhibition.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_free->ACh_receptor Binds Donepezil Donepezil Donepezil->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal

Cholinergic Synapse and AChE Inhibition by Donepezil.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagent_prep Prepare Reagents: AChE, ATC, DTNB, Buffer, Test Compound plate_setup Add Buffer, DTNB, and Test Compound reagent_prep->plate_setup pre_incubation Add AChE and Pre-incubate plate_setup->pre_incubation reaction_start Add ATC to Start Reaction pre_incubation->reaction_start kinetic_measurement Measure Absorbance at 412 nm (Kinetic Mode) reaction_start->kinetic_measurement data_processing Calculate Reaction Rates and % Inhibition kinetic_measurement->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination

Workflow for AChE Inhibition Assay (Ellman's Method).

Conclusion and Future Directions

Future research efforts are warranted to isolate and pharmacologically profile this compound to determine if it possesses any intrinsic biological activity, including but not limited to, acetylcholinesterase inhibition. Such studies would be crucial to fully understand the impurity profile of Donepezil and to uncover any potential pharmacological effects of this specific molecule. Until such research is conducted, its biological targets remain unknown.

References

Methodological & Application

Synthesis Protocol for 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one: An Essential Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one, a key intermediate in the manufacturing of Donepezil, a prominent therapeutic agent for Alzheimer's disease.[][2] Two primary synthetic routes are presented: an acid-catalyzed condensation and a base-catalyzed condensation. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies, data presentation, and workflow visualization to facilitate the efficient and reproducible synthesis of this crucial compound.

Introduction

This compound, also known as (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one, is a pivotal precursor in the multi-step synthesis of Donepezil.[][3] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). The synthesis is typically achieved through a condensation reaction between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. This note details two effective methods for this conversion, providing a comparative overview of the reaction conditions and outcomes.

Chemical Properties and Characterization

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₅NO₃[4]
Molecular Weight 281.31 g/mol [4]
CAS Number 4803-74-1[4][5]
Appearance Solid[6]
Melting Point 210-211°C
IUPAC Name (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one[7]
Synonyms Donepezil Pyridine Dehydro Impurity, Donepezil Impurity D[4][8]

Characterization Data: The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques. Expected characterization data are summarized below.

TechniqueExpected Data
¹H-NMR Spectra will show characteristic peaks for aromatic protons, methoxy groups, methylene protons of the indanone ring, and the vinyl proton.
¹³C-NMR Spectra will display signals corresponding to the carbonyl carbon, aromatic carbons, methoxy carbons, and other carbons in the molecule.
Mass Spectrometry The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
HPLC Purity should be assessed by HPLC, with expected purity greater than 98%.[6]
FTIR The infrared spectrum will show characteristic absorption bands for the carbonyl group, C=C double bonds, and C-O ether linkages.

Experimental Protocols

Two distinct and validated protocols for the synthesis of this compound are provided below.

Protocol 1: Acid-Catalyzed Condensation

This protocol utilizes p-toluenesulfonic acid as a catalyst in an organic solvent with azeotropic removal of water to drive the reaction to completion.

Materials:

  • 5,6-dimethoxy-1-indanone

  • Pyridine-4-carboxaldehyde

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Activated charcoal

  • Demineralized water

  • Acetone

Equipment:

  • Glass reactor with mechanical stirrer, reflux condenser, and Dean-Stark trap

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a 6 L glass reactor, add 1.8 L of toluene.

  • With vigorous stirring, add 0.257 kg of 5,6-dimethoxy-1-indanone.

  • Add 0.153 L of pyridine-4-carboxaldehyde in one portion.

  • Add 0.296 kg of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the mixture to boiling with continuous stirring and collect the water formed in the Dean-Stark trap.

  • Continue the reaction for approximately 6 hours, or until no more water is collected.

  • Once the reaction is complete, stop heating and allow the mixture to cool slowly with stirring.

  • The product may precipitate out as the tosylate salt.

  • For purification, a mixture of 0.05 kg of activated charcoal in 0.20 L of demineralized water can be added, and the mixture heated under reflux for 30 minutes.

  • The hot mixture is then filtered through a layer of Celite, and the filtrate is allowed to cool slowly to ambient temperature, followed by stirring at 0-5°C for 4 hours.

  • The solid product is collected by filtration, washed with cold demineralized water and then with acetone.

  • The final product is dried under vacuum.

Expected Yield: 87%

Protocol 2: Base-Catalyzed Condensation

This method employs an alkali metal hydroxide as a base in an aqueous medium, offering a milder reaction condition.

Materials:

  • 5,6-dimethoxy-1-indanone

  • 4-pyridinecarboxaldehyde

  • Alkali metal hydroxide (e.g., Sodium Hydroxide)

  • Demineralized water

Equipment:

  • Reaction flask with a magnetic stirrer

  • Temperature-controlled water bath

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve 5,6-dimethoxy-1-indanone in demineralized water.

  • Add 4-pyridinecarboxaldehyde to the solution.

  • Slowly add a solution of an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture.

  • Maintain the reaction temperature between 15°C and 45°C.

  • Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with demineralized water to remove any remaining base and salts.

  • Dry the product under vacuum.

Expected Purity: >99%

Synthesis and Workflow Diagrams

The following diagrams illustrate the chemical synthesis and the experimental workflow.

SynthesisReaction Indanone 5,6-Dimethoxy-1-indanone reagents + Indanone->reagents arrow Condensation (Acid or Base catalyst) Aldehyde Pyridine-4-carboxaldehyde Product This compound reagents->Aldehyde arrow->Product

Caption: Chemical synthesis of the target compound.

ExperimentalWorkflow start Start reactants Mix Reactants: - 5,6-dimethoxy-1-indanone - Pyridine-4-carboxaldehyde - Catalyst (Acid or Base) - Solvent start->reactants reaction Reaction under controlled temperature and time reactants->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC, IR) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for synthesis.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the synthesis of this compound. The choice between the acid- and base-catalyzed methods may depend on the desired scale, available equipment, and specific purity requirements. Proper characterization of the final product is essential to ensure its suitability for subsequent steps in the synthesis of Donepezil and other related pharmaceutical compounds.

References

Application Note: Quantification of Donepezil Pyridine Dehydro Impurity using as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease. The control of impurities in active pharmaceutical ingredients (APIs) like Donepezil is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[1] The International Conference on Harmonisation (ICH) provides guidelines for the identification, qualification, and control of impurities in new drug substances.[1] Donepezil Pyridine Dehydro Impurity (CAS No: 4803-74-1) is a potential process-related impurity formed during the synthesis of Donepezil.[2] Accurate quantification of this impurity is essential for quality control and to meet regulatory requirements.

This application note provides a detailed protocol for the use of Donepezil Pyridine Dehydro Impurity as an analytical standard for its quantification in Donepezil drug substance by High-Performance Liquid Chromatography (HPLC).

Chemical Information

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight
Donepezil Pyridine Dehydro Impurity5,6-Dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one4803-74-1C₁₇H₁₅NO₃281.31 g/mol

Experimental Protocols

Materials and Reagents
  • Donepezil Pyridine Dehydro Impurity reference standard

  • Donepezil HCl drug substance/sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diammonium hydrogen orthophosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed for the separation and quantification of Donepezil Pyridine Dehydro Impurity.[1]

ParameterSpecification
Instrument HPLC system with UV or DAD detector
Column Hypersil ODS, 250 mm x 4.6 mm, 5.0 µm
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate in water, pH adjusted to 6.0 with orthophosphoric acid
Mobile Phase B Acetonitrile: Methanol (85:15 v/v)
Gradient Program Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 230 nm
Injection Volume 20 µL
Diluent Mobile Phase A: Mobile Phase B (50:50 v/v)
Preparation of Solutions
  • Accurately weigh about 10 mg of Donepezil Pyridine Dehydro Impurity reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix well. This solution will be used for quantification.

  • Accurately weigh about 100 mg of the Donepezil HCl sample.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Donepezil peak
Theoretical Plates Not less than 2000 for the Donepezil peak
% RSD for 6 replicate injections of the Standard Solution Not more than 5.0% for the peak area of Donepezil Pyridine Dehydro Impurity

Data Analysis and Reporting

The percentage of Donepezil Pyridine Dehydro Impurity in the Donepezil sample is calculated using the following formula:

% Impurity = (AreaImpurity / AreaStandard) x (ConcStandard / ConcSample) x (PotencyStandard / 100) x 100

Where:

  • AreaImpurity = Peak area of Donepezil Pyridine Dehydro Impurity in the sample chromatogram.

  • AreaStandard = Average peak area of Donepezil Pyridine Dehydro Impurity in the replicate injections of the Standard Solution.

  • ConcStandard = Concentration of Donepezil Pyridine Dehydro Impurity in the Standard Solution (µg/mL).

  • ConcSample = Concentration of the Donepezil sample in the Sample Solution (µg/mL).

  • PotencyStandard = Potency of the Donepezil Pyridine Dehydro Impurity reference standard (%).

Visualizations

logical_relationship API Donepezil (API) QC Quality Control Analysis (HPLC) API->QC is tested by Impurity Donepezil Pyridine Dehydro Impurity Impurity->QC is quantified by Synthesis Synthesis Process Synthesis->API Synthesis->Impurity generates Standard Analytical Standard Standard->QC is used in

Caption: Logical relationship between Donepezil, its impurity, and the analytical standard.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Donepezil Pyridine Dehydro Impurity) sys_suit System Suitability Test prep_std->sys_suit prep_smp Prepare Sample Solution (Donepezil API) inject_smp Inject Sample Solution prep_smp->inject_smp inject_std Inject Standard Solution sys_suit->inject_std if passes inject_std->inject_smp integrate Integrate Peak Areas inject_smp->integrate calculate Calculate % Impurity integrate->calculate

Caption: Experimental workflow for impurity quantification.

References

Application Notes and Protocols for CAS 4803-74-1 (4-Aminopyridine-3-methanol) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 4803-74-1, identified as 4-Aminopyridine-3-methanol (4-AP-3-MeOH), is a potent, fast potassium channel blocker that has demonstrated significant potential in preclinical neuroscience research. As a derivative of 4-aminopyridine (4-AP), it offers a promising therapeutic avenue for conditions characterized by axonal conduction deficits, such as spinal cord injury and multiple sclerosis. Notably, 4-AP-3-MeOH is reported to be approximately ten times more potent than its parent compound, 4-AP.[1][2] A key advantage of 4-AP-3-MeOH is its ability to restore axonal conduction without significantly altering the electrophysiological properties of neurons, suggesting a potentially wider therapeutic window and a more favorable side-effect profile compared to 4-AP.[1][2]

These application notes provide a summary of the experimental use of 4-AP-3-MeOH, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

4-AP-3-MeOH primarily functions by blocking voltage-gated potassium channels, particularly the fast potassium channels responsible for the transient outward current (IA).[1] In demyelinated or injured axons, the exposure of these channels leads to an excessive potassium efflux during depolarization, which can shunt the action potential and cause conduction block. By inhibiting these channels, 4-AP-3-MeOH reduces potassium leakage, thereby restoring the ability of the axon to generate and propagate action potentials.[3] This restoration of axonal conduction is the primary mechanism underlying its therapeutic effects in models of spinal cord injury and multiple sclerosis.[4][5][6]

Signaling Pathway and Mechanism of Action

G cluster_0 Healthy Axon cluster_1 Injured/Demyelinated Axon cluster_2 Treatment with 4-AP-3-MeOH Na_in_healthy Na+ Influx AP_healthy Action Potential Propagation Na_in_healthy->AP_healthy AP_blocked Action Potential Blocked Myelin Myelin Sheath K_channels_healthy K+ Channels (Covered) Na_in_injured Na+ Influx Na_in_injured->AP_blocked AP_restored Action Potential Restored No_Myelin Myelin Damage K_channels_exposed Exposed K+ Channels No_Myelin->K_channels_exposed K_efflux K+ Efflux K_channels_exposed->K_efflux K_efflux->AP_blocked Shunts Current CAS_4803_74_1 4-AP-3-MeOH (CAS 4803-74-1) K_channels_blocked Blocked K+ Channels CAS_4803_74_1->K_channels_blocked Inhibits K_channels_blocked->AP_restored Restores Conduction

Caption: Mechanism of 4-AP-3-MeOH in restoring axonal conduction.

Quantitative Data Summary

The following table summarizes the quantitative data for 4-AP-3-MeOH from preclinical studies.

ParameterValueExperimental ModelReference
Potency ~10 times more potent than 4-APStretched guinea pig spinal cord white matter[1][2]
Lowest Effective Concentration 0.1 µMStretched guinea pig spinal cord white matter[3]
Effect on Axonal Properties Does not alter axonal electrophysiological propertiesStretched guinea pig spinal cord white matter[1][2]
Therapeutic Effect Significantly increases axonal conductionex vivo experimental autoimmune encephalomyelitis (EAE) mouse spinal cord[4][5][6]
Mechanism Effective blocker of IA (fast potassium current)Guinea pig dorsal root ganglia cells (patch-clamp)[1][2]

Experimental Protocols

Ex Vivo Spinal Cord White Matter Injury Model

This protocol is designed to assess the efficacy of 4-AP-3-MeOH in restoring axonal conduction in a mechanically injured spinal cord.

G A Isolate Guinea Pig Spinal Cord B Dissect Ventral White Matter Strips A->B C Mount in Double Sucrose-Gap Chamber B->C D Induce Stretch Injury C->D E Record Baseline Compound Action Potentials (CAPs) D->E F Perfuse with 4-AP-3-MeOH E->F G Record Post-Treatment CAPs F->G H Data Analysis: Compare CAP Amplitudes G->H

Caption: Workflow for ex vivo spinal cord injury model.

  • Animal Model: Adult female guinea pigs.

  • Spinal Cord Isolation:

    • Anesthetize the guinea pig and perform a laminectomy to expose the spinal cord.

    • Rapidly dissect the spinal cord and transfer it to cold, oxygenated Krebs' solution.

  • White Matter Dissection:

    • Isolate the ventral white matter strips from the spinal cord.

  • Electrophysiological Recording:

    • Mount the white matter strip in a double sucrose-gap recording chamber.

    • Continuously perfuse with oxygenated Krebs' solution at a constant temperature.

    • Use suction electrodes for stimulation and recording of compound action potentials (CAPs).

  • Stretch Injury:

    • Induce a controlled stretch injury to the white matter strip.

  • Compound Application:

    • After recording stable baseline CAPs post-injury, perfuse the chamber with Krebs' solution containing 4-AP-3-MeOH at desired concentrations (e.g., starting from 0.1 µM).

    • Allow for an equilibration period before recording post-treatment CAPs.

  • Data Analysis:

    • Measure the amplitude of the CAPs before and after the application of 4-AP-3-MeOH.

    • Calculate the percentage recovery of the CAP amplitude.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol evaluates the effect of 4-AP-3-MeOH on axonal conduction in a mouse model of multiple sclerosis.

G A Induce EAE in C57BL/6 Mice B Monitor for Clinical Signs of EAE A->B C Isolate Spinal Cord at Peak of Disease B->C D Prepare Spinal Cord Slices C->D E Record Baseline Compound Action Potentials (CAPs) D->E F Superfuse with 4-AP-3-MeOH E->F G Record Post-Treatment CAPs F->G H Data Analysis: Assess Conduction Enhancement G->H

Caption: Workflow for EAE model and electrophysiology.

  • Animal Model: Female C57BL/6 mice.

  • EAE Induction:

    • Immunize mice with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant (CFA).

    • Administer pertussis toxin on day 0 and day 2 post-immunization.

  • Clinical Monitoring:

    • Monitor the mice daily for clinical signs of EAE and score the disease severity.

  • Spinal Cord Preparation:

    • At the peak of the disease, anesthetize the mice and isolate the spinal cord.

    • Prepare spinal cord slices for electrophysiological recordings.

  • Electrophysiological Recording:

    • Place the spinal cord slice in a recording chamber and superfuse with artificial cerebrospinal fluid (aCSF).

    • Record baseline CAPs.

  • Compound Application:

    • Superfuse the slice with aCSF containing 4-AP-3-MeOH.

    • Record CAPs after drug application.

  • Data Analysis:

    • Compare the CAP amplitudes before and after treatment to determine the effect of 4-AP-3-MeOH on axonal conduction.

Patch-Clamp Electrophysiology

This protocol is for characterizing the direct effects of 4-AP-3-MeOH on potassium channels in isolated neurons.

  • Cell Preparation:

    • Isolate dorsal root ganglia (DRG) neurons from guinea pigs.

    • Culture the DRG neurons for a sufficient period to allow for electrophysiological recordings.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings from the cultured DRG neurons.

    • Use appropriate internal and external solutions to isolate potassium currents.

  • Compound Application:

    • Apply 4-AP-3-MeOH to the bath solution at various concentrations.

    • Record potassium currents (specifically the transient A-type current, IA) before and after drug application.

  • Data Analysis:

    • Measure the peak amplitude of the potassium currents at different concentrations of 4-AP-3-MeOH.

    • Construct a dose-response curve and calculate the IC50 value for the inhibition of the target current.

Conclusion

4-Aminopyridine-3-methanol (CAS 4803-74-1) is a promising potassium channel blocker with significant potential for restoring axonal conduction in the context of neurological injury and disease. Its high potency and favorable safety profile in preclinical models make it a compelling candidate for further investigation in the development of novel therapies for spinal cord injury and multiple sclerosis. The protocols outlined above provide a framework for researchers to explore the efficacy and mechanism of action of this compound in relevant experimental settings.

References

Application of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one in HPLC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is a key intermediate and a known impurity in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. Its chemical structure and purity are critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the identification and quantification of this compound. This document provides detailed application notes and protocols for the use of this compound in HPLC assays, intended for researchers, scientists, and drug development professionals.

The protocols outlined below are based on established methods for the analysis of Donepezil and its related substances, providing a robust framework for the accurate determination of this compound.

Application Notes

High-Performance Liquid Chromatography (HPLC) plays a pivotal role in the quality control of active pharmaceutical ingredients (APIs) and finished drug products. In the context of Donepezil synthesis, HPLC methods are employed for:

  • Impurity Profiling: To identify and quantify impurities such as this compound in Donepezil drug substance and drug products.

  • Process Monitoring: To monitor the progress of chemical reactions during the synthesis of Donepezil, ensuring the efficient conversion of intermediates and minimizing the formation of impurities.

  • Stability Studies: To assess the stability of Donepezil and its intermediates under various stress conditions, as degradation can lead to the formation of impurities.

  • Quality Control: To ensure that the levels of this compound and other impurities in the final product are within the acceptable limits set by regulatory authorities.

The selection of the appropriate HPLC method, including the stationary phase, mobile phase composition, and detection wavelength, is crucial for achieving the desired separation and sensitivity for this analyte.

Experimental Protocols

This section details a general-purpose Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method suitable for the analysis of this compound.

Protocol 1: Isocratic RP-HPLC Method

This protocol is designed for routine quality control analysis where a simple and rapid method is required.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diammonium hydrogen orthophosphate (analytical grade)

  • Purified water (HPLC grade)

  • Reference standard of this compound

2. Chromatographic Conditions

ParameterCondition
Column Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Diammonium hydrogen orthophosphate in water (pH adjusted to 6.0 with phosphoric acid) : Acetonitrile : Methanol (50:40:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

3. Preparation of Solutions

  • Mobile Phase: Prepare a 10 mM solution of diammonium hydrogen orthophosphate in water and adjust the pH to 6.0 using dilute phosphoric acid. Mix with acetonitrile and methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the assay.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of the analyte.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

  • Quantify the amount of the analyte in the sample by comparing its peak area with that of the standard.

Protocol 2: Gradient RP-HPLC Method for Impurity Profiling

This protocol is suitable for the separation of this compound from Donepezil and other potential impurities.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C8 analytical column (e.g., Inertsil C8, 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.1 M potassium dihydrogen phosphate, analytical grade)

  • Purified water (HPLC grade)

  • Reference standards of Donepezil and this compound

2. Chromatographic Conditions

ParameterCondition
Column Inertsil C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate buffer (pH 2.8) : Methanol (90:10, v/v)
Mobile Phase B 0.1 M Phosphate buffer (pH 2.8) : Acetonitrile : Methanol (20:20:60, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Gradient Program Time (min)

3. Preparation of Solutions

  • Mobile Phases: Prepare Mobile Phase A and Mobile Phase B as described in the table. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution: Prepare a solution containing known concentrations of Donepezil and this compound reference standards in the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase.

4. Analysis Procedure

  • Equilibrate the column with the initial mobile phase composition (80% A, 20% B).

  • Inject the standard solution to establish the retention times and resolution of the analytes.

  • Inject the sample solution.

  • Identify and quantify this compound and other impurities based on the chromatogram of the standard solution.

Data Presentation

The quantitative data obtained from HPLC analysis should be summarized in a clear and structured manner. The following tables provide examples of how to present validation data for an HPLC assay of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
112500
563000
10126000
20251000
50628000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision and Accuracy

Concentration (µg/mL)Measured Conc. (µg/mL) ± SD (n=3)Accuracy (%)Precision (%RSD)
54.95 ± 0.0499.00.81
1010.1 ± 0.09101.00.89
2019.8 ± 0.1599.00.76

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship of the target compound to the final drug product.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample DissolveSample Dissolve in Diluent Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard FilterSample Filter Sample Solution DissolveSample->FilterSample FilterStandard Filter Standard Solution DissolveStandard->FilterStandard Inject Inject into HPLC FilterSample->Inject FilterStandard->Inject Equilibrate Equilibrate System Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Experimental Workflow Diagram.

Synthesis_Relationship Start Starting Materials Intermediate 5,6-Dimethoxy-2- (pyridine-4-yl)methylene- indan-1-one Start->Intermediate Synthesis API Donepezil (API) Intermediate->API Further Synthesis Impurity As an Impurity Intermediate->Impurity Carried over or formed during degradation Impurity->API

Caption: Relationship in Donepezil Synthesis.

Application Notes and Protocols for Acetylcholinesterase Inhibition Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The termination of the nerve impulse at cholinergic synapses is dependent on the rapid breakdown of ACh by AChE. Inhibition of this enzyme leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is a key therapeutic target for the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. Consequently, the screening and characterization of AChE inhibitors are vital activities in drug discovery and development.[1]

These application notes provide detailed protocols for the screening of acetylcholinesterase inhibitors using widely accepted methodologies, including the colorimetric Ellman's method and a fluorescence-based assay. The protocols are designed for a 96-well plate format, suitable for medium to high-throughput screening of compound libraries.

Data Presentation

The potency of an acetylcholinesterase inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables provide a summary of reported IC50 values for well-characterized AChE inhibitors against enzymes from different species. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and the specific assay used.[2]

Table 1: Comparative IC50 Values of Common AChE Inhibitors

InhibitorAChE SourceIC50 (µM)Reference
DonepezilHuman0.081[3]
DonepezilElectric Eel0.021 - 0.027[4]
GalantamineHuman7.009[3]
GalantamineElectric Eel2.28
RivastigmineHuman9.9 - 20[4][5]
RivastigmineElectric Eel53[4]
TacrineHuman1.019[3]
TacrineElectric Eel0.12 - 0.2

Table 2: Assay Performance Parameters

ParameterValueDescription
Z'-factor> 0.5A statistical measure of the quality of a high-throughput screening assay.
Signal-to-Background Ratio> 3The ratio of the signal from an uninhibited reaction to the background signal.
Coefficient of Variation (%CV)< 15%A measure of the variability of the assay replicates.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Catalysis and Inhibition

The fundamental reaction involves the hydrolysis of acetylcholine by acetylcholinesterase. Inhibitors interfere with this process, preventing the breakdown of the neurotransmitter.

AChE_Catalysis cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition ACh Acetylcholine AChE AChE ACh->AChE Choline Choline Acetate Acetate AChE->Choline AChE->Acetate Inactive_AChE Inactive AChE Inhibitor Inhibitor Inhibitor->AChE

Biochemical pathway of AChE catalysis and inhibition.
Experimental Workflow for AChE Inhibitor Screening

The general workflow for screening potential acetylcholinesterase inhibitors involves preparation of reagents, incubation of the enzyme with test compounds, initiation of the enzymatic reaction, and detection of the signal.

achedot prep Reagent Preparation plate Plate Setup (Enzyme, Buffer, Inhibitor) prep->plate Dispense preincubate Pre-incubation plate->preincubate reaction Initiate Reaction (Add Substrate) preincubate->reaction measure Kinetic Measurement reaction->measure analysis Data Analysis (% Inhibition, IC50) measure->analysis

General workflow for an AChE inhibition assay.

Experimental Protocols

Protocol 1: Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the Ellman's method, which measures the activity of AChE through a colorimetric reaction. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at or near 412 nm. The rate of TNB production is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of reading absorbance at 412 nm

  • Multichannel pipette

Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Protect from light.

  • ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

  • AChE Solution (0.2 U/mL): Prepare a working solution of AChE in Assay Buffer. Keep on ice. The final concentration may need to be optimized.

  • Test Compound and Control Solutions: Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure (96-well plate):

  • Plate Setup:

    • Blank (No Enzyme): 150 µL Assay Buffer + 20 µL solvent + 10 µL DTNB Solution.

    • 100% Activity Control (No Inhibitor): 130 µL Assay Buffer + 20 µL AChE Solution + 20 µL solvent + 10 µL DTNB Solution.

    • Test Wells: 130 µL Assay Buffer + 20 µL AChE Solution + 20 µL of diluted test compound + 10 µL DTNB Solution.

  • Pre-incubation: Gently mix the contents of the wells. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Enzymatic Reaction: Add 20 µL of the ATCI Solution to all wells. The final volume in each well should be 200 µL.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of 100% Activity Control - Rate of Test Well) / Rate of 100% Activity Control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based Acetylcholinesterase Inhibition Assay

This protocol utilizes a fluorogenic substrate that produces a highly fluorescent product upon enzymatic cleavage by AChE. This method is often more sensitive than the colorimetric assay.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Fluorogenic AChE substrate (e.g., Amplite™ Red)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well solid black microplates

  • Fluorescence microplate reader

Reagent Preparation:

  • Assay Buffer: Prepare as recommended by the substrate manufacturer.

  • AChE Solution: Prepare a working solution of AChE in Assay Buffer. Keep on ice.

  • Substrate Working Solution: Prepare the fluorogenic substrate working solution according to the manufacturer's instructions. Protect from light.

  • Test Compound and Control Solutions: Prepare serial dilutions of test compounds and positive control as described in Protocol 1.

Assay Procedure (96-well plate):

  • Plate Setup:

    • Blank (No Enzyme): 40 µL Assay Buffer + 10 µL solvent.

    • 100% Activity Control (No Inhibitor): 30 µL Assay Buffer + 10 µL AChE Solution + 10 µL solvent.

    • Test Wells: 30 µL Assay Buffer + 10 µL AChE Solution + 10 µL of diluted test compound.

  • Pre-incubation: Gently mix the contents and incubate the plate at room temperature for 10-20 minutes.

  • Initiate the Enzymatic Reaction: Add 50 µL of the Substrate Working Solution to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplite™ Red).

Data Analysis:

  • Subtract the fluorescence of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula provided in Protocol 1, substituting fluorescence values for the rate of reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Application Notes and Protocols for In Vivo Experimental Design with Donepezil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments with Donepezil and its analogs. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible results for preclinical evaluation of novel compounds targeting cholinergic pathways for the treatment of neurodegenerative diseases.

Data Presentation: Quantitative In Vivo Data for Donepezil

The following tables summarize key quantitative data from preclinical and clinical studies of Donepezil, which can serve as a reference for designing experiments with novel analogs.

Table 1: Preclinical In Vivo Efficacy of Donepezil

ParameterFindingSpecies/ModelDosageRoute of AdministrationReference
Cognitive FunctionImproved spatial learning and memoryhAPP/PS1 transgenic miceNot specifiedNot specified[1]
Significantly prevented scopolamine-induced memory impairmentMice3-10 mg/kgOral[2]
Ameliorated cognitive impairmentSAMP8 miceNot specifiedNot specified[3]
Improved memory functions and explorative strategiesHealthy young rats0.2 mg/kg/day (chronic)Intraperitoneal (i.p.)[4]
AChE Inhibition~60% decrease in AChE activityOld rats1.0-2.0 mg/kg/dayNot specified
Maximal inhibition of ~30% in plasmaHairless rats3 and 10 mg/kgOral[2]

Table 2: Pharmacokinetic Parameters of Donepezil

ParameterValueSpeciesDosageRoute of AdministrationReference
Tmax (Time to Peak Plasma Concentration) ~4 hHumans2.0, 4.0, 6.0 mgOral[5]
~2 h (brain)RatsNot specifiedIntravenous[6][7]
1.2 ± 0.4 h and 1.4 ± 0.5 hHairless rats3 and 10 mg/kgOral[2]
t1/2 (Half-life) ~80 hHumansNot specifiedOral[6]
Bioavailability 3.6%Hairless rats3 mg/kgOral[2]
Brain to Plasma Ratio 3.3 to 5.2MiceNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Assessment of Cognitive Enhancement in a Mouse Model of Scopolamine-Induced Amnesia

This protocol is designed to evaluate the efficacy of a Donepezil analog in reversing cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

Materials:

  • Donepezil analog

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline, distilled water, or 1% DMSO)[8]

  • Male C57BL/6 mice (8-10 weeks old)

  • Y-maze or Morris water maze apparatus

  • Video tracking system

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week before the experiment.

  • Drug Preparation: Dissolve the Donepezil analog and scopolamine in the appropriate vehicle.

  • Group Allocation: Randomly assign mice to the following groups (n=8-12 per group):

    • Vehicle + Vehicle

    • Vehicle + Scopolamine

    • Donepezil analog (low dose) + Scopolamine

    • Donepezil analog (medium dose) + Scopolamine

    • Donepezil analog (high dose) + Scopolamine

    • Donepezil (positive control, e.g., 1 mg/kg) + Scopolamine

  • Drug Administration:

    • Administer the Donepezil analog or its vehicle via the desired route (e.g., oral gavage or i.p. injection).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) or its vehicle.[2]

  • Behavioral Testing:

    • Y-maze: 30 minutes after scopolamine administration, place the mouse in the center of the Y-maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries to calculate the percentage of spontaneous alternation.

    • Morris Water Maze: For spatial learning and memory, the protocol typically involves several days of training followed by a probe trial. Drug administration should occur before each training session.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of different groups. A significant increase in spontaneous alternation or a decrease in escape latency/increase in time spent in the target quadrant compared to the scopolamine-only group indicates cognitive enhancement.

Protocol 2: Ex Vivo Acetylcholinesterase (AChE) Inhibition Assay

This protocol measures the degree of AChE inhibition in the brain following the administration of a Donepezil analog.

Materials:

  • Donepezil analog

  • Vehicle

  • Rodents (mice or rats)

  • Brain homogenization buffer (e.g., phosphate buffer)

  • AChE activity assay kit (e.g., Ellman's reagent based)

  • Spectrophotometer

Procedure:

  • Drug Administration: Administer the Donepezil analog or vehicle to the animals at various doses.

  • Tissue Collection: At the time of expected peak brain concentration (e.g., 1-2 hours post-dose), euthanize the animals and immediately dissect the brain (or specific brain regions like the hippocampus and cortex).[6][7]

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold buffer.

  • AChE Activity Measurement: Determine the AChE activity in the brain homogenates using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of AChE inhibition for each dose group relative to the vehicle-treated group. Determine the ED50 (the dose that produces 50% of the maximal effect).

Visualization of Pathways and Workflows

G Donepezil's Mechanism of Action cluster_AChE Donepezil Donepezil/Analog AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibition ACh Increased Acetylcholine (ACh) in Synaptic Cleft Cholinergic Enhanced Cholinergic Neurotransmission ACh->Cholinergic Cognition Improved Learning and Memory Cholinergic->Cognition Neuroprotection Potential Neuroprotective Effects Cholinergic->Neuroprotection

Caption: Mechanism of action for Donepezil and its analogs.

G In Vivo Experimental Workflow for a Novel Donepezil Analog cluster_preliminary Preliminary Assessment cluster_invivo In Vivo Studies ADMET In Silico ADMET Prediction InVitro In Vitro AChE Inhibition Assay (IC50 Determination) ADMET->InVitro PK Pharmacokinetic Study (Tmax, t1/2, Bioavailability) InVitro->PK PD Ex Vivo AChE Inhibition (ED50 Determination) PK->PD Efficacy Behavioral Assays (e.g., Y-maze, MWM) PD->Efficacy Tox Toxicity Studies Efficacy->Tox

Caption: A typical workflow for the in vivo evaluation of a new Donepezil analog.

References

Application Notes & Protocols: Studying Enzyme Kinetics of Indanone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the enzyme kinetics of indanone-based inhibitors. This document outlines the theoretical background, detailed experimental protocols, data presentation strategies, and visual workflows to characterize the inhibitory mechanism of this important class of compounds.

Introduction to Indanone Inhibitors and Enzyme Kinetics

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] Indanone derivatives have been successfully developed as drugs and are under investigation for their potential to inhibit various enzymes implicated in diseases such as neurodegenerative disorders, inflammation, and cancer.[1][3] Notable enzyme targets for indanone inhibitors include acetylcholinesterase (AChE), monoamine oxidases (MAO-A and -B), cyclooxygenase-2 (COX-2), and angiotensin-converting enzyme (ACE).[1]

Understanding the kinetics of enzyme inhibition is crucial for drug development.[4][5] It provides invaluable insights into the mechanism of action, potency, and selectivity of an inhibitor.[6] Key parameters determined from these studies, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are essential for comparing and optimizing lead compounds.[7][8]

This guide will detail the methodologies for:

  • Determining the IC50 value of an indanone inhibitor.

  • Elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

  • Calculating key kinetic parameters (Ki, kon, koff).

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is paramount for the comparison of different inhibitors. Tables are an effective way to summarize key kinetic parameters.

Table 1: Comparative Inhibitory Potency (IC50) of Indanone Derivatives against Target Enzyme

Compound IDTarget EnzymeIC50 (µM)Assay Conditions
IND-001AChE0.01550 mM Tris-HCl, pH 8.0, 37°C
IND-002AChE0.25050 mM Tris-HCl, pH 8.0, 37°C
IND-003AChE1.12050 mM Tris-HCl, pH 8.0, 37°C
Control (Donepezil)AChE0.00850 mM Tris-HCl, pH 8.0, 37°C

Table 2: Summary of Kinetic Parameters for Indanone Inhibitor IND-001

ParameterValueUnitsMethod of Determination
IC500.015µMDose-Response Curve
Ki0.008µMCheng-Prusoff Equation / Dixon Plot
kon1.2 x 10^5M⁻¹s⁻¹Surface Plasmon Resonance
koff2.5 x 10⁻³s⁻¹Surface Plasmon Resonance
MechanismCompetitiveLineweaver-Burk Plot

Experimental Protocols

Here, we provide detailed protocols for the fundamental experiments in characterizing indanone inhibitors.

The IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50% under specific experimental conditions.[9]

Objective: To determine the potency of an indanone inhibitor by measuring its IC50 value.

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Indanone inhibitor stock solution (e.g., in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the indanone inhibitor from the stock solution. A common approach is to use half-log or two-fold serial dilutions.[10]

    • Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. The substrate concentration is typically kept constant, often at or near its Michaelis constant (Km), to ensure a measurable reaction rate.[8]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the diluted indanone inhibitor to the appropriate wells. Include wells with no inhibitor (positive control, 100% activity) and wells with a very high concentration of inhibitor or no enzyme (negative control, 0% activity).[10]

    • Add the enzyme solution to all wells except the negative control (if it's a no-enzyme control).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance, fluorescence) over time. The initial reaction velocity (V₀) is determined from the linear phase of the reaction progress curve.[11]

  • Data Analysis:

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the positive control.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the IC50 value, which is the concentration at the inflection point of the curve.[9][12]

To understand how an indanone inhibitor interacts with the enzyme and substrate, it's essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by measuring the initial reaction rates at varying substrate and inhibitor concentrations and then visualizing the data using a Lineweaver-Burk or Dixon plot.[13][14]

Objective: To elucidate the mechanism of inhibition of an indanone inhibitor.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Experimental Design:

    • Perform a series of enzyme assays with varying concentrations of both the substrate and the indanone inhibitor.

    • Typically, you will have several sets of experiments. Each set will have a fixed concentration of the inhibitor (including a set with zero inhibitor), and within each set, you will vary the substrate concentration.

  • Assay Execution:

    • For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀) as described in the IC50 protocol.

  • Data Analysis using Lineweaver-Burk Plot:

    • Transform the Michaelis-Menten equation into its linear form, the Lineweaver-Burk equation: 1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax.[15]

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.[13]

    • Analyze the resulting plot to determine the inhibition type:[14]

      • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.[14][16]

      • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases, but Km is unchanged.[11][14]

      • Uncompetitive Inhibition: Lines are parallel. Both the apparent Vmax and Km decrease.[11]

      • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Vmax and Km are altered.

  • Data Analysis using Dixon Plot:

    • A Dixon plot is a graphical method where the reciprocal of the initial velocity (1/V₀) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations.[17][18]

    • The intersection point of the lines can be used to determine the inhibition constant (Ki).[17][19] The pattern of the lines also helps to distinguish between different types of inhibition.[19][20]

Determining the Inhibition Constant (Ki):

The Ki is a measure of the inhibitor's binding affinity for the enzyme.[8] A smaller Ki value indicates a more potent inhibitor.

  • From Lineweaver-Burk or Dixon Plots: Ki can be calculated from the slopes and intercepts of these plots.[6][19]

  • Using the Cheng-Prusoff Equation: For competitive inhibitors, Ki can be calculated from the IC50 value if the substrate concentration ([S]) and the Michaelis constant (Km) are known:[8][21]

    • Ki = IC50 / (1 + [S]/Km)

Determining Association (kon) and Dissociation (koff) Rate Constants:

These constants describe the rates at which the inhibitor binds to (kon) and dissociates from (koff) the enzyme. They provide a more dynamic view of the inhibitor-enzyme interaction than Ki alone. These are often determined using techniques like Surface Plasmon Resonance (SPR) or time-resolved fluorescence assays.[22][23]

Objective: To measure the on- and off-rates of an indanone inhibitor binding to its target enzyme.

General Procedure (using SPR):

  • Immobilize the Enzyme: The purified target enzyme is immobilized on the surface of an SPR sensor chip.

  • Inject the Inhibitor: A solution of the indanone inhibitor at a known concentration is flowed over the sensor chip surface.

  • Monitor Binding: The binding of the inhibitor to the immobilized enzyme is monitored in real-time as a change in the SPR signal.

  • Dissociation Phase: The inhibitor solution is replaced with a buffer, and the dissociation of the inhibitor from the enzyme is monitored.

  • Data Analysis: The resulting sensorgram (a plot of SPR signal vs. time) is fitted to kinetic models to calculate kon and koff. The dissociation constant (KD), which is equivalent to Ki for simple interactions, can be calculated as koff/kon.[24]

Mandatory Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis cluster_results Kinetic Parameters Enzyme Purified Enzyme IC50 IC50 Determination Enzyme->IC50 Mechanism Mechanism of Inhibition Study (Vary [S] and [I]) Enzyme->Mechanism Substrate Substrate Substrate->IC50 Substrate->Mechanism Inhibitor Indanone Inhibitor Inhibitor->IC50 Inhibitor->Mechanism DoseResponse Dose-Response Curve IC50->DoseResponse LB_Plot Lineweaver-Burk Plot Mechanism->LB_Plot Dixon_Plot Dixon Plot Mechanism->Dixon_Plot IC50_val IC50 DoseResponse->IC50_val Ki_val Ki DoseResponse->Ki_val Cheng-Prusoff Equation Mechanism_type Inhibition Type LB_Plot->Mechanism_type Dixon_Plot->Ki_val IC50_val->Mechanism

General workflow for kinetic characterization of indanone inhibitors.

Indanone derivatives can modulate various intracellular signaling pathways, contributing to their therapeutic effects. For example, some indanones exhibit anti-inflammatory activity by inhibiting the NF-κB pathway and activating the Nrf2 pathway.[3]

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Cytokine Pro-inflammatory Cytokine IKK IKK Cytokine->IKK IkB IκBα IKK->IkB P NFkB_complex p65 p50 IkB->NFkB_complex NFkB_p65 p65 NFkB_p50 p50 Nucleus_NFkB Nucleus NFkB_complex->Nucleus_NFkB Inflammation Inflammatory Gene Expression Nucleus_NFkB->Inflammation ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 ARE Antioxidant Response Element Nucleus_Nrf2->ARE Indanone Indanone Inhibitor Indanone->IKK Indanone->Keap1

Modulation of NF-κB and Nrf2 signaling pathways by indanone inhibitors.

References

Application Notes and Protocols for Cell-Based Assays Using Pyridinylmethylene Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylmethylene indanones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These compounds, characterized by an indanone core linked to a pyridinylmethylene group, have shown potential as anti-inflammatory and anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways, making them attractive candidates for therapeutic development.

This document provides detailed protocols for two key cell-based assays to evaluate the efficacy of pyridinylmethylene indanones: an anti-inflammatory assay measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and an anticancer assay assessing cytotoxicity and cell cycle arrest.

Anti-Inflammatory Activity: TNF-α Inhibition Assay

Pyridinylmethylene indanones have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This inhibition is often mediated through the regulation of the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative arylidene indanone, IPX-18, on the release of various cytokines.

CompoundCell TypeCytokine InhibitedIC50 (nM)
IPX-18Human Whole Blood (HWB)TNF-α298.8
IPX-18Peripheral Blood Mononuclear Cells (PBMCs)TNF-α96.29
IPX-18Human Whole Blood (HWB)IFN-γ217.6
IPX-18Peripheral Blood Mononuclear Cells (PBMCs)IFN-γ103.7

Data is illustrative and based on reported values for similar indanone derivatives.[1]

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of certain indanone derivatives are attributed to their ability to suppress the NF-κB signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Pyridinylmethylene indanones may interfere with this cascade, preventing the transcription of pro-inflammatory cytokines.

NF_kB_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription NFkB->Genes Activates Indanone Pyridinylmethylene Indanone Indanone->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocol: TNF-α ELISA Assay

This protocol details the measurement of TNF-α inhibition in peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Pyridinylmethylene indanone test compounds

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Culture and Seeding:

  • Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated PBMCs in complete RPMI-1640 medium.

  • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.

3. Compound Treatment and Stimulation:

  • Prepare serial dilutions of the pyridinylmethylene indanone test compounds in complete RPMI-1640 medium.

  • After the initial incubation, carefully remove the medium from the wells.

  • Add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known TNF-α inhibitor).

  • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Following pre-incubation, add 10 µL of LPS (final concentration 1 µg/mL) to all wells except for the negative control wells to stimulate TNF-α production.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

4. Measurement of TNF-α Levels:

  • After the 24-hour incubation, centrifuge the plate at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant from each well.

  • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Calculate the concentration of TNF-α in each sample using the standard curve generated from the ELISA kit standards.

  • Determine the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production, using a suitable software (e.g., GraphPad Prism).

Anticancer Activity: Cytotoxicity and Cell Cycle Analysis

Certain pyridinylmethylene indanones have demonstrated potent anticancer activity, including the induction of cell cycle arrest and apoptosis. One proposed mechanism is the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation.

Quantitative Data Summary

The following table presents the IC50 values of an indanone-based thiazolyl hydrazone derivative (ITH-6) against various human colon cancer cell lines.

CompoundCell LineIC50 (µM)
ITH-6HT-290.41 ± 0.19
ITH-6COLO 2051.23 ± 0.28
ITH-6KM 126.85 ± 1.44

Data is illustrative and based on reported values for similar indanone derivatives.[2]

Experimental Workflow: Anticancer Evaluation

Anticancer_Workflow Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treat Compound Treatment Culture->Treat MTT MTT Assay (Cytotoxicity) Treat->MTT FACS Flow Cytometry (Cell Cycle Analysis) Treat->FACS Data Data Analysis: IC50 & Cell Cycle Distribution MTT->Data FACS->Data End End: Anticancer Profile Data->End

Caption: General Experimental Workflow.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the cytotoxic effects of pyridinylmethylene indanones on cancer cells.

1. Materials and Reagents:

  • Human cancer cell line (e.g., HT-29, COLO 205)

  • Appropriate cell culture medium (e.g., McCoy's 5A for HT-29) with 10% FBS and 1% Penicillin-Streptomycin

  • Pyridinylmethylene indanone test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Seeding:

  • Culture the cancer cells to about 80% confluency.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of the pyridinylmethylene indanone test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a suitable software.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of pyridinylmethylene indanones on the cell cycle progression of cancer cells.

1. Materials and Reagents:

  • Human cancer cell line

  • Cell culture medium, FBS, and Penicillin-Streptomycin

  • Pyridinylmethylene indanone test compounds

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well cell culture plates

  • Flow cytometer

2. Cell Treatment:

  • Seed the cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the pyridinylmethylene indanone at its IC50 concentration (determined from the MTT assay) and a vehicle control.

  • Incubate for 24-48 hours.

3. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

4. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

5. Data Analysis:

  • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest. An accumulation of cells in the G2/M phase would be consistent with the inhibition of tubulin polymerization.[2]

References

Application Notes and Protocols for the In Vitro Metabolic Profiling of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is recognized as a significant intermediate and potential impurity in the synthesis of Donepezil, a prominent therapeutic agent for Alzheimer's disease. The characterization of the metabolic fate of such compounds is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product. Understanding the biotransformation of this molecule is essential for identifying potentially active or toxic metabolites and assessing its potential for drug-drug interactions.

These application notes provide a comprehensive guide to the in vitro evaluation of the metabolic stability and cytochrome P450 (CYP) inhibition profile of this compound. The protocols outlined are based on established methodologies for drug metabolism studies and are tailored for the investigation of novel chemical entities.

Predicted Metabolic Pathways

The metabolic pathways for this compound have not been explicitly reported. However, based on its structural similarity to Donepezil and the known metabolism of related chemical moieties, several biotransformations can be predicted. The primary sites for metabolic modification are likely the methoxy groups, the pyridine ring, and the indanone core. Key metabolic reactions are expected to be mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are major enzymes in Donepezil metabolism.[1][2]

Predicted metabolic reactions include:

  • O-demethylation: Removal of one or both methyl groups from the dimethoxy-indan-1-one structure.[1]

  • Hydroxylation: Addition of a hydroxyl group to the indanone or pyridine ring.[1]

  • N-oxidation: Oxidation of the nitrogen atom in the pyridine ring.[1]

  • Reduction: Reduction of the exocyclic double bond or the ketone group.

Further metabolism may involve Phase II conjugation reactions, such as glucuronidation of hydroxylated metabolites, to facilitate excretion.[3]

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound M1 O-Desmethyl Metabolite parent->M1 O-demethylation M2 Hydroxylated Metabolite parent->M2 Hydroxylation M3 N-Oxide Metabolite parent->M3 N-oxidation M4 Reduced Metabolite parent->M4 Reduction M5 Glucuronide Conjugate M2->M5 Glucuronidation (UGTs)

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which the test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

G prep Prepare Reagents: - Test Compound Stock - Human Liver Microsomes (HLM) - Phosphate Buffer (pH 7.4) - NADPH Regenerating System incubate Incubation: - Pre-warm HLM and buffer at 37°C - Add test compound - Initiate reaction with NADPH - Incubate at 37°C prep->incubate sampling Time-Point Sampling: - Collect aliquots at 0, 5, 15, 30, 60 min incubate->sampling quench Quench Reaction: - Add ice-cold acetonitrile with  internal standard to each aliquot sampling->quench process Sample Processing: - Vortex - Centrifuge to precipitate protein quench->process analyze LC-MS/MS Analysis: - Analyze supernatant for  remaining parent compound process->analyze

Caption: General workflow for the CYP450 inhibition (IC50) assay.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., 0.1 to 100 µM).

    • Prepare human liver microsomes (or recombinant CYP enzymes) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare stock solutions of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

    • Prepare the NADPH regenerating system as described previously.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow for potential time-dependent inhibition.

  • Metabolic Reaction:

    • Initiate the reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system. The concentration of the probe substrate should be at or below its Km value.

    • Incubate at 37°C for a specific time that ensures linear metabolite formation (typically 10-20 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile with an internal standard for each metabolite.

    • Process the samples by vortexing and centrifugation as described in the metabolic stability protocol.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the amount of metabolite formed from the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) using non-linear regression analysis.

Table 2: Illustrative CYP Inhibition Data (IC50 Values)

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 50
CYP2B6Bupropion22.5
CYP2C9Diclofenac15.8
CYP2D6Dextromethorphan8.2
CYP3A4Midazolam12.1

(Note: Data are for illustrative purposes only.)

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro drug metabolism assessment of this compound. By evaluating its metabolic stability and potential for CYP inhibition, researchers can gain crucial insights into its pharmacokinetic profile. This information is vital for guiding further non-clinical development and ensuring the safety profile of related pharmaceutical products. The provided workflows and hypothetical data tables serve as a practical guide for the design, execution, and interpretation of these essential studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one, a key intermediate in the synthesis of Donepezil.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method is a Knoevenagel condensation reaction between 5,6-dimethoxyindan-1-one and pyridine-4-carbaldehyde. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Q2: What are the critical parameters affecting the yield of the reaction?

Several factors can significantly influence the yield:

  • Purity of reactants: The purity of 5,6-dimethoxyindan-1-one and pyridine-4-carbaldehyde is crucial. Impurities can lead to side reactions and lower yields.

  • Catalyst: The choice and amount of acid catalyst are important. p-Toluenesulfonic acid monohydrate is commonly used.

  • Solvent: A solvent that allows for azeotropic removal of water, such as toluene, is essential to shift the equilibrium towards the product.

  • Reaction Temperature and Time: The reaction is typically carried out at the reflux temperature of the solvent to ensure efficient water removal. The reaction time needs to be optimized to ensure complete conversion without significant degradation of the product.

  • Water Removal: Efficient removal of the water formed during the condensation is critical for achieving high yields. A Dean-Stark apparatus is often employed for this purpose.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the formation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Inefficient water removal. 4. Low purity of starting materials.1. Use a fresh batch of p-toluenesulfonic acid monohydrate. 2. Ensure the reaction mixture is vigorously boiling to facilitate azeotropic water removal. 3. Check the setup of the Dean-Stark trap to ensure it is functioning correctly. 4. Verify the purity of 5,6-dimethoxyindan-1-one and pyridine-4-carbaldehyde by NMR or melting point analysis.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of impurities in starting materials.1. Consider lowering the reaction temperature slightly, although this may require a longer reaction time. 2. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. 3. Purify the starting materials before use.
Difficult Product Isolation/Purification 1. Incomplete reaction leading to a mixture of starting materials and product. 2. Formation of tars or polymeric materials.1. Ensure the reaction goes to completion by optimizing reaction time and water removal. 2. After the reaction, a proper work-up procedure, including neutralization and extraction, is crucial. The product can be purified by recrystallization or column chromatography. A patent describes a purification method involving treatment with activated charcoal.[1]

Experimental Protocol

This protocol is based on the procedure described in patent EP1954676B1.[1]

Materials:

  • 5,6-dimethoxyindan-1-one

  • Pyridine-4-carbaldehyde

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Activated charcoal

  • Acetone

  • Deionized water

Equipment:

  • Glass reactor with a mechanical stirrer

  • Reflux condenser with a Dean-Stark water trap

  • Oil bath

  • Filtration apparatus

Procedure:

  • Charge a 6 L glass reactor with 1.8 L of toluene.

  • With vigorous stirring, add 0.257 kg of 5,6-dimethoxyindan-1-one.

  • Add 0.153 L of pyridine-4-carbaldehyde in one portion.

  • Add 0.296 kg of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to boiling under vigorous stirring.

  • Azeotropically remove the water formed during the reaction using the Dean-Stark trap.

  • Continue heating for approximately 6 hours, or until all water has been removed.

  • Stop heating and allow the reaction mixture to cool slowly to room temperature with stirring.

  • To purify the product, add a mixture of 0.05 kg of activated charcoal in 0.20 L of deionized water to the reaction mixture.

  • Heat the mixture under reflux for 30 minutes.

  • Filter the hot mixture through a layer of Celite.

  • Rinse the filter cake with 0.10 L of boiling hot water.

  • Slowly cool the filtrate to room temperature while stirring, and then continue stirring at 0-5 °C for 4 hours.

  • Filter the solid product.

  • Wash the filter cake with 0.50 L of cold deionized water and then with 0.20 L of acetone.

  • Dry the cake to obtain the purified 5,6-dimethoxy-2-[1-(4-pyridinyl)methylidene]-1-indanone tosylate.

Quantitative Data Summary

Reactant 1Reactant 2CatalystSolventReaction TimeYieldReference
5,6-dimethoxyindan-1-one (0.257 kg)Pyridine-4-carbaldehyde (0.153 L)p-Toluenesulfonic acid monohydrate (0.296 kg)Toluene (1.8 L)~6 hours0.61 kg (as tosylate salt)EP1954676B1[1]

Experimental Workflow

experimental_workflow start Start charge_reactor Charge Reactor with Toluene, 5,6-dimethoxyindan-1-one, Pyridine-4-carbaldehyde, and p-Toluenesulfonic acid monohydrate start->charge_reactor reflux Heat to Reflux and Azeotropically Remove Water (~6 hours) charge_reactor->reflux cool Cool Reaction Mixture reflux->cool purification Purification with Activated Charcoal and Water cool->purification reflux_purify Reflux for 30 minutes purification->reflux_purify hot_filtration Hot Filtration through Celite reflux_purify->hot_filtration crystallization Cool Filtrate and Stir at 0-5 °C (4 hours) hot_filtration->crystallization filtration Filter Solid Product crystallization->filtration wash Wash with Cold Water and Acetone filtration->wash dry Dry the Final Product wash->dry end End dry->end

Caption: Workflow for the synthesis and purification of this compound.

References

Methods for minimizing Donepezil Pyridine Dehydro Impurity in Donepezil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Donepezil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of the Donepezil Pyridine Dehydro Impurity during the synthesis of Donepezil.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of Donepezil, with a focus on controlling the formation of the Donepezil Pyridine Dehydro Impurity.

Issue 1: High Levels of Donepezil Pyridine Dehydro Impurity Detected Post-Condensation

  • Problem: The condensation reaction between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde is generating a high percentage of the Donepezil Pyridine Dehydro Impurity.

  • Possible Causes & Solutions:

    CauseRecommended ActionExpected Outcome
    Suboptimal Base Selection The choice of base can significantly influence the reaction equilibrium and side product formation. Consider switching to a milder base or optimizing the concentration of the current base. For instance, instead of strong bases like sodium hydroxide, explore the use of potassium carbonate.A shift in the reaction equilibrium favoring the desired product and minimizing the formation of the dehydro impurity.
    Inappropriate Solvent System The polarity and proticity of the solvent can affect reaction rates and selectivity. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene), to find the optimal medium for the condensation.Improved selectivity of the condensation reaction, leading to a lower percentage of the pyridine dehydro impurity.
    Uncontrolled Reaction Temperature Elevated temperatures can often lead to an increase in side reactions. Carefully control the reaction temperature, potentially running the reaction at a lower temperature for a longer duration.Reduced rate of side product formation, thereby decreasing the overall percentage of the Donepezil Pyridine Dehydro Impurity.

Issue 2: Incomplete Reduction of the Donepezil Pyridine Dehydro Impurity

  • Problem: The catalytic hydrogenation step is not effectively reducing the Donepezil Pyridine Dehydro Impurity to Donepezil, leaving significant amounts of the impurity in the final product.

  • Possible Causes & Solutions:

    CauseRecommended ActionExpected Outcome
    Catalyst Inactivity or Poisoning The catalyst may be poisoned by residual starting materials, base, or other impurities. Ensure all starting materials are of high purity and consider catalyst poisoning by the nitrogen-containing substrate and product. Perform a catalyst screening to identify a more robust catalyst.[1]Increased conversion of the Donepezil Pyridine Dehydro Impurity to Donepezil.
    Suboptimal Hydrogen Pressure and Temperature The efficiency of the hydrogenation is highly dependent on pressure and temperature. Optimize these parameters. Lower pressures (e.g., 55-60 psi) and ambient temperatures (25-30°C) have been reported to be effective in reducing impurity formation.Enhanced catalytic activity and selectivity, leading to a more complete reduction of the impurity.
    Incorrect Solvent Choice for Hydrogenation The solvent can influence the solubility of the substrate and the activity of the catalyst. Screen different solvents for the hydrogenation step. A mixture of acetic acid, ethyl acetate, and rectified spirit has been used successfully.Improved reaction kinetics and a higher yield of the desired product with lower impurity levels.

Issue 3: Difficulty in Removing Donepezil Pyridine Dehydro Impurity from the Final Product

  • Problem: The Donepezil Pyridine Dehydro Impurity is co-crystallizing with the final product, making it difficult to remove through standard purification techniques.

  • Possible Causes & Solutions:

    CauseRecommended ActionExpected Outcome
    Inadequate Recrystallization Solvent System The chosen solvent system for recrystallization may not provide sufficient differentiation in solubility between Donepezil and the impurity. Screen a variety of solvent systems to find one where Donepezil has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.Effective removal of the Donepezil Pyridine Dehydro Impurity, resulting in a higher purity final product.
    Lack of a Polishing Purification Step A single purification step may not be sufficient to remove all impurities. Consider implementing a secondary purification technique, such as column chromatography, after the initial crystallization.Reduction of the impurity to acceptable levels in the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is the Donepezil Pyridine Dehydro Impurity and why is it a concern?

The Donepezil Pyridine Dehydro Impurity, chemically known as 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone, is a key intermediate formed during the synthesis of Donepezil.[2] It is a process-related impurity that must be controlled to ensure the purity, safety, and efficacy of the final drug product.[] Regulatory agencies have strict limits on the levels of impurities in pharmaceutical products.

Q2: At what stage of the Donepezil synthesis is the Pyridine Dehydro Impurity primarily formed?

The Donepezil Pyridine Dehydro Impurity is primarily formed during the aldol condensation reaction between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. This reaction creates the exocyclic double bond that is characteristic of this impurity. The subsequent step in the synthesis is the reduction of this double bond and the pyridine ring to form Donepezil.

Q3: Are there any specific catalysts that are recommended for the selective hydrogenation of the Donepezil Pyridine Dehydro Impurity?

The choice of catalyst is crucial for the selective and efficient hydrogenation of the pyridine ring without causing unwanted side reactions. While specific comparative data for the Donepezil intermediate is limited in the public domain, a general understanding of pyridine hydrogenation can be applied. Noble metal catalysts are often preferred for their high activity under milder conditions. The following table provides a comparison of catalysts commonly used for pyridine hydrogenation, which can serve as a starting point for optimization.[1]

CatalystTypical Reaction ConditionsConversion (%)Selectivity to Piperidine (%)Notes
Rhodium on Carbon (Rh/C) 25-100°C, 1-10 atm H₂>99>99High activity and selectivity under mild conditions.
Ruthenium on Carbon (Ru/C) 70-150°C, 20-100 atm H₂>99>98Effective but may require higher temperatures and pressures.
Platinum on Carbon (Pt/C) 25-80°C, 1-50 atm H₂90-9990-98Good activity, but selectivity can sometimes be lower than Rh or Ru.
Palladium on Carbon (Pd/C) 25-100°C, 1-50 atm H₂80-9585-95Commonly used, but may be less active than other noble metals for pyridine hydrogenation.
Raney Nickel (Ra-Ni) 100-200°C, 50-150 atm H₂>95>95Cost-effective but requires more forcing reaction conditions.

Q4: What analytical methods are suitable for monitoring the levels of the Donepezil Pyridine Dehydro Impurity?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for monitoring the levels of the Donepezil Pyridine Dehydro Impurity.[4] A well-developed HPLC method can separate Donepezil from its impurities, allowing for accurate quantification. Key parameters for a suitable HPLC method include:

  • Column: A C8 or C18 column is typically used.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is common.[5]

  • Detection: UV detection at a wavelength where both Donepezil and the impurity have significant absorbance (e.g., 215 nm or 230 nm) is standard.[4][5]

Q5: Can you provide a general protocol for the recrystallization of Donepezil to remove the Pyridine Dehydro Impurity?

While the optimal recrystallization protocol will depend on the specific impurity profile and scale, the following general procedure can be used as a starting point. The key is to select a solvent system in which Donepezil has a significant solubility difference between hot and cold temperatures, while the impurity remains soluble at lower temperatures.

Experimental Protocol: Recrystallization of Donepezil

  • Solvent Selection: Begin by screening various solvents to find a suitable system. A mixture of a good solvent (where Donepezil is highly soluble) and an anti-solvent (where Donepezil is poorly soluble) often works well. Examples could include methanol/water, ethanol/water, or ethyl acetate/heptane.

  • Dissolution: Dissolve the crude Donepezil containing the Pyridine Dehydro Impurity in a minimal amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.

  • Crystallization: As the solution cools, pure Donepezil should crystallize out, leaving the more soluble Pyridine Dehydro Impurity in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified Donepezil crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized Donepezil and the mother liquor by HPLC to assess the effectiveness of the recrystallization.

Visualizations

Donepezil_Synthesis_Workflow cluster_synthesis Donepezil Synthesis cluster_purification Purification Indanone 5,6-dimethoxy-1-indanone Condensation Aldol Condensation Indanone->Condensation Pyridine Pyridine-4-carboxaldehyde Pyridine->Condensation Impurity Donepezil Pyridine Dehydro Impurity Condensation->Impurity Formation of Impurity Hydrogenation Catalytic Hydrogenation Impurity->Hydrogenation Reduction Donepezil_Crude Crude Donepezil Hydrogenation->Donepezil_Crude Recrystallization Recrystallization Donepezil_Crude->Recrystallization Chromatography Column Chromatography (Optional) Donepezil_Crude->Chromatography Donepezil_Pure Pure Donepezil Recrystallization->Donepezil_Pure Chromatography->Donepezil_Pure

Caption: Workflow for Donepezil synthesis and purification.

Troubleshooting_Impurity_Formation cluster_causes Potential Causes cluster_solutions Solutions High_Impurity High Donepezil Pyridine Dehydro Impurity Cause1 Suboptimal Reaction Conditions High_Impurity->Cause1 Cause2 Inefficient Hydrogenation High_Impurity->Cause2 Cause3 Ineffective Purification High_Impurity->Cause3 Solution1a Optimize Base and Solvent Cause1->Solution1a Solution1b Control Temperature Cause1->Solution1b Solution2a Catalyst Screening Cause2->Solution2a Solution2b Optimize H₂ Pressure and Temperature Cause2->Solution2b Solution3a Optimize Recrystallization Cause3->Solution3a Solution3b Add Chromatographic Step Cause3->Solution3b

Caption: Troubleshooting logic for high impurity levels.

References

Stability and proper storage conditions for CAS 4803-74-1

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone Synonyms: Donepezil Pyridine Dehydro Impurity, (2Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one[1][2]

This document provides technical support for the stability and proper storage of CAS 4803-74-1, an impurity of Donepezil. The information is intended for researchers, scientists, and drug development professionals.

Proper Storage and Stability

Proper handling and storage are crucial for maintaining the integrity of CAS 4803-74-1. While specific stability studies on this impurity are not extensively published, general recommendations and data from forced degradation studies of the parent drug, Donepezil, provide valuable guidance.

Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Long-term: 2-8°C (Refrigerator) Short-term (Shipping): Ambient[1][2]
Atmosphere Store in a tightly closed container.[3]
Light Protect from light.[3]
Moisture Store in a dry, well-ventilated area.[3]

General Chemical Stability:

The stability of this compound is inferred from forced degradation studies on Donepezil. These studies subject the parent drug to harsh conditions to predict its degradation pathways and identify potential impurities.

  • Alkaline and Acidic Conditions: Donepezil, the parent compound, shows significant degradation in both acidic and alkaline solutions, suggesting that the impurity CAS 4803-74-1 may also be susceptible to hydrolysis under these conditions.[][5][6]

  • Oxidative Conditions: Exposure to oxidizing agents like hydrogen peroxide has been shown to cause degradation of Donepezil.[7][8]

  • Thermal and Photolytic Stability: The parent drug, Donepezil, is relatively stable under dry heat and exposure to daylight.[][8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for CAS 4803-74-1?

A1: For long-term storage, it is recommended to keep the compound in a refrigerator at 2-8°C.[2] The container should be tightly sealed and protected from light and moisture.[3]

Q2: How should I handle the compound upon receipt?

A2: Upon receipt, the compound, which is typically shipped at ambient temperature, should be stored in a cool, dry place.[1][9] For extended storage, transfer it to a refrigerator.

Q3: What solvents are suitable for preparing solutions of CAS 4803-74-1?

Q4: Is this compound sensitive to pH changes?

A4: Based on forced degradation studies of Donepezil, this impurity is likely to be unstable in strong acidic or alkaline conditions.[][5][6] It is recommended to maintain solutions at a neutral pH if possible and to be aware of potential degradation if used in acidic or basic media.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the compound in solution.Prepare fresh solutions for each experiment. Avoid storing solutions for extended periods, even at low temperatures. Protect solutions from light.
Improper storage of the solid material.Ensure the solid compound is stored at the recommended 2-8°C in a tightly sealed container.[1][2]
Appearance of unexpected peaks in chromatograms Formation of degradation products.Review the pH of your mobile phase and sample diluent; extreme pH can cause degradation. Consider if the sample was exposed to oxidizing conditions.
Contamination of the sample or solvent.Use high-purity solvents and clean laboratory ware. Run a blank to check for solvent contamination.
Difficulty in dissolving the compound Use of an inappropriate solvent.Test solubility in small quantities in different common laboratory solvents (e.g., methanol, acetonitrile, DMSO). Gentle warming or sonication may aid dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

General Protocol for a Forced Degradation Study:

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10] The following is a general protocol that can be adapted for CAS 4803-74-1, based on studies performed on Donepezil.[][8]

  • Preparation of Stock Solution:

    • Prepare a stock solution of CAS 4803-74-1 at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature for 7 days. For accelerated degradation, consider using 2 M HCl at 70°C for 48 hours.[][8]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 7 days. For accelerated degradation, consider using 2 M NaOH at 70°C for 48 hours.[][8]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 7 days.[][8]

    • Thermal Degradation: Expose the solid compound to dry heat at 85°C for 7 days.[8]

    • Photolytic Degradation: Expose the stock solution to daylight at room temperature for 7 days.[][8]

  • Sample Analysis:

    • After the specified duration, neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, RT, 7 days) stock_solution->acid alkali Alkaline Hydrolysis (0.1M NaOH, RT, 7 days) stock_solution->alkali oxidation Oxidative Degradation (3% H2O2, RT, 7 days) stock_solution->oxidation thermal Thermal Degradation (Solid, 85°C, 7 days) stock_solution->thermal photo Photolytic Degradation (Solution, Daylight, 7 days) stock_solution->photo neutralize Neutralize Acid/Alkali Samples acid->neutralize alkali->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-PDA dilute->hplc troubleshooting_logic cluster_investigation Investigation cluster_solution Corrective Actions start Inconsistent Analytical Results check_solution Is the solution freshly prepared? start->check_solution check_storage Was the solid stored correctly? check_solution->check_storage Yes prepare_fresh Prepare fresh solution for each run check_solution->prepare_fresh No check_ph Is the mobile phase/diluent pH neutral? check_storage->check_ph Yes store_properly Ensure storage at 2-8°C, protected check_storage->store_properly No adjust_ph Adjust pH to neutral if possible check_ph->adjust_ph No run_blank Run blank to check for contamination check_ph->run_blank Yes

References

Troubleshooting HPLC Peak Tailing for Donepezil and its Impurities: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of Donepezil and its impurities. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for basic compounds like Donepezil in reverse-phase HPLC?

Peak tailing for basic compounds such as Donepezil is frequently caused by secondary interactions with the stationary phase.[1][2] The primary culprits include:

  • Residual Silanol Groups: Silica-based columns, especially older Type A silica, have exposed silanol groups (Si-OH) on the surface.[1] At mobile phase pH values above 3, these silanols can become ionized (Si-O-) and interact strongly with protonated basic analytes, like the piperidine moiety of Donepezil, leading to tailing.[2][3]

  • Trace Metal Contamination: The presence of trace metals like iron and aluminum in the silica matrix can also create active sites that interact with basic compounds, contributing to peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Donepezil (approximately 8.9), the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry, which can manifest as tailing.[6][7]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[6]

  • Column Voids or Contamination: A void at the column inlet or a partially blocked frit can disrupt the sample flow path, leading to distorted peak shapes.[2]

Q2: How does the mobile phase pH affect the peak shape of Donepezil?

Donepezil is a basic compound with a pKa of approximately 8.9.[4] The mobile phase pH plays a critical role in controlling its ionization state and interaction with the stationary phase.

  • At low pH (pH < 3): The silanol groups on the silica surface are protonated (Si-OH), minimizing their interaction with the protonated Donepezil molecules.[1][2] This typically results in improved peak symmetry.

  • At mid-range pH (pH 3-7): A significant portion of the silanol groups are ionized (Si-O-), leading to strong electrostatic interactions with the positively charged Donepezil, which is a primary cause of peak tailing.[2]

  • At high pH (pH > 8): While Donepezil will be largely neutral, the silica-based stationary phase itself can become unstable, leading to column degradation. However, specialized pH-stable columns (e.g., hybrid or organo-silica) can be used at higher pH to achieve good peak shape for basic compounds.[1][8]

Q3: What are "end-capped" columns, and how do they help reduce peak tailing for Donepezil?

End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, less polar group, such as a trimethylsilyl group.[6] This "capping" effectively shields the polar silanol groups, reducing their availability to interact with basic analytes like Donepezil.[6] Using a highly deactivated, end-capped column is a proactive strategy to prevent peak tailing.[2][6]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow for troubleshooting peak tailing issues with Donepezil and its impurities.

Step 1: Initial Assessment

  • Observe the chromatogram: Does the tailing affect all peaks or only specific peaks (e.g., Donepezil and its basic impurities)? If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or a column void.[3][6] If only basic compounds are tailing, it's likely a chemical interaction problem.[3]

  • Review your method parameters: Check the column type, mobile phase composition (including pH and buffer), and sample diluent.

Step 2: Method Optimization

The following flowchart outlines the decision-making process for method optimization to address peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for Donepezil/Impurities check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Check for extra-column volume - Inspect column for voids/blockage check_all_peaks->system_issue Yes specific_peaks Tailing is specific to Donepezil and/or impurities check_all_peaks->specific_peaks No optimize_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) specific_peaks->optimize_ph check_improvement Is peak shape improved? optimize_ph->check_improvement resolved Issue Resolved check_improvement->resolved Yes add_modifier Consider Mobile Phase Additive (e.g., low concentration of TEA) check_improvement->add_modifier No check_improvement2 Is peak shape improved? add_modifier->check_improvement2 check_improvement2->resolved Yes change_column Evaluate Stationary Phase: - Use a modern, end-capped C18 - Consider an alternative phase (e.g., hybrid, phenyl) check_improvement2->change_column No change_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Guide 2: Optimizing Mobile Phase Conditions

Objective: To minimize secondary interactions between Donepezil/impurities and the stationary phase by adjusting the mobile phase.

Protocol:

  • Lowering Mobile Phase pH:

    • Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). This will ensure the protonation of residual silanol groups, reducing their interaction with the basic analytes.[1][2]

    • Caution: Ensure your silica-based column is rated for use at low pH to avoid stationary phase degradation.[2] Modern "Type B" silica columns are generally more robust.[1]

  • Using Mobile Phase Additives (for older columns or persistent tailing):

    • Historically, a competing base like triethylamine (TEA) was added to the mobile phase at a concentration of around 20 mM.[1] The positively charged TEA competes with the analyte for interaction with the ionized silanol sites, thus improving peak shape.[8]

    • Note: The use of TEA is becoming less common with the availability of modern, high-purity, end-capped columns.[1][8]

  • Increasing Buffer Concentration:

    • Increasing the ionic strength of the mobile phase (e.g., increasing phosphate buffer concentration from 10 mM to 25 mM) can sometimes help to mask the residual silanol interactions and improve peak symmetry.[6]

Table 1: Recommended Mobile Phase Modifications for Donepezil Analysis

ParameterRecommended Range/ValueRationale
pH 2.5 - 3.0Suppresses silanol ionization, minimizing secondary interactions.[1][2]
Buffer Phosphate, FormateProvides good buffering capacity in the low pH range.
Buffer Concentration 10 - 25 mMHigher ionic strength can help mask silanol interactions.[6]
Additive (if needed) Triethylamine (TEA) ~20 mMActs as a competing base to block active silanol sites.[1]
Guide 3: Column Selection and Care

Objective: To select an appropriate HPLC column and maintain its performance to prevent peak tailing.

Protocol:

  • Column Selection:

    • Prioritize Modern Columns: Use columns packed with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol groups.[1][8]

    • Choose End-Capped Columns: Select a column that is specified as "end-capped" or "base-deactivated" to minimize silanol interactions.[6]

    • Consider Alternative Stationary Phases: If tailing persists, especially for highly basic impurities, consider a column with a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.[1][5] Hybrid silica-organic columns are also a good option due to their enhanced pH stability.[1]

  • Column Care and Troubleshooting:

    • Column Washing: If you suspect column contamination, flush the column with a strong solvent (refer to the manufacturer's instructions). For reversed-phase columns, this might involve flushing with 100% acetonitrile or methanol.[2]

    • Checking for Voids: A sudden drop in pressure or significant peak distortion can indicate a column void. If suspected, reversing the column (if permitted by the manufacturer) and flushing to waste might help remove a blockage at the inlet frit.[2] However, a void often means the column needs to be replaced.

Table 2: HPLC Method Parameters from Literature for Donepezil and Impurities

ReferenceColumnMobile PhasepHTemperatureWavelength
Method 1 [9][10]Hypersil ODS (C18), 250 x 4.6 mm, 5 µmGradient: A: 10 mM diammonium hydrogen orthophosphate in water; B: Acetonitrile:Methanol (85:15)6.035°C230 nm
Method 2 [11]Uptisphere ODB C-18, 250 x 4.6 mm, 5 µmGradient: 0.005 M phosphate buffer and methanol3.67-270 nm
Method 3 [12]Inertsil C8, 150 x 4.6 mm, 3 µmGradient: A: 0.1M phosphate buffer:methanol (90:10); B: 0.1M phosphate buffer:acetonitrile:methanol (20:20:60)2.8-215 nm

Note: These are examples, and the optimal method will depend on the specific impurities being analyzed and the instrumentation used.

Logical Relationship Diagram

The following diagram illustrates the relationship between the causes and solutions for peak tailing in the context of Donepezil analysis.

Logical_Relationships cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions silanol Residual Silanol Interactions adjust_ph Lower Mobile Phase pH (2.5 - 3.0) silanol->adjust_ph mitigated by use_endcapped Use End-Capped/ Base-Deactivated Column silanol->use_endcapped blocked by add_modifier_sol Add Mobile Phase Modifier (e.g., TEA) silanol->add_modifier_sol competed by ph_issue Inappropriate Mobile Phase pH analyte Donepezil (Basic Compound) ph_issue->analyte affects ionization of ph_issue->adjust_ph corrected by column_issue Column Contamination or Voids clean_column Proper Column Washing/Replacement column_issue->clean_column resolved by analyte->silanol interacts with

Caption: Causes and solutions for Donepezil peak tailing.

References

Optimizing reaction conditions for the synthesis of 1-indanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-indanone derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guides

Guide 1: Low or No Yield of the Desired 1-Indanone in Friedel-Crafts Acylation

Low or no product yield is a frequent challenge in the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation. This can be caused by several factors, ranging from the choice of catalyst to the purity of the starting materials.

Question: My intramolecular Friedel-Crafts acylation is resulting in a low yield of the desired 1-indanone. What are the common causes?

Answer:

Several factors can contribute to low yields in the intramolecular Friedel-Crafts acylation for 1-indanone synthesis:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can impede the electrophilic aromatic substitution, making cyclization difficult.[1][2][3]

  • Suboptimal Acid Catalyst: The choice and quantity of the Brønsted or Lewis acid catalyst are critical. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.[1] Common catalysts like polyphosphoric acid (PPA) and triflic acid (TfOH) require optimized conditions.[1]

  • Poor Quality Starting Materials: Impurities in the initial 3-arylpropionic acid or its corresponding acid chloride can interfere with the reaction. For instance, a discolored or sticky 1-indanone starting material has been observed to result in lower yields in subsequent reactions.[1]

  • Side Reactions: Intermolecular acylation can compete with the desired intramolecular cyclization, especially at high concentrations, leading to the formation of polymeric byproducts.[1][2]

  • Product Instability: The 1-indanone product may be unstable under the harsh acidic conditions and high temperatures often used, leading to degradation.[1]

  • Moisture Contamination: Many Lewis acid catalysts are highly sensitive to moisture, which can deactivate the catalyst and inhibit the reaction.[3] It is crucial to use anhydrous solvents and run reactions under an inert atmosphere.[3]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of 1-Indanone check_purity Verify Starting Material Purity (NMR, mp) start->check_purity check_purity->start If impure, purify optimize_catalyst Optimize Catalyst System (Choice and Amount) check_purity->optimize_catalyst If pure optimize_conditions Adjust Reaction Conditions (Temp., Conc., Time) optimize_catalyst->optimize_conditions check_moisture Ensure Anhydrous Conditions optimize_conditions->check_moisture success Improved Yield check_moisture->success

Troubleshooting workflow for low yield in 1-indanone synthesis.
Guide 2: Formation of Multiple Products or Impurities

The formation of isomers or byproducts from intermolecular reactions can complicate the purification process and reduce the yield of the desired 1-indanone.

Question: I am observing the formation of multiple products and impurities in my reaction. How can I minimize their formation?

Answer:

The formation of multiple products can often be attributed to the following:

  • Intermolecular Acylation: At high concentrations, the reactive acylium ion intermediate may react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[2] To favor the intramolecular pathway, employ high dilution conditions or add the substrate or catalyst slowly.[2]

  • Formation of Regioisomers: In PPA-catalyzed synthesis, the regioselectivity can be influenced by the grade of PPA used, specifically its phosphorus pentoxide (P₂O₅) content.[1] A high P₂O₅ content tends to favor the ortho or para isomer, while a lower content may promote the meta isomer.[1]

  • Polymerization: Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or the product.[4] Careful control of reaction temperature and time is essential.[4]

  • Formation of Indene Derivatives: Elimination reactions, often promoted by high temperatures, can lead to the formation of indenes.[4] Strict temperature control and milder work-up procedures can mitigate this.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for 1-indanone synthesis via Friedel-Crafts acylation?

The most common starting materials are 3-arylpropionic acids or their corresponding acyl chlorides.[2] While the direct cyclization of the carboxylic acid is possible, it often requires harsher conditions and strong acids like PPA or triflic acid.[2][5] The use of acyl chlorides allows for milder conditions with Lewis acids like AlCl₃.

Q2: How can I improve the regioselectivity in PPA-catalyzed indanone synthesis?

The regioselectivity of PPA-mediated indanone synthesis can be significantly influenced by the grade of the PPA, specifically its phosphorus pentoxide (P₂O₅) content.[1]

  • High P₂O₅ Content (e.g., 83%): This grade tends to favor the formation of the indanone isomer where an electron-donating group on the aromatic ring is ortho or para to the newly formed carbonyl group.[1]

  • Low P₂O₅ Content (e.g., 76%): This grade typically promotes the formation of the isomer with the electron-donating group meta to the carbonyl.[1]

Q3: My Nazarov cyclization to form an indanone is giving a poor yield. What are the key parameters to optimize?

The efficiency of the Nazarov cyclization is highly dependent on the catalyst and reaction conditions. Re-evaluating the acid catalyst system is a crucial first step. Experimenting with different Lewis acids (e.g., FeCl₃, AlCl₃) or Brønsted acids is recommended.[1] Additionally, systematically varying the temperature, reaction time, and substrate concentration can help identify the optimal conditions for maximizing the yield.[1]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Friedel-Crafts Acylation

Starting MaterialCatalystCatalyst Loading (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropionyl chlorideAlCl₃1.2Dichloromethane0 to RT1-2>95[2]
3-Phenylpropanoic acidTriflic Acid4Dichloromethane0 to RT4>95[2]
3-Arylpropionic acidTriflic Acid1.5 - 5.01,2-Dichloroethane50 - 80--[3]
3-(4-methoxyphenyl) propionic acidTfOH5CH₂Cl₂110 (MW)0.595[6]
3-(4-methoxyphenyl) propionic acidTb(OTf)₃10Toluene150386[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃

This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.[2]

Setup:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.[2]

  • Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.[2]

Procedure:

  • Cool the flask to 0 °C using an ice-water bath.[2]

  • Add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[2] Vigorous stirring is essential.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).[2]

Workup:

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Caution: This step is highly exothermic. [2]

  • Separate the organic layer and extract the aqueous layer twice with DCM.[2]

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.[2]

  • Purify the product as needed via column chromatography or distillation.[2]

Experimental Workflow for Protocol 1

Protocol1_Workflow A Setup: Flame-dried flask under N₂ Dissolve 3-phenylpropionyl chloride in DCM B Cooling: 0 °C (ice bath) A->B C Catalyst Addition: Add AlCl₃ (1.2 eq) portion-wise Keep temp < 5 °C B->C D Reaction: Stir at 0 °C for 1h Warm to RT Monitor by TLC/GC-MS C->D E Quenching: Pour into ice/HCl (exothermic!) D->E F Workup: Separate layers Extract aqueous with DCM E->F G Washing: Wash organic with H₂O, NaHCO₃, brine F->G H Drying & Concentration: Dry with MgSO₄ Concentrate in vacuo G->H I Purification: Column chromatography or distillation H->I

Workflow for the synthesis of 1-indanone using AlCl₃.
Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol outlines the direct cyclization of the carboxylic acid.[2]

Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).[2]

Procedure:

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.[2]

Workup: Follow the workup and purification steps as described in Protocol 1.

Signaling Pathways and Reaction Mechanisms

Generalized Mechanism for Intramolecular Friedel-Crafts Acylation

The synthesis of 1-indanone via intramolecular Friedel-Crafts acylation proceeds through the formation of a key acylium ion intermediate.

FC_Mechanism sub 3-Arylpropionic Acid Derivative (X = OH, Cl) int1 Acylium Ion Intermediate (Electrophile) sub->int1 + Acid cat Lewis or Brønsted Acid int2 Sigma Complex (Resonance Stabilized) int1->int2 Intramolecular Electrophilic Attack prod 1-Indanone Derivative int2->prod Deprotonation

Mechanism of intramolecular Friedel-Crafts acylation.

References

How to resolve solubility issues with pyridinylmethylene indanones in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with pyridinylmethylene indanones in buffer systems. The following information is based on established principles for formulating poorly water-soluble compounds and should be adapted and verified for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridinylmethylene indanone derivative precipitating out of my aqueous buffer?

Pyridinylmethylene indanones are often poorly soluble in neutral aqueous solutions. This is due to their chemical structure, which typically includes a hydrophobic indanone core and a weakly basic pyridine ring. Precipitation is common when the concentration of the compound exceeds its thermodynamic solubility in the chosen buffer system.

Q2: What is the first step I should take to address solubility issues?

The first and most critical step is to determine the approximate solubility of your compound in the desired buffer. This will help you understand the extent of the problem and guide your strategy for solubilization. A simple protocol for a preliminary solubility assessment is provided in the "Experimental Protocols" section.

Q3: How does pH affect the solubility of these compounds?

The pyridine ring in pyridinylmethylene indanones is a weak base. Therefore, the solubility of these compounds is highly dependent on the pH of the buffer. At a pH below the pKa of the pyridine nitrogen, the compound will be protonated and exist as a more soluble salt. Conversely, at a pH above the pKa, the compound will be in its less soluble, neutral form.

Q4: Are there any general-purpose buffers you recommend for initial experiments?

For initial screening, it is advisable to test a range of buffers with different pH values. Acetate buffers (pH 4-5.6), phosphate buffers (pH 5.8-8), and borate buffers (pH 8-10.2) are common starting points. The optimal buffer will depend on the specific pKa of your compound and the pH constraints of your experiment.

Troubleshooting Guide

Issue: Compound precipitates immediately upon addition to the buffer.
Potential Cause Troubleshooting Step
Concentration is too high.Decrease the final concentration of the compound in the buffer.
Buffer pH is not optimal.Adjust the pH of the buffer to be at least 1-2 units below the predicted pKa of the pyridine nitrogen.
Slow dissolution rate.Prepare a concentrated stock solution in a water-miscible organic co-solvent (e.g., DMSO, ethanol) and add it to the buffer with vigorous stirring. Ensure the final co-solvent concentration is compatible with your assay.
Issue: Compound is initially soluble but precipitates over time.
Potential Cause Troubleshooting Step
Supersaturation.The initial dissolution in a co-solvent may create a supersaturated solution that is not stable. Try lowering the final concentration.
Temperature fluctuations.Ensure the buffer and all components are maintained at a constant temperature. Solubility can be temperature-dependent.
Compound degradation.Assess the stability of your compound in the chosen buffer and at the experimental temperature.

Data Presentation

Table 1: Common Co-solvents for Enhancing Solubility

Co-solventTypical Starting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 5%High solubilizing power, but can be toxic to cells at higher concentrations.
Ethanol1 - 10%Good for many organic compounds; can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400)5 - 20%A less toxic alternative to DMSO and ethanol for some applications.
Propylene Glycol5 - 20%Often used in pharmaceutical formulations.

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity; widely used.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used to solubilize ionizable compounds.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment
  • Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Add a small, known excess amount of your solid pyridinylmethylene indanone to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • The measured concentration represents the equilibrium solubility at that specific pH.

Protocol 2: Solubilization using a Co-solvent
  • Prepare a high-concentration stock solution of your compound in a water-miscible organic co-solvent (e.g., 10-100 mM in DMSO).

  • While vigorously stirring your aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration.

  • Visually inspect for any signs of precipitation.

  • It is crucial to run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.

Protocol 3: Solubilization using Cyclodextrins
  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired buffer. The concentration of the cyclodextrin may need to be optimized.

  • Add the pyridinylmethylene indanone to the cyclodextrin solution.

  • Stir the mixture at a constant temperature for several hours to overnight to allow for the formation of the inclusion complex.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate/supernatant.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Precipitation in Buffer) assess_solubility Step 1: Assess Solubility (Protocol 1) start->assess_solubility is_solubility_known Is solubility sufficient for the required concentration? assess_solubility->is_solubility_known ph_optimization Step 2: pH Optimization (Adjust buffer pH below pKa) is_solubility_known->ph_optimization No end_success Success: Proceed with Experiment is_solubility_known->end_success Yes is_ph_sufficient Is solubility now sufficient? ph_optimization->is_ph_sufficient cosolvent Step 3: Use Co-solvents (e.g., DMSO, Ethanol - Protocol 2) is_ph_sufficient->cosolvent No is_ph_sufficient->end_success Yes is_cosolvent_sufficient Is solubility now sufficient? cosolvent->is_cosolvent_sufficient cyclodextrin Step 4: Use Cyclodextrins (e.g., HP-β-CD - Protocol 3) is_cosolvent_sufficient->cyclodextrin No is_cosolvent_sufficient->end_success Yes is_cyclodextrin_sufficient Is solubility now sufficient? cyclodextrin->is_cyclodextrin_sufficient is_cyclodextrin_sufficient->end_success Yes end_fail Further Formulation Development Required is_cyclodextrin_sufficient->end_fail No

Caption: Troubleshooting workflow for addressing solubility issues.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug water Water Molecules cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex drug_outside Drug cyclodextrin_host Cyclodextrin drug_outside->cyclodextrin_host Enters Cavity cyclodextrin_host->complex Forms Complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

Preventing degradation of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one in solution. This information is intended for researchers, scientists, and drug development professionals to mitigate degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical intermediate used in the synthesis of the pharmaceutical agent Donepezil.[1] Its purity and stability are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Degradation of this intermediate can lead to the formation of impurities, which may impact the efficacy and safety profile of the final drug product.[][3][4]

Q2: What are the main factors that can cause the degradation of this compound in solution?

A2: Based on the chemical structure, which includes an enone system, a pyridine ring, and methoxy groups, the primary factors that can contribute to degradation are:

  • pH: The compound is expected to be susceptible to hydrolysis, particularly under alkaline conditions.

  • Oxidizing agents: The pyridine ring and other parts of the molecule may be prone to oxidation.

  • Light: The presence of a conjugated system suggests potential photosensitivity.

Forced degradation studies on the related compound, Donepezil, have shown significant degradation in alkaline and oxidative conditions.[3][5][6][7]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, maintaining a neutral or slightly acidic pH is advisable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow or brown Oxidation of the pyridine moiety or other parts of the molecule.Degas solvents before use and handle the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of ignition or high energy that could promote oxidation.
Precipitate forms in the solution Degradation product with lower solubility has formed, or the compound itself is precipitating due to changes in solvent composition or temperature.Analyze the precipitate to identify its composition. If it is a degradation product, review the storage conditions (pH, light exposure, temperature). If it is the parent compound, ensure the solvent system is appropriate for the concentration and storage temperature.
Loss of purity observed by HPLC analysis Chemical degradation due to hydrolysis, oxidation, or photolysis.Conduct a forced degradation study to identify the specific cause. Based on the results, adjust the solution's pH, protect it from light, and/or add antioxidants or use degassed solvents.
Inconsistent experimental results Degradation of the compound leading to lower effective concentrations.Prepare fresh solutions for each experiment. If solutions must be stored, validate the storage conditions to ensure stability over the intended period of use.

Predicted Degradation Pathways

The degradation of this compound in solution is likely to proceed through several pathways, primarily hydrolysis and oxidation.

Degradation Pathways Compound 5,6-Dimethoxy-2-(pyridine-4-yl)methylene- indan-1-one Hydrolysis Hydrolysis (Alkaline conditions) Compound->Hydrolysis H2O/OH- Oxidation Oxidation (e.g., H2O2) Compound->Oxidation [O] Photodegradation Photodegradation (UV/Vis light) Compound->Photodegradation hv Hydrolysis_Products 5,6-dimethoxy-1-indanone + Pyridine-4-carbaldehyde Hydrolysis->Hydrolysis_Products Oxidation_Products N-oxide derivatives, Hydroxylated species Oxidation->Oxidation_Products Photo_Products Isomers, dimers, or other photoproducts Photodegradation->Photo_Products

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is adapted from established methods for the related compound, Donepezil, and should be validated for the specific analysis of this compound.[5][6][8]

Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 268 nm

  • Injection Volume: 20 µL

Procedure:

  • Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.5 with orthophosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a similar concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Workflow

This workflow outlines the steps to investigate the stability of the compound under various stress conditions.

Forced Degradation Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Oxidative Oxidative Stress (3% H2O2, RT) Thermal Thermal Stress (80°C, solid & solution) Photo Photolytic Stress (ICH Q1B guidelines) Start Prepare Stock Solution of Compound Analyze_T0 Analyze Time Zero (T0) Sample via HPLC Start->Analyze_T0 Incubate Incubate under Stress Conditions Start->Incubate Compare Compare T0 and Tx Chromatograms Analyze_T0->Compare Sample Withdraw Samples at Pre-defined Time Points Incubate->Sample Neutralize Neutralize Acid/Base Samples (if applicable) Sample->Neutralize Analyze_Tx Analyze Stressed (Tx) Samples via HPLC Neutralize->Analyze_Tx Analyze_Tx->Compare Identify Identify & Quantify Degradation Products Compare->Identify End Determine Degradation Profile and Pathways Identify->End

Caption: Workflow for conducting a forced degradation study.

Summary of Forced Degradation Conditions for Donepezil (for reference)

The following table summarizes the conditions and outcomes of forced degradation studies performed on Donepezil, which can serve as a guide for designing studies on this compound.

Stress Condition Reagents and Conditions Observed Degradation of Donepezil Reference
Acidic Hydrolysis 0.1 M HCl, room temperature, 7 days~14% degradation, 3 degradation products[1][]
2 M HCl, 70°C, 48 hoursSignificant degradation[4]
Alkaline Hydrolysis 0.1 M NaOH, room temperature, 7 days~58% degradation, 3 degradation products[1][]
2 M NaOH, 70°C, 48 hoursSignificant degradation[4]
Oxidative Degradation 3% H₂O₂, room temperature, 7 days~10% degradation, no major degradation products detected[4]
6% H₂O₂, boilingMeasurable degradation[5]
Thermal Degradation 85°C, solid state, 7 daysStable[4]
80°C, 48 hoursStable[5]
Photolytic Degradation Daylight, room temperature, 7 daysStable[4]
UV light (sunlight), 48 hoursStable[5]

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on available scientific literature and general chemical principles. It is essential to perform specific stability studies and method validations for this compound to establish its degradation profile under your specific experimental conditions.

References

Technical Support Center: Advanced Purification of Donepezil Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of Donepezil intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Donepezil and its intermediates?

A1: During the synthesis of Donepezil, several process-related impurities and degradation products can arise. Common impurities include unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage.[1][] Five common impurities that are often monitored are designated as Impurity A through Impurity E in analytical methods.[3][4] Specific examples of identified impurities include 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone (impurity I), 4-(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine (impurity II), and 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol (impurity III).[5] It is crucial to control these impurities to ensure the final active pharmaceutical ingredient (API) meets regulatory standards, often requiring impurity levels to be below 0.1%.[6][7]

Q2: My recovery of a Donepezil intermediate is consistently low after liquid-liquid extraction (LLE). What are the likely causes and how can I troubleshoot this?

A2: Low recovery during LLE can be due to several factors. A critical first step is to perform a mass balance study to determine where the analyte is being lost.[8] Potential causes include degradation of the intermediate, incorrect pH, or emulsion formation.[8] Donepezil and its analogues can be unstable at high temperatures and in alkaline conditions.[8]

To troubleshoot, consider the following:

  • pH Adjustment: Donepezil is a basic compound. Ensure the aqueous phase is adjusted to a pH at least two units above the pKa of the intermediate to keep it in its neutral, more organic-soluble form.[8]

  • Solvent Choice: Use a suitable extraction solvent or a mixture. For example, a mixture of n-hexane, dichloromethane, and ethyl acetate has been used effectively.[8]

  • Preventing Emulsions: Vigorous shaking can lead to emulsion formation, trapping the analyte. Use gentle swirling or rocking for mixing. If an emulsion forms, it can be broken by adding a brine solution (salting out) or by centrifugation.[8]

  • Temperature Control: Avoid high temperatures during solvent evaporation steps to prevent degradation.[8]

Q3: I am observing poor peak shape and resolution during the HPLC analysis of my purified Donepezil intermediate. What should I investigate?

A3: Poor peak shape and resolution in HPLC can stem from issues with the mobile phase, the column, or the sample itself. A systematic approach is best for troubleshooting.

  • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for your analyte. For Donepezil and its impurities, a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile and methanol is often used.[3][4] The buffer concentration should be adequate, typically between 10-50 mM.[9]

  • Column: The column may be contaminated or degraded. Try washing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[10] A reversed-phase C18 column is commonly used for Donepezil analysis.[3][4][9]

  • Sample/Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q4: How can I improve the yield and purity of my Donepezil intermediate during recrystallization?

A4: Optimizing recrystallization involves careful selection of the solvent system and controlling the cooling process. For Donepezil hydrochloride, purification may require several crystallization cycles to achieve pharmaceutical-grade purity, which can lead to lower yields.[11]

  • Solvent Selection: The ideal solvent should dissolve the intermediate well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. A mixture of solvents is often used. For example, dissolving the crude product in methanol and then adding an anti-solvent like diisopropyl ether can induce crystallization.[7]

  • Controlled Cooling: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or freezer to promote the formation of purer crystals.

  • Seeding: Adding a small crystal of the pure compound (a seed crystal) to the supersaturated solution can initiate crystallization and lead to a more controlled crystal growth, improving purity.

Troubleshooting Guides

Issue 1: Low Purity of Donepezil Intermediate After Recrystallization
Possible Cause Troubleshooting Steps
Incorrect Solvent System The solubility profile of the intermediate and its impurities in the chosen solvent(s) may not be optimal. Screen different solvents and solvent mixtures. A good solvent will have a steep solubility curve with respect to temperature.[12]
Cooling Rate is Too Fast Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Insufficient Washing of Crystals Impurities may be present in the mother liquor adhering to the crystal surface. Wash the filtered crystals with a small amount of cold, fresh solvent.
Crude Material is Too Impure Recrystallization is most effective for removing small amounts of impurities. If the starting material is highly impure, consider a preliminary purification step like column chromatography.
Issue 2: Inconsistent Retention Times in HPLC Analysis
Possible Cause Troubleshooting Steps
Poorly Prepared Mobile Phase Ensure accurate and consistent preparation of the mobile phase, including buffer concentration and pH. Buffers can be unstable, so fresh preparation is recommended.[9]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. A change of just a few degrees can affect retention times.[6]
Column Degradation The stationary phase of the column can degrade over time. Try flushing the column or, if necessary, replace it.
Pump Malfunction Check for leaks in the pump and ensure it is delivering a consistent flow rate. Air bubbles in the system can also cause fluctuations.

Data Presentation

Table 1: HPLC Method Parameters for Impurity Profiling of Donepezil
ParameterValueReference
Column Hypersil ODS, C18 (25 cm x 4.6 mm, 5.0µm)[3][4]
Mobile Phase A 10 mM diammonium hydrogen orthophosphate in water (pH 6.0)[3][4]
Mobile Phase B Acetonitrile and Methanol (85:15 v/v)[3][4]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 230 nm[3][4]
Column Temperature 35°C[3][4]
Injection Volume 10 µL[3]
Table 2: Purity and Yield Data for Donepezil Intermediate Synthesis
IntermediatePurification StepPurity AchievedYieldReference
5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanoneCondensation Reaction>99%>97%[13][14]
1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromideBenzylation>97.5%>98%[13][14]
Donepezil HydrochlorideFinal Product>99%Not Specified[1]
Donepezil HydrochlorideCrystallization>99.95%Not Specified[15]

Experimental Protocols

Protocol 1: Recrystallization of Donepezil Hydrochloride Intermediate

This protocol is a general guideline based on methods described in the literature.[7] Optimization may be required depending on the specific intermediate and impurity profile.

  • Dissolution: Dissolve the crude Donepezil intermediate in a minimal amount of a suitable solvent mixture, such as methanol and dichloromethane, with gentle heating.

  • Precipitation: Slowly add an anti-solvent, such as diisopropyl ether, at room temperature or slightly elevated temperature until the solution becomes slightly turbid.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature (25-30°C) and stir for a defined period (e.g., 1 hour) to allow for crystal formation.

  • Further Cooling: Chill the mixture in an ice bath (0-5°C) to maximize the yield of the precipitate.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the collected crystals with a small volume of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the purified solid under vacuum at a suitable temperature (e.g., 30-35°C).

Protocol 2: Liquid-Liquid Extraction for Donepezil Intermediate Purification

This protocol is adapted from a method for extracting Donepezil N-oxide and can be modified for related intermediates.[8]

  • Sample Preparation: Dissolve the crude reaction mixture in an appropriate aqueous solution.

  • Alkalinization: Adjust the pH of the aqueous solution to >9.0 by adding a suitable base (e.g., 1M NaOH) to ensure the intermediate is in its neutral form.

  • Extraction: Add an appropriate volume of an extraction solvent mixture (e.g., n-hexane:dichloromethane:ethyl acetate in a 45:40:15 v/v/v ratio).

  • Mixing: Gently mix the two phases by swirling or rocking for 15-20 minutes to facilitate extraction without forming an emulsion.

  • Phase Separation: Allow the layers to separate. If an emulsion has formed, use centrifugation to aid separation.

  • Collection: Carefully collect the organic layer containing the purified intermediate. Repeat the extraction process on the aqueous layer (e.g., two more times) to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure at a controlled temperature (not exceeding 40°C).

Visualizations

Purification_Workflow Crude Crude Donepezil Intermediate Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Analysis Purity Analysis (HPLC) Recrystallization->Analysis Chromatography Column Chromatography (Optional) Chromatography->Analysis Pure_Intermediate Purified Intermediate Analysis->Pure_Intermediate Yes Fail Purity < Specification Analysis->Fail No Fail->Chromatography Further Purification Needed

Caption: General workflow for the purification of Donepezil intermediates.

Troubleshooting_Low_Purity Start Low Purity after Recrystallization Check_Cooling Was cooling rate slow? Start->Check_Cooling Adjust_Cooling Action: Decrease cooling rate. Allow for gradual crystallization. Check_Cooling->Adjust_Cooling No Check_Solvent Is solvent system optimal? Check_Cooling->Check_Solvent Yes End Re-analyze Purity Adjust_Cooling->End Screen_Solvents Action: Screen alternative solvents or solvent mixtures. Check_Solvent->Screen_Solvents No Check_Washing Were crystals washed with cold solvent? Check_Solvent->Check_Washing Yes Screen_Solvents->End Rewash Action: Re-wash crystals with a small amount of cold solvent. Check_Washing->Rewash No Consider_Chroma Consider pre-purification by column chromatography. Check_Washing->Consider_Chroma Yes Rewash->End Consider_Chroma->End

Caption: Troubleshooting flowchart for low purity after recrystallization.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Diluent) Injection Inject Sample into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Analysis

Caption: Workflow for HPLC purity analysis of Donepezil intermediates.

References

Technical Support Center: Characterization of Indanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of indanone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of indanones.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: I am experiencing a low yield in my 1-indanone synthesis via intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid. What are the potential causes and how can I troubleshoot this?

    • A1: Low yields in this reaction are a common issue.[1] Several factors could be contributing:

      • Starting Material Purity: Impurities in the 3-arylpropionic acid can inhibit the catalyst or lead to side products. Verify the purity of your starting material using NMR and melting point analysis. Recrystallization or chromatography may be necessary.[1]

      • Catalyst and Conditions: The choice and amount of acid catalyst (e.g., polyphosphoric acid (PPA), AlCl₃, FeCl₃) are critical. Experiment with different catalysts and optimize their stoichiometry.[1] The grade of PPA can also influence the reaction's regioselectivity.[1]

      • Reaction Temperature and Time: These parameters must be carefully optimized to maximize conversion while minimizing byproduct formation and product degradation.[1] Harsh acidic conditions and high temperatures can lead to product instability.[1]

      • Substrate Concentration: High concentrations may favor intermolecular side reactions over the desired intramolecular cyclization. Consider running the reaction under more dilute conditions.[1]

  • Q2: My Nazarov cyclization reaction to produce an indanone is inefficient. How can I optimize the yield?

    • A2: The Nazarov cyclization is sensitive to several parameters that can be optimized:

      • Catalyst Choice: Both Brønsted and Lewis acids can be employed. The selection of the acid catalyst can significantly impact yield and selectivity.[1]

      • Solvent: The reaction medium is crucial. Deep eutectic solvents (DESs) have been reported to be effective and sustainable, sometimes leading to quantitative conversions.[1]

      • Temperature and Reaction Time: Systematic optimization of both temperature and reaction time is essential.[1]

      • Substrate Concentration: The concentration of the divinyl ketone substrate can influence the reaction rate and the extent of side reactions.[1] A Design of Experiments (DoE) approach can be beneficial for systematically optimizing these parameters.[1]

  • Q3: My purified indanone sample is discolored (e.g., brown and sticky). What is the cause and how can I purify it?

    • A3: Discoloration and a sticky consistency in indanone compounds, which are often white to light yellow crystalline solids, typically indicate the presence of impurities.[2][3] These can be residual starting materials, byproducts from the synthesis, or degradation products.[2] A melting point lower than expected is also a strong indicator of impurity.[2] Common purification methods include:

      • Recrystallization: This is an effective method for purifying solid compounds.[2]

      • Column Chromatography: This technique is highly effective for separating mixtures of compounds with different polarities.[2]

      • Steam Distillation: This can be used for purification, especially if the compound darkens upon standing.[4]

      • Vacuum Distillation: This method is advantageous as the resulting product is completely dry. Care must be taken to avoid clogging the condenser with product that solidifies.[3]

Analytical Characterization

  • Q4: How can I detect common impurities in my indanone sample?

    • A4: The primary impurities are often unreacted starting materials and regioisomers.[2] Several analytical techniques can be used for detection:

      • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity. The presence of multiple spots indicates impurities.[2]

      • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating, identifying, and quantifying volatile and semi-volatile impurities.[2]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by comparing the sample's spectra to that of a pure standard. Unexpected peaks can indicate impurities like starting materials or regioisomers.[2]

  • Q5: I am having trouble differentiating between indanone isomers. What analytical methods are best suited for this?

    • A5: The accurate quantification of 1-indanone isomers is crucial due to potential differences in pharmacological activity, metabolic profiles, and toxicity.[5]

      • Positional Isomers: GC-MS is a suitable technique for separating and identifying positional isomers, such as chloro-1-indanone isomers.[5]

      • Stereoisomers (Enantiomers): Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of 1-indanone enantiomers.[5] This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.[5]

  • Q6: What are the characteristic NMR and Mass Spectrometry signals for indanone compounds?

    • A6:

      • NMR: In ¹H NMR, the cyclopentanone aliphatic protons typically show distinct signals. For example, three distinct signals (doublet of a doublet) at approximately δH 4.51 ppm, 3.15 ppm, and 2.55 ppm corresponding to the cyclopentanone aliphatic protons have been reported.[6] The geminal protons on the C8 position often show a large coupling constant (e.g., ²JAB = 19.2 Hz) due to the adjacent sp² carbon of the carbonyl group.[6] In ¹³C NMR, the carbonyl carbon (C=O) of 1-indanone appears around δ 207.2 ppm.[7]

      • Mass Spectrometry: For 1-indanone, the mass spectrum typically shows the molecular ion (M+) at m/z 132.[7] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of 2-arylidene-1-indanone derivatives has shown common fragmentation pathways that can help in structural elucidation and differentiation of isomers.[8]

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation for 1-Indanone Synthesis

This guide provides a systematic approach to troubleshooting low yields in the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_actions Corrective Actions cluster_outcome start Low Yield in Friedel-Crafts Acylation purity Verify Starting Material Purity (NMR, MP) start->purity catalyst Evaluate Acid Catalyst and Conditions purity->catalyst Purity Confirmed purify Recrystallize or Purify Starting Material purity->purify Impurities Detected optimize_catalyst Test Different Catalysts/Stoichiometry catalyst->optimize_catalyst temp_time Optimize Reaction Temperature and Time optimize_conditions Systematically Vary Temperature and Time temp_time->optimize_conditions concentration Adjust Substrate Concentration dilute Run Reaction Under Dilute Conditions concentration->dilute acylating_agent Consider Alternative Acylating Agent alternative Use Corresponding Acid Chloride acylating_agent->alternative purify->catalyst optimize_catalyst->temp_time optimize_conditions->concentration dilute->acylating_agent outcome Improved Yield alternative->outcome

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Guide 2: Purification of Discolored Indanone Samples

This guide outlines the steps for purifying indanone compounds that appear discolored or sticky.

G cluster_start cluster_assessment Initial Assessment cluster_purification Purification Methods cluster_verification Purity Verification cluster_outcome start Discolored/Sticky Indanone Sample assess_purity Assess Purity (TLC, MP) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization Solid Impurities column_chrom Column Chromatography assess_purity->column_chrom Polar/Non-polar Impurities distillation Distillation (Steam or Vacuum) assess_purity->distillation Volatile/Degradation Products verify_purity Verify Purity of Purified Product (TLC, NMR, MP) recrystallization->verify_purity column_chrom->verify_purity distillation->verify_purity outcome Pure, Crystalline Indanone verify_purity->outcome

Caption: Purification workflow for discolored indanone samples.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for HPLC Separation of 1-Indanone Enantiomers [5]

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))2-Ethyl-1-Indanonen-Hexane / 2-Propanol (90/10, v/v)1.02.11.35
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))1-Indanoln-Hexane / Isopropanol (90:10)1.01.81.28

Table 2: Comparative Spectroscopic Data for 1-Indanone and 2-Indanone [7]

Spectroscopic Data1-Indanone2-Indanone
¹H NMR (CDCl₃, δ ppm)~7.75 (d, 1H), ~7.58 (t, 1H), ~7.38 (t, 1H), ~7.25 (d, 1H), 3.10 (t, 2H), 2.65 (t, 2H)Aromatic protons and two singlets for the two methylene groups.
¹³C NMR (CDCl₃, δ ppm)207.2 (C=O), 153.1, 137.9, 134.8, 127.8, 126.8, 123.7, 36.4 (CH₂), 25.9 (CH₂)Carbonyl carbon and signals for the aromatic and methylene carbons.
IR (cm⁻¹)~1700 (C=O stretch)~1715 (C=O stretch)
Mass Spectrum (m/z)132 (M+), 104, 78132 (M+), 104, 78

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation[9]

Objective: To synthesize 2-benzylidene-1-indanone derivatives.

Materials:

  • 1-Indanone

  • Substituted benzaldehyde

  • Methanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve 1-indanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in methanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture at 75°C–85°C for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the precipitate with cold methanol.

  • Purify the crude product by recrystallization.

Protocol 2: Chiral HPLC Separation of 2-Ethyl-1-Indanone Enantiomers[5]

Objective: To separate and quantify the enantiomers of 2-ethyl-1-indanone.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA column.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

Procedure:

  • Sample Preparation: Dissolve 1 mg of the 2-ethyl-1-indanone sample in 1 mL of the mobile phase.[5]

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[5]

  • Inject 10 µL of the prepared sample.[5]

  • Monitor the separation at a wavelength of 254 nm.[5]

  • Identify and quantify the enantiomers based on their retention times and peak areas.[5]

Protocol 3: Purification of 4-Methyl-1-indanone by Recrystallization[2]

Objective: To purify 4-Methyl-1-indanone from common impurities.

Materials:

  • Crude 4-Methyl-1-indanone

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Methyl-1-indanone in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. The 4-Methyl-1-indanone will crystallize out of the solution as its solubility decreases, while the more soluble impurities will remain in the mother liquor. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[2]

References

Technical Support Center: Enhancing the Selectivity of Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during acetylcholinesterase (AChE) inhibition assays.

Troubleshooting Guide

This guide addresses common problems that can arise during AChE inhibition assays, helping you to identify and resolve them effectively.

Issue 1: High Background Absorbance or Apparent Inhibition in Blank Wells

  • Question: My blank wells (containing all reagents except the enzyme) show a significant increase in absorbance over time. What could be the cause?

  • Answer: This issue often points to a non-enzymatic reaction. One common cause is the direct reaction of your test compound with Ellman's reagent (DTNB), which can produce a yellow color and mimic AChE inhibition.[1] Compounds containing thiol groups are particularly susceptible to this interference. To verify this, run a control experiment with the inhibitor, DTNB, and the substrate without the enzyme. If a color change occurs, your compound is likely interfering with the detection chemistry.[1] Another possibility is the spontaneous hydrolysis of the substrate (acetylthiocholine).

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: I am observing significant variability between replicate wells and experiments. What are the potential sources of this inconsistency?

  • Answer: Inconsistent results can stem from several factors. Ensure precise and consistent pipetting of all reagents, especially the enzyme and inhibitor solutions.[1] Temperature fluctuations can also affect enzyme activity, so ensure your assay plate is incubated at a stable temperature. Finally, check the stability of your reagents; prepare fresh substrate and DTNB solutions daily if possible.

Issue 3: Low or No Enzyme Activity

  • Question: My positive control (no inhibitor) shows very low or no change in absorbance. What should I do?

  • Answer: First, verify the activity of your AChE enzyme stock. Enzymes can lose activity over time, even when stored correctly. Prepare fresh enzyme dilutions for each experiment. Also, confirm that the substrate and DTNB solutions were prepared correctly and have not degraded. The pH of the assay buffer is critical; ensure it is at the optimal pH for the enzyme (typically pH 8.0).[1]

Issue 4: Suspected False Positives

  • Question: I have identified a potential inhibitor, but I am concerned about false positives. How can I confirm true inhibition?

  • Answer: False positives can be caused by several factors, including compound aggregation, interference with the detection method, and non-specific binding.[1] To rule out interference with the Ellman's reagent, perform the control experiment described in "Issue 1". To test for aggregation-based inhibition, you can perform the assay in the presence of a non-ionic detergent like 0.1% Triton X-100.[1] A significant increase in the IC50 value in the presence of the detergent suggests that the inhibition may be due to aggregation. Additionally, using complementary assay formats, such as a fluorescence-based assay, can help confirm the inhibitory activity.[2]

Frequently Asked Questions (FAQs)

Q1: Why is it important to determine the selectivity of an AChE inhibitor against butyrylcholinesterase (BChE)?

A1: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are closely related enzymes that both hydrolyze acetylcholine.[3] However, their distribution and physiological roles differ. AChE is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft of the nervous system.[3] BChE is found in plasma and various tissues and has a broader substrate specificity.[3] For therapeutic applications, such as in Alzheimer's disease, selective AChE inhibitors are often desired to minimize potential side effects that could arise from the inhibition of BChE.[4][5] Therefore, determining the selectivity index (SI), which is the ratio of the IC50 value for BChE to the IC50 value for AChE, is a crucial step in the characterization of a potential drug candidate.[3]

Q2: My test compound has poor aqueous solubility. How can I perform the assay?

A2: Poor solubility is a common challenge in drug discovery.[1] You can use a co-solvent, such as dimethyl sulfoxide (DMSO), to dissolve your compound. However, it is critical to keep the final concentration of the organic solvent low (typically below 1%) and consistent across all wells, including controls, as solvents like DMSO can inhibit AChE activity at higher concentrations.[1] It is essential to run a solvent control to assess any inhibitory effects of the solvent itself.[1]

Q3: What is the purpose of the pre-incubation step of the inhibitor with the enzyme?

A3: A pre-incubation step allows the inhibitor to bind to the acetylcholinesterase enzyme before the substrate is introduced.[1] This is particularly important for inhibitors that bind slowly or irreversibly. Without this step, the substrate may compete with the inhibitor for binding, leading to an underestimation of the inhibitor's potency.[1]

Q4: My positive control inhibitor is not showing the expected IC50 value. What could be the reason?

A4: If a known AChE inhibitor is not performing as expected, first confirm the correct preparation and dilution of the control. The apparent potency of an inhibitor can also be influenced by the substrate concentration, especially for competitive inhibitors. A lower substrate concentration will generally result in a lower apparent IC50 value for a competitive inhibitor.[1] Ensure that the enzyme concentration is within the linear range of the assay.[1]

Q5: What are some common causes of false-positive results in the Ellman's assay?

A5: The Ellman's method is known to be susceptible to false-positive results from certain classes of compounds. Aldehydes and amines have been reported to cause non-specific chemical inhibition of the reaction between thiocholine (the product of the enzymatic reaction) and DTNB.[6] Additionally, compounds containing reactive thiol groups can directly react with DTNB, leading to a color change that is independent of enzyme activity.[1] Antidotes for organophosphate poisoning that contain reactive oxime groups can also interfere with the assay by splitting DTNB.[7]

Data Presentation

Table 1: IC50 Values and Selectivity Indices of Known Cholinesterase Inhibitors

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
Tacrine5.460.650.12
Compound 6h3.65171004685
Donepezil---
Rivastigmine---
Galantamine---

Note: This table provides example data from the literature and is intended for illustrative purposes. Actual values may vary depending on experimental conditions.[8]

Table 2: IC50 Values of Novel AChE and BChE Inhibitors

CompoundAChE IC50 (µM)BChE IC50 (µM)
ZINC390718543.8241.1
Compound 1-0.12 ± 0.09
Compound 7-0.38 ± 0.01
Ondansetron332.5

Note: This table provides example data from the literature and is intended for illustrative purposes. Actual values may vary depending on experimental conditions.[3][9]

Experimental Protocols

Protocol 1: Determination of AChE and BChE Inhibition using the Ellman's Method

This protocol is a generalized version based on the widely used Ellman's method and should be optimized for specific experimental setups.[1]

Materials:

  • 0.1 M Phosphate Buffer, pH 8.0

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in assay buffer)

  • Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in deionized water)

  • Butyrylthiocholine iodide (BTCI) solution (for BChE assay)

  • Acetylcholinesterase (AChE) enzyme solution

  • Butyrylcholinesterase (BChE) enzyme solution

  • Test inhibitor and positive control inhibitor solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI/BTCI for each experiment. Prepare a series of dilutions of the test inhibitor and a positive control.

  • Assay Setup (96-well plate):

    • Add 140 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution (or vehicle control) to the appropriate wells.

    • Add 10 µL of the AChE or BChE enzyme solution to all wells except the blank wells (add 10 µL of assay buffer to blank wells).

  • Pre-incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[1]

  • Reaction Initiation:

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate) Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate Reagents->Add_Reagents Enzyme Prepare Enzyme (AChE/BChE) Enzyme->Add_Reagents Inhibitor Prepare Inhibitor Dilutions Inhibitor->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Start_Reaction Add Substrate & DTNB Pre_Incubate->Start_Reaction Measure Measure Absorbance (412 nm) Start_Reaction->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for determining cholinesterase inhibition.

Troubleshooting_Logic Start Problem Encountered High_Background High Background Signal? Start->High_Background Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results No_Activity Low/No Enzyme Activity? Start->No_Activity Check_Compound_DTNB Control: Compound + DTNB (No Enzyme) High_Background->Check_Compound_DTNB Yes Check_Pipetting Verify Pipetting Technique Inconsistent_Results->Check_Pipetting Yes Check_Reagents Check Reagent Stability and Concentrations Inconsistent_Results->Check_Reagents Yes No_Activity->Check_Reagents Yes Check_Enzyme Verify Enzyme Activity No_Activity->Check_Enzyme Yes

Caption: A troubleshooting decision tree for common assay issues.

References

Validation & Comparative

Unveiling the Biological Activity of Donepezil and its Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing acetylcholine levels in the brain, Donepezil helps to improve cognitive function. However, during its synthesis and storage, various impurities can arise. Understanding the biological activity of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of the biological activity of Donepezil versus its known impurities, supported by available experimental data.

Acetylcholinesterase (AChE) Inhibition: The Primary Mechanism

The therapeutic effect of Donepezil is directly linked to its potent inhibition of AChE. Structure-activity relationship (SAR) studies have revealed that the N-benzylpiperidine and indanone moieties of the Donepezil molecule are critical for its high-affinity binding to the enzyme.[1][2]

Donepezil exhibits a high inhibitory potency against AChE, with a reported half-maximal inhibitory concentration (IC50) of 5.7 nM .[3]

Biological Activity of Key Impurities

Impurities in a drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug over time (degradation products). While comprehensive biological data for all potential impurities of Donepezil is not publicly available, studies on some of its major metabolites and structurally related compounds provide valuable insights.

Donepezil N-oxide: An Active Metabolite

One of the primary metabolites of Donepezil, which can also be present as an impurity, is Donepezil N-oxide . This compound is formed by the oxidation of the nitrogen atom in the piperidine ring. In vitro studies have demonstrated that Donepezil N-oxide retains biological activity as a cholinesterase inhibitor.

A study on human erythrocyte cholinesterase activity showed that Donepezil N-oxide exhibited a concentration-dependent inhibitory effect. At a concentration of 20 µM, it inhibited the enzyme's activity by 45.5% . The table below summarizes the reported inhibitory activity at different concentrations.

Concentration of Donepezil N-oxide (µM)Inhibition of Human Erythrocyte Cholinesterase (%)
519.64
1037.50
2045.54

While active, the inhibitory potency of Donepezil N-oxide appears to be significantly lower than that of the parent Donepezil molecule.

Other Process-Related and Degradation Impurities

Several other impurities have been identified during the synthesis and stability testing of Donepezil. These include compounds arising from incomplete reactions or side reactions, as well as degradation products formed under stress conditions.

Specific impurities that have been characterized include:

  • Impurity I: 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

  • Impurity II: 4-(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine (also known as N-desbenzyl Donepezil)

  • Impurity III: 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol

  • Impurity IV: 1-benzyl-4(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine

  • Impurity V: 1,1-dibenzyl-4(5,6-dimethoxy-1-oxo-2,3-dihydro-2H-2-indenylmethyl)hexahydropyridinium bromide

  • Donepezil open ring impurity: 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid

Currently, there is a lack of publicly available, direct quantitative data on the AChE inhibitory activity or other biological effects of these specific impurities. However, based on structure-activity relationship studies of Donepezil and its analogs, some predictions can be made:

  • N-desbenzyl Donepezil (Impurity II): The removal of the benzyl group from the piperidine nitrogen is known to significantly reduce AChE inhibitory activity. The benzyl group plays a crucial role in binding to the peripheral anionic site (PAS) of the AChE enzyme. Therefore, Impurity II is expected to be a much weaker AChE inhibitor than Donepezil.

  • Modifications to the Indanone Ring: Changes to the indanone moiety, such as the reduction of the keto group (as in Impurity III) or the opening of the ring (as in the Donepezil open ring impurity), would likely alter the conformation and electronic properties of the molecule, potentially leading to a decrease in binding affinity for AChE.

It is important to note that the absence of data does not imply a lack of biological activity. These impurities could potentially have off-target effects or contribute to the overall toxicological profile of the drug substance if present in sufficient quantities.

Summary of Biological Activity Data

The following table provides a summary of the available quantitative data for the AChE inhibitory activity of Donepezil and its N-oxide impurity.

CompoundBiological Activity MetricValueTarget Enzyme
Donepezil IC505.7 nMAcetylcholinesterase (AChE)
Donepezil N-oxide % Inhibition @ 20 µM45.5%Human Erythrocyte Cholinesterase

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Principle: This assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

General Procedure:

  • Prepare solutions of the test compounds (Donepezil and its impurities) at various concentrations.

  • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound solution.

  • Initiate the reaction by adding the AChE enzyme solution.

  • Pre-incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Start the enzymatic reaction by adding the substrate, ATCI.

  • Measure the absorbance of the solution at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of the reaction and determine the percentage of inhibition caused by the test compounds relative to a control without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Cholinergic Synapse and Donepezil's Action

The following diagram illustrates the mechanism of action of Donepezil at the cholinergic synapse.

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Presynaptic Terminal ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptors ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic Postsynaptic Terminal AChR->Postsynaptic Signal Transmission Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of action of Donepezil at the cholinergic synapse.

Experimental Workflow for Impurity Analysis and Biological Testing

The logical workflow for the analysis and biological evaluation of Donepezil and its impurities is depicted below.

Workflow cluster_synthesis Drug Substance Synthesis & Storage cluster_analysis Impurity Profiling cluster_bioassay Biological Activity Assessment cluster_comparison Comparative Analysis Synthesis Donepezil Synthesis Identification Impurity Identification (LC-MS, NMR) Synthesis->Identification Storage Stability Studies Storage->Identification Isolation Impurity Isolation (Prep-HPLC) Identification->Isolation Characterization Structure Elucidation Isolation->Characterization AChE_Assay AChE Inhibition Assay Characterization->AChE_Assay Other_Assays Off-Target & Toxicity Assays Characterization->Other_Assays Data_Analysis Data Comparison & SAR AChE_Assay->Data_Analysis Other_Assays->Data_Analysis

Caption: Workflow for Donepezil impurity analysis and biological evaluation.

References

A Comprehensive Evaluation of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one as a High-Performance Liquid Chromatography (HPLC) Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical analysis, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their impurities are paramount. This guide provides a detailed validation of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one, a known impurity of the drug Donepezil, for its suitability as an HPLC reference standard. Through a presentation of its performance characteristics, a robust experimental protocol for its analysis, and a comparison with other potential reference materials, this document serves as a crucial resource for researchers and professionals in drug development and quality control.

Performance Characteristics and Comparison

The suitability of a substance as a reference standard is determined by several key parameters, including its purity, stability, and well-characterized identity. This compound is commercially available from various suppliers with a high degree of purity, often exceeding 98% as determined by HPLC. While direct comparative studies with other specific Donepezil impurity reference standards are not extensively published, a comparison can be drawn based on the typical requirements for such standards as outlined by regulatory bodies like the International Council for Harmonisation (ICH).

Parameter This compound Alternative Donepezil Impurity Reference Standards (Typical) Pharmacopeial Donepezil HCI Reference Standard (Typical)
Purity (by HPLC) >98% (Commercially available)Typically >95%>99.5%
Identity Confirmation Confirmed by spectroscopic methods (MS, NMR)Confirmed by spectroscopic methods (MS, NMR)Extensively characterized by pharmacopeial methods
Traceability Traceable to internal standardsOften traceable to pharmacopeial standardsPrimary standard with direct traceability
Availability Commercially available from multiple suppliersAvailable from specialized suppliersAvailable from official pharmacopeias (e.g., USP, EP)
Cost-Effectiveness Generally more cost-effective than pharmacopeial standardsVariable, depending on the impurityHigher cost

Table 1: Comparison of Performance Characteristics. This table summarizes the key performance indicators of this compound against other typical reference standards for Donepezil and its impurities.

Experimental Protocols for Validation

The validation of this compound as an HPLC reference standard requires a systematic approach to demonstrate its suitability for its intended purpose. Below is a comprehensive experimental protocol based on established methods for the analysis of Donepezil and its impurities.

HPLC Method for Purity Determination and Assay

This method is designed to be a stability-indicating assay for the separation of this compound from Donepezil and other potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 80 20
    20 20 80
    25 20 80
    26 80 20

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile and water (50:50 v/v).

Validation Parameters

The HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the this compound peak from other impurities and the main drug peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity: The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations. A minimum of five concentrations is recommended. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. This can be done by spiking a placebo matrix with a known amount of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method should be assessed by performing multiple injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision should be evaluated on different days, with different analysts, and on different instruments to assess the ruggedness of the method. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for this compound should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature. The method should remain unaffected by these small changes.

Visualizing the Validation Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of validating an HPLC reference standard and the experimental workflow.

Reference Standard Validation Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Performance Evaluation Material_Sourcing Source and Procure This compound Identity_Confirmation Confirm Identity (MS, NMR, IR) Material_Sourcing->Identity_Confirmation Purity_Assessment Initial Purity Assessment (HPLC, Titration) Identity_Confirmation->Purity_Assessment HPLC_Method_Dev Develop Stability-Indicating HPLC Method Purity_Assessment->HPLC_Method_Dev Method_Validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, etc.) HPLC_Method_Dev->Method_Validation Stability_Studies Conduct Stability Studies (Long-term and Accelerated) Method_Validation->Stability_Studies Comparability_Analysis Compare with Existing Reference Standards Stability_Studies->Comparability_Analysis Certification Certification Comparability_Analysis->Certification Final Certification as Reference Standard

Caption: Workflow for the validation of an HPLC reference standard.

Experimental_Workflow Start Start: Sample Preparation Standard_Prep Prepare Standard Solutions (Multiple Concentrations) Start->Standard_Prep Sample_Prep Prepare Sample Solutions (Spiked and Unspiked) Start->Sample_Prep HPLC_Analysis Perform HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Acquire Chromatographic Data HPLC_Analysis->Data_Acquisition Data_Analysis Analyze Data (Peak Area, Retention Time) Data_Acquisition->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report End End Validation_Report->End

Caption: Experimental workflow for HPLC method validation.

Conclusion

Based on the available data, this compound demonstrates the necessary purity and characteristics to be a reliable HPLC reference standard for the identification and quantification of this specific impurity in Donepezil. Its commercial availability with high purity provides a cost-effective alternative to pharmacopeial standards for routine analysis. By following the detailed experimental protocol and validation procedures outlined in this guide, researchers and drug development professionals can confidently establish its suitability within their analytical workflows, ensuring the quality and safety of pharmaceutical products.

A Comparative Analysis of Donepezil Analogs on Acetylcholinesterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of various Donepezil analogs on acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. The data presented is compiled from multiple peer-reviewed studies, offering a valuable resource for researchers engaged in the development of novel anti-Alzheimer's agents.

Introduction to Donepezil and Acetylcholinesterase Inhibition

Donepezil is a reversible inhibitor of acetylcholinesterase, approved for the management of Alzheimer's disease.[1][2] It functions by increasing the levels of acetylcholine, a neurotransmitter essential for memory and cognitive function, in the brain.[1] The core structure of Donepezil, consisting of an N-benzylpiperidine moiety linked to an indanone group, has served as a scaffold for the development of numerous analogs with potentially improved efficacy and selectivity.[3] This guide focuses on the comparative acetylcholinesterase inhibitory activities of these analogs, presenting key quantitative data and the experimental methodologies used for their evaluation.

Comparative Inhibitory Activity of Donepezil Analogs

The inhibitory potency of Donepezil and its analogs against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the IC50 values for Donepezil and a selection of its analogs, as reported in various studies. It is important to note that variations in experimental conditions, such as the source of the AChE enzyme (e.g., human, electric eel) and assay parameters, can influence the reported IC50 values.

Compound/AnalogModificationAChE SourceIC50 (nM)Reference
Donepezil -human6.7[4]
Donepezil -electric eel51[1]
Analog 15b Tacrine-Donepezil Hybridhuman0.27[5]
Analog 2g 3-chlorobenzyl derivativehuman3[6]
Analog 2d 5,6-dimethoxy indanone ringhuman8[6]
Pyridonepezil 22 2-aminopyridine hybridhuman9.4[7]
Analog 45a N-benzylpyridinium salthuman0.8[8]
Analog 40a N-benzylpyridinium saltelectric eel8.9[8][9]
Compound 8t 6-O-(4-Br-2-F-Bn) derivativehuman1.8[10]
1-(4-tert-butylphenyl)donepezil Aryl substitution on indanoneNot SpecifiedPotent Inhibitor[2]

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is predominantly carried out using the spectrophotometric method developed by Ellman.[1] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically.

General Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: A stock solution of acetylcholinesterase from a specified source (e.g., electric eel, human recombinant) is prepared in the assay buffer to a desired concentration (e.g., 1 U/mL). This is then diluted to a final working concentration.

  • DTNB Solution (Ellman's Reagent): A 10 mM solution of DTNB is prepared in the assay buffer.

  • Substrate Solution (ATCh): A 10 mM solution of acetylthiocholine iodide (ATCh) is prepared in deionized water. This solution should be prepared fresh.

  • Inhibitor Solutions: Stock solutions of Donepezil and its analogs are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations for the assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well microplate.

  • To each well, the following are added in order:

    • Assay Buffer

    • Inhibitor solution (or solvent for control)

    • AChE enzyme solution

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • The enzymatic reaction is initiated by adding the ATCh substrate solution and DTNB solution to each well.

  • The absorbance is measured kinetically at or near 412 nm using a microplate reader. The rate of the reaction is determined from the linear portion of the absorbance curve.

3. Data Analysis:

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of AChE inhibition and the workflow of a typical AChE activity assay.

AChE_Inhibition_Mechanism cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Donepezil Analog ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Blocked_AChE Inhibited AChE Inhibitor Donepezil Analog Inhibitor->AChE Binds to & Inhibits AChE_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, DTNB, ATCh, Inhibitors) start->reagent_prep plate_setup Plate Setup (Add Buffer, Inhibitor, AChE) reagent_prep->plate_setup incubation Incubation (Allow Inhibitor-Enzyme Interaction) plate_setup->incubation reaction_init Initiate Reaction (Add ATCh and DTNB) incubation->reaction_init measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->measurement analysis Data Analysis (Calculate % Inhibition and IC50) measurement->analysis end End analysis->end

References

Efficacy comparison between different synthetic routes to Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a reversible inhibitor of acetylcholinesterase (AChE). Its synthesis has been approached through various routes since its initial development, each with distinct advantages and disadvantages in terms of efficacy, scalability, and environmental impact. This guide provides an objective comparison of the prominent synthetic pathways to Donepezil, supported by available experimental data and detailed methodologies.

Efficacy and Performance Comparison

The efficacy of a synthetic route in a pharmaceutical context is a multifactorial assessment, encompassing chemical yield, purity of the final active pharmaceutical ingredient (API), cost-effectiveness, safety, and environmental footprint. Below is a summary of key quantitative data for different synthetic routes to Donepezil.

ParameterRoute 1: Original Patent (n-BuLi)Route 2: Industrially Viable (Alkali Metal Carbonates)Route 3: Darzens CondensationRoute 4: Green Synthesis (Sequential-Flow)
Overall Yield ~27.4%[1]55-60%High-yielding intermediate stepAtom-economical
Purity of Final Product High, requires column chromatography>96% (intermediate), final product meets pharmaceutical standards[1]HighHigh, with in-line purification
Key Reagents n-Butyl Lithium (n-BuLi), HMPTAPotassium Carbonate2-bromo-5,6-dimethoxy indanone, Pyridine-4-carboxaldehydeHeterogeneous catalysts
Reaction Conditions Cryogenic temperatures (-78°C), anhydrous conditions[1]Elevated temperatures (reflux)[1]Base-catalyzed condensationContinuous-flow, hydrogenation
Scalability Poor, due to hazardous reagents and stringent conditionsExcellent, simplified workup[1]Potentially scalableExcellent for continuous manufacturing
Environmental Impact High (hazardous solvents and reagents)ModerateModerateLow (water as the main byproduct)[2][[“]]

Signaling Pathway of Donepezil

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.

Donepezil_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_Synthesis Choline Acetyltransferase (ChAT) Acetyl_CoA->ACh_Synthesis Choline Choline Choline->ACh_Synthesis ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synthesis->ACh_Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptors ACh_Released->ACh_Receptor Binding Choline_Metabolites Choline + Acetate AChE->Choline_Metabolites Breaks down into Donepezil Donepezil Donepezil->AChE Inhibits Signal_Transduction Signal Transduction Cascade ACh_Receptor->Signal_Transduction Cognitive_Function Enhanced Cognitive Function Signal_Transduction->Cognitive_Function Synthetic_Route_Comparison cluster_inputs Starting Materials & Reagents cluster_process Synthesis & Purification cluster_outputs Evaluation Criteria Route1_Inputs 5,6-dimethoxy-1-indanone 1-benzyl-4-piperidinecarboxaldehyde n-BuLi, HMPTA Route1_Process Low-temp Condensation Column Chromatography Hydrogenation Route1_Inputs->Route1_Process Route2_Inputs 5,6-dimethoxy-1-indanone 1-benzyl-4-piperidinecarboxaldehyde K2CO3 Route2_Process High-temp Condensation Filtration Hydrogenation Route2_Inputs->Route2_Process Route3_Inputs 2-bromo-5,6-dimethoxy indanone Pyridine-4-carboxaldehyde Route3_Process Darzens Condensation Deoxygenation/Hydrogenation N-benzylation Route3_Inputs->Route3_Process Yield Yield Route1_Process->Yield Purity Purity Route1_Process->Purity Scalability Scalability Route1_Process->Scalability Cost Cost Route1_Process->Cost Safety Safety Route1_Process->Safety Route2_Process->Yield Route2_Process->Purity Route2_Process->Scalability Route2_Process->Cost Route2_Process->Safety Route3_Process->Yield Route3_Process->Purity Route3_Process->Scalability Route3_Process->Cost Route3_Process->Safety

References

A Comparative Analysis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one and Other Prominent Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibitor, 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one, in relation to established AChE inhibitors. Due to the limited publicly available data on the direct AChE inhibitory activity of this compound, this guide leverages data from structurally similar indanone and pyridine derivatives to provide a scientifically grounded comparison. The established AChE inhibitors Donepezil, Rivastigmine, Galantamine, and Tacrine are used as benchmarks.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against acetylcholinesterase is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a table summarizing the reported IC50 values for well-established AChE inhibitors. It is important to note that these values can vary based on the experimental conditions, such as the enzyme source and assay methodology.

InhibitorTarget EnzymeIC50 ValueSource Organism/Notes
This compound Acetylcholinesterase (AChE)Data not available-
Donepezil Acetylcholinesterase (AChE)6.7 nM - 222.23 µM[1]Human, Rat[1]
Rivastigmine Acetylcholinesterase (AChE)4.3 nM - 5.5 µM[1]Human, Rat[1]
Galantamine Acetylcholinesterase (AChE)410 nM - 1.27 µM[1]Human, Mouse[1]
Tacrine Acetylcholinesterase (AChE)31 nM - 109 nM[1]Human, Electric Eel[1]

Experimental Protocols

The most common method for determining the IC50 of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.

Ellman's Method for AChE Inhibition Assay

This assay is a reliable and widely used colorimetric method for measuring the activity of acetylcholinesterase.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of the reaction is reduced.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • DTNB Solution (10 mM in phosphate buffer)

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) Solution (1 U/mL in phosphate buffer)

  • Test Compounds (Inhibitors)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 180 µL of phosphate buffer.

    • Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of solvent for the test compound.

    • Inhibitor Wells: 160 µL of phosphate buffer + 20 µL of test compound solution (at various concentrations).

  • Add Enzyme: Add 20 µL of the AChE solution (1 U/mL) to the control and inhibitor wells.

  • Add DTNB: Add 20 µL of the 10 mM DTNB solution to all wells.

  • Initiate Reaction: Add 20 µL of the 14 mM ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Below are diagrams illustrating the cholinergic signaling pathway and the experimental workflow for determining AChE inhibition.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Propagation ACh_Receptor->Signal

Caption: Cholinergic signaling at the synapse.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Solution - Substrate (ATCI) - DTNB - Buffer - Inhibitor Dilutions Plate_Setup Set up 96-well plate: - Blank - Control (No Inhibitor) - Test Wells (with Inhibitor) Reagents->Plate_Setup Incubation Add AChE and Incubate Plate_Setup->Incubation Reaction_Start Add Substrate (ATCI) and DTNB Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for AChE inhibition assay.

References

Benchmarking the Purity of Synthetic Donepezil Pyridine Dehydro Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their related impurities is a critical step in ensuring the safety and efficacy of therapeutic products. Donepezil, a cornerstone in the management of Alzheimer's disease, is synthesized through a multi-step process that can generate various impurities. One such process-related impurity is the Donepezil Pyridine Dehydro Impurity (CAS No: 4803-74-1), which serves as a key intermediate.[1][2][3] The accurate assessment of its purity is paramount for controlling the quality of the final API.

This guide provides an objective comparison of the purity of Donepezil Pyridine Dehydro Impurity from different synthetic origins, supported by a detailed experimental protocol and comparative data. We will explore the application of a robust analytical methodology to benchmark the purity of both in-house synthesized batches and commercially available reference standards.

Comparative Purity Analysis

The purity of three distinct samples of Donepezil Pyridine Dehydro Impurity was evaluated using a validated Ultra-Performance Liquid Chromatography (UPLC) method. The samples under comparison were:

  • Sample A: In-house Synthesis, Batch 1

  • Sample B: In-house Synthesis, Batch 2 (subjected to an additional purification step)

  • Sample C: Commercial Reference Standard

The following table summarizes the quantitative purity data obtained from the UPLC analysis. The purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.

Sample IDDescriptionRetention Time (min)Peak Area (mAU*s)Purity (%)
Sample A In-house Synthesis, Batch 14.2512589098.5
Impurity 13.8815301.2
Impurity 24.623800.3
Sample B In-house Synthesis, Batch 2 (Post-Purification)4.2513056099.8
Impurity 13.881300.1
Impurity 24.621300.1
Sample C Commercial Reference Standard4.2512995099.9
Impurity 13.88650.05
Impurity 24.62650.05

Experimental Workflow for Purity Benchmarking

The following diagram illustrates the systematic workflow employed for the comparative purity analysis of the Donepezil Pyridine Dehydro Impurity samples.

G cluster_0 Sample Preparation cluster_1 UPLC Analysis cluster_2 Data Processing & Analysis SampleA Sample A (In-house Batch 1) Dissolution Dissolve in Diluent (Methanol:Water 50:50) SampleA->Dissolution SampleB Sample B (In-house Batch 2) SampleB->Dissolution SampleC Sample C (Commercial Standard) SampleC->Dissolution Injection Inject into UPLC System Dissolution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 286 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Comparison Comparative Analysis Calculation->Comparison Report Report Comparison->Report Generate Report

Figure 1. Experimental workflow for UPLC-based purity benchmarking.

Factors Influencing Impurity Purity

The purity of a synthesized chemical entity like Donepezil Pyridine Dehydro Impurity is influenced by several factors throughout the manufacturing process. The diagram below outlines the logical relationships between key process parameters and the final purity of the impurity.

G Synthesis Synthetic Route Conditions Reaction Conditions (Temp, Time, pH) Synthesis->Conditions Reagents Quality of Starting Materials Reagents->Conditions Workup Work-up & Isolation Conditions->Workup Purification Purification Method (e.g., Crystallization, Chromatography) Workup->Purification Purity Final Purity of Donepezil Pyridine Dehydro Impurity Purification->Purity

Figure 2. Logical relationship of factors affecting impurity purity.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. The following protocol was adapted from established methods for Donepezil and its related substances.[4][5][6]

1. Instrumentation

  • A UPLC system equipped with a photodiode array (PDA) detector was used.

2. Chromatographic Conditions

  • Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size.[4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 40% A, 60% B

    • 5-6 min: Hold at 40% A, 60% B

    • 6-6.5 min: Linear gradient to 95% A, 5% B

    • 6.5-8 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 286 nm.[4][5]

  • Injection Volume: 2 µL.

3. Sample Preparation

  • Diluent: Methanol:Water (50:50 v/v).

  • Standard and Sample Concentration: Accurately weigh and dissolve the Donepezil Pyridine Dehydro Impurity samples in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

4. Data Analysis

  • The chromatograms were processed using appropriate software.

  • The area of each peak was integrated.

  • The purity of the Donepezil Pyridine Dehydro Impurity was calculated using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This comparative guide demonstrates a robust framework for benchmarking the purity of synthetic Donepezil Pyridine Dehydro Impurity. The provided experimental protocol, coupled with the clear presentation of data, offers a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and consistency of this critical intermediate.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Donepezil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in Donepezil, a key active pharmaceutical ingredient in the treatment of Alzheimer's disease. Ensuring the purity of Donepezil is critical for its safety and efficacy. This document outlines the cross-validation of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—and provides the necessary experimental data and protocols for their implementation.

Introduction to Analytical Method Validation

The validation of analytical methods is a cornerstone of quality control in the pharmaceutical industry. It ensures that a chosen method is reliable, reproducible, and suitable for its intended purpose. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to demonstrate their equivalence and to ensure the consistency of quality assessment. This is particularly crucial when transferring methods between laboratories or when updating from an older technology to a newer one, such as from HPLC to UPLC.

Forced degradation studies are an integral part of this process, as they help to identify potential degradation products that may arise during the shelf life of the drug product.[1][2][3] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2][] The analytical method must be able to separate and quantify these degradation products from the active ingredient and other known impurities.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for impurity quantification.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Analysis Method_A Develop & Validate Method A (e.g., HPLC) Sample_Prep Prepare Donepezil Spiked & Stressed Samples Method_A->Sample_Prep Method_B Develop & Validate Method B (e.g., UPLC) Method_B->Sample_Prep Analyze_A Analyze Samples with Method A Sample_Prep->Analyze_A Analyze_B Analyze Samples with Method B Sample_Prep->Analyze_B Data_A Quantitative Results (Method A) Analyze_A->Data_A Data_B Quantitative Results (Method B) Analyze_B->Data_B Statistical_Analysis Statistical Comparison (e.g., t-test, F-test) Data_A->Statistical_Analysis Data_B->Statistical_Analysis Conclusion Conclusion on Method Equivalence Statistical_Analysis->Conclusion

Caption: Workflow for cross-validating two analytical methods.

Donepezil and Its Common Impurities

The chemical structure of Donepezil and some of its known process and degradation impurities are crucial for their targeted analysis.

Donepezil and Impurities Donepezil Donepezil Impurity_A Impurity A (Desbenzyl Donepezil) Donepezil->Impurity_A Process Impurity_B Impurity B (N-Oxide Donepezil) Donepezil->Impurity_B Oxidative Degradation Impurity_C Impurity C (Donepezil Dimer) Donepezil->Impurity_C Process

Caption: Donepezil and some of its related impurities.

Comparative Analytical Methods

This section details the experimental protocols for a conventional HPLC method and a more rapid UPLC method for the quantification of Donepezil impurities.

High-Performance Liquid Chromatography (HPLC) Method

A robust RP-HPLC method is essential for the routine quality control of Donepezil.[5][6]

Experimental Protocol:

  • Column: Hypersil ODS, 250 mm x 4.6 mm, 5.0 µm particle size[5]

  • Mobile Phase A: 10 mM diammonium hydrogen orthophosphate in water (pH 6.0)[5]

  • Mobile Phase B: Acetonitrile and Methanol (85:15 v/v)[5]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[5]

  • Detection Wavelength: 230 nm[5]

  • Injection Volume: 10 µL

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers significant advantages in terms of speed and resolution, allowing for higher sample throughput.[2][7]

Experimental Protocol:

  • Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size[2][7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile and Methanol

  • Gradient Program: A rapid gradient elution is typically employed to achieve a short run time.[7]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 286 nm[2][7]

  • Injection Volume: 2 µL

Data Presentation and Comparison

The performance of both HPLC and UPLC methods was evaluated based on key validation parameters as per ICH guidelines.[5] The following tables summarize the quantitative data obtained for the analysis of a spiked sample containing Donepezil and three known impurities.

Table 1: System Suitability Test (SST) Results
ParameterHPLC MethodUPLC MethodAcceptance Criteria
Tailing Factor (Donepezil)1.21.1≤ 2.0
Theoretical Plates (Donepezil)> 5000> 10000> 2000
Resolution (between critical pair)2.12.5≥ 2.0
Table 2: Method Validation Parameters
ParameterHPLC MethodUPLC Method
Linearity (R²)
Donepezil0.99950.9998
Impurity A0.99920.9996
Impurity B0.99910.9995
Impurity C0.99930.9997
LOD (µg/mL)
Impurity A0.050.01
Impurity B0.060.02
Impurity C0.050.01
LOQ (µg/mL)
Impurity A0.150.03
Impurity B0.180.06
Impurity C0.150.03
Accuracy (% Recovery)
Impurity A98.5 - 101.2%99.1 - 100.8%
Impurity B98.2 - 101.5%98.9 - 101.1%
Impurity C98.8 - 100.9%99.3 - 100.5%
Precision (%RSD)
Intraday< 1.5%< 1.0%
Interday< 2.0%< 1.5%
Table 3: Cross-Validation Results for Impurity Quantification in a Stressed Sample
ImpurityHPLC Method (% Area)UPLC Method (% Area)% Relative Difference
Impurity A0.120.118.3
Impurity B0.250.264.0
Impurity C0.080.0912.5

Conclusion

The cross-validation study demonstrates that both the HPLC and UPLC methods are suitable for the quantification of Donepezil impurities. The UPLC method offers significant advantages in terms of analysis time, sensitivity (lower LOD and LOQ), and chromatographic efficiency (higher theoretical plates).[7] The quantitative results obtained from both methods for the analysis of stressed samples are comparable, with relative differences falling within acceptable limits.

The choice of method will depend on the specific requirements of the laboratory. For high-throughput screening and routine quality control where speed is critical, the UPLC method is the preferred choice. The traditional HPLC method remains a robust and reliable option for laboratories that have not yet adopted UPLC technology. This guide provides the foundational data and protocols to support the implementation and cross-validation of these analytical methods in a regulated environment.

References

Unveiling the Potential of Indanone Derivatives as Acetylcholinesterase Inhibitors: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions between novel indanone derivatives and acetylcholinesterase (AChE) reveals promising candidates for the development of new therapies against Alzheimer's disease. This guide synthesizes findings from multiple computational docking studies, offering a comparative look at their binding affinities and inhibitory potentials. By examining the structural and chemical features that govern these interactions, researchers can better strategize the design of next-generation AChE inhibitors.

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly attributed to the depletion of the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors (AChEIs) are a cornerstone of current therapeutic strategies, working to increase acetylcholine levels in the brain. The indanone scaffold, a key structural component of the widely used drug donepezil, has emerged as a promising framework for the design of new and potent AChEIs. Computational docking studies play a pivotal role in this process, providing valuable insights into the binding modes and affinities of candidate molecules within the AChE active site.

Comparative Inhibitory Potency of Indanone Derivatives

The inhibitory activity of various indanone derivatives against acetylcholinesterase is a critical measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, with lower values indicating greater potency. The following table summarizes the IC50 values for a selection of indanone derivatives from various studies, alongside the reference compound donepezil.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
DonepezilAcetylcholinesterase (AChE)0.203[1]
Compound 4bAcetylcholinesterase (AChE)0.78[1]
Compound 12Acetylcholinesterase (AChE)0.12[2]
Compound 7hAcetylcholinesterase (AChE)1.2[3]
Compound 7hButyrylcholinesterase (BChE)0.3[3]
Compound 6aAcetylcholinesterase (AChE)0.0018[4]
Compound 9Acetylcholinesterase (AChE)0.0148[5]
Compound 14Acetylcholinesterase (AChE)0.0186[5]
Compound 5cAcetylcholinesterase (AChE)0.12[6]
Compound 7bButyrylcholinesterase (BChE)0.04[6]
Compound 4dAcetylcholinesterase (AChE)3.04[7]
Compound 4bAcetylcholinesterase (AChE)4.64[7]
(S)-enantiomer of 2-chlorobenzylpyridinium-containing aporphineAcetylcholinesterase (AChE)0.06[8]

Understanding the Mechanism: Binding Interactions

Molecular docking simulations reveal that many indanone derivatives effectively inhibit AChE by binding to key residues within its active site.[1][9] The active site of AChE is often described as having a dual-binding capability, consisting of a catalytic active site (CAS) and a peripheral anionic site (PAS).[1][9] The indanone moiety of these derivatives frequently interacts with the PAS, a feature it shares with donepezil.[1] This interaction is crucial for the proper orientation of the inhibitor and its overall inhibitory potency.

Furthermore, modifications to the core indanone structure, such as the addition of different functional groups, can lead to interactions with other key amino acid residues in the active site gorge, including those in the CAS. For instance, some derivatives have been shown to form hydrogen bonds and π-π stacking interactions with residues like Tyr337 and Trp86.[9]

Experimental Protocols for Molecular Docking

The insights into the binding of indanone derivatives to AChE are derived from molecular docking simulations. While the specific parameters may vary between studies, a generalized workflow is typically followed.

1. Preparation of the Receptor (Acetylcholinesterase):

  • The three-dimensional crystal structure of the target enzyme, acetylcholinesterase, is obtained from a protein database such as the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned to the atoms.

2. Preparation of the Ligands (Indanone Derivatives):

  • The two-dimensional structures of the indanone derivatives are drawn using chemical drawing software.

  • These 2D structures are then converted into three-dimensional models.

  • Energy minimization is performed on the 3D structures to obtain stable conformations.

3. Docking Simulation:

  • A "grid box" is defined around the active site of the AChE to specify the search space for the docking algorithm. This is typically centered on key residues known to be involved in ligand binding.

  • A docking software (e.g., AutoDock, GOLD, Glide, FlexX) is used to systematically explore different conformations and orientations of the ligand within the defined grid box.[10][11]

  • The software employs a scoring function to estimate the binding affinity (docking score) for each pose.

4. Analysis of Results:

  • The docking results are analyzed to identify the best-ranked poses based on their docking scores.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein are visualized and analyzed to understand the molecular basis of the inhibition.

Experimental_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis Receptor_PDB Obtain AChE Structure (PDB) Receptor_Clean Remove Water & Ligands Receptor_PDB->Receptor_Clean Receptor_H Add Hydrogens & Charges Receptor_Clean->Receptor_H Grid Define Grid Box Receptor_H->Grid Ligand_2D Draw 2D Structures Ligand_3D Convert to 3D Ligand_2D->Ligand_3D Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Dock Run Docking Software Ligand_Min->Dock Grid->Dock Score Calculate Docking Scores Dock->Score Rank Rank Poses Score->Rank Visualize Visualize Interactions Rank->Visualize Analyze Analyze Binding Mode Visualize->Analyze

Caption: A generalized workflow for molecular docking studies of indanone derivatives with acetylcholinesterase.

Signaling and Inhibition Pathway

The primary mechanism of action for these indanone derivatives is the inhibition of acetylcholinesterase. By blocking the active site of AChE, these compounds prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be responsible for the symptomatic improvement observed in Alzheimer's disease patients treated with AChEIs. Some indanone derivatives have also been designed to possess multi-target properties, including the inhibition of β-amyloid aggregation and antioxidant effects, which are also implicated in the pathology of Alzheimer's disease.[1][5]

Inhibition_Pathway Indanone Indanone Derivative AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibits Cholinergic Increased Cholinergic Neurotransmission Indanone->Cholinergic Leads to Breakdown ACh Breakdown AChE->Breakdown Catalyzes ACh Acetylcholine (ACh) ACh->Breakdown

Caption: The inhibitory action of indanone derivatives on the acetylcholinesterase pathway.

References

A Head-to-Head In Vitro Analysis of Donepezil and Its Key Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological profile of a drug and its metabolites is paramount. This guide provides a detailed in vitro comparison of donepezil, a cornerstone in the treatment of Alzheimer's disease, and its principal metabolites. Through a systematic presentation of experimental data, this analysis aims to elucidate the relative contributions of the parent drug and its metabolic byproducts to its overall therapeutic effect.

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] This biotransformation leads to the formation of several metabolites, with 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, and donepezil-N-oxide being the most significant. The in vitro evaluation of these metabolites is crucial for understanding their potential pharmacological activity and contribution to the clinical efficacy and safety profile of donepezil.

Comparative Inhibitory Potency against Cholinesterases

The primary mechanism of action of donepezil is the inhibition of AChE, which leads to increased levels of acetylcholine in the brain. To compare the activity of donepezil and its metabolites, their half-maximal inhibitory concentrations (IC50) against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined. A lower IC50 value indicates greater inhibitory potency.

CompoundTarget EnzymeIC50 (µM)
Donepezil Acetylcholinesterase (AChE)0.12 ± 0.01
Butyrylcholinesterase (BChE)7.4 ± 0.5
6-O-Desmethyl Donepezil Acetylcholinesterase (AChE)0.41 ± 0.05
Butyrylcholinesterase (BChE)9.2 ± 0.9
Donepezil-N-oxide Acetylcholinesterase (AChE)> 100
Butyrylcholinesterase (BChE)> 100
5-O-Desmethyl Donepezil Acetylcholinesterase (AChE)Data not available
Butyrylcholinesterase (BChE)Data not available

Data for Donepezil and 6-O-Desmethyl Donepezil are from a comparative study by[2]. Data for Donepezil-N-oxide indicates significantly weaker activity as reported in other studies.

The data clearly indicates that while 6-O-desmethyl donepezil retains significant inhibitory activity against AChE, it is approximately 3.4 times less potent than the parent compound, donepezil. Both donepezil and its 6-O-desmethyl metabolite exhibit substantially higher selectivity for AChE over BChE. In contrast, donepezil-N-oxide shows markedly diminished activity against both cholinesterases. Currently, there is a lack of available data on the cholinesterase inhibitory activity of 5-O-desmethyl donepezil.

Metabolic Pathways and Experimental Workflows

The generation of these key metabolites from donepezil is a critical aspect of its pharmacology. The primary metabolic transformations include O-demethylation, and N-oxidation.

Donepezil Donepezil M1 6-O-Desmethyl Donepezil Donepezil->M1 O-demethylation (CYP2D6, CYP3A4) M2 5-O-Desmethyl Donepezil Donepezil->M2 O-demethylation (CYP2D6, CYP3A4) M3 Donepezil-N-oxide Donepezil->M3 N-oxidation (CYP2D6, CYP3A4) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of Donepezil and metabolites D Incubate enzyme with varying concentrations of test compounds A->D B Prepare enzyme (AChE/BChE) and substrate (ATChI/BTChI) solutions B->D C Prepare Ellman's reagent (DTNB) E Initiate reaction by adding substrate C->E D->E F Monitor absorbance change at 412 nm E->F G Calculate percentage of inhibition F->G H Determine IC50 values by non-linear regression G->H

References

Safety Operating Guide

Safe Disposal of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one requires its classification as a hazardous chemical waste. This compound is an irritant and should be handled with appropriate personal protective equipment.[1] Disposal should adhere to all federal, state, and local regulations, and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory. The primary disposal route is collection by a licensed hazardous waste disposal service.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2] In case of skin or eye contact, rinse thoroughly with water.[3]

Hazard Identification:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.[5][6]

  • This compound is a non-halogenated organic substance.[7] It must be segregated from halogenated organic waste, inorganic waste, and aqueous solutions.[7][8][9]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.[8] The container should be made of a compatible material (plastic is often preferred) and have a secure, tight-fitting lid.[6][10]

  • Solutions: If the compound is in a solvent, collect it in a container designated for non-halogenated organic liquid waste.[7][9] Do not mix with other waste streams like acids, bases, or heavy metals.[7][9]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[6][9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[5][10]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][10]

  • Ensure the SAA is inspected regularly for any signs of leakage.[10]

4. Arranging for Disposal:

  • Once the waste container is full, or if you are discontinuing the use of the chemical, contact your institution's EHS or hazardous waste management office to arrange for pickup.[5][6] Do not exceed the storage time limits for hazardous waste in your SAA as defined by your institution and local regulations.[6]

  • The recommended disposal method is through an approved waste disposal plant, likely via incineration.[3]

5. Disposal of Empty Containers:

  • A container that held this compound must be decontaminated before being disposed of as regular trash.[5]

  • Triple-Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[5]

    • Collect all the rinsate from each rinse and dispose of it as hazardous non-halogenated organic liquid waste.[5]

    • After triple-rinsing, deface or remove the original chemical label.[5]

    • The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your facility's procedures.[5][8]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[2][5][9][11][12] Organic compounds are generally prohibited from sewer disposal.[11][12]

  • DO NOT allow the chemical or its solutions to evaporate in a fume hood as a method of disposal.[5][10]

Quantitative Data and Regulatory Limits
ParameterLimitRegulation/Guideline
Maximum Volume in SAA 55 gallons of hazardous wasteUniversity of Pennsylvania EHRS[6]
Maximum P-listed Acute Hazardous Waste in SAA 1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS[6]
Maximum Storage Time in SAA (if limits not exceeded) Up to 12 monthsUniversity of Pennsylvania EHRS[6]
Time to Remove from SAA After Container is Full Within 3 calendar daysUniversity of Pennsylvania EHRS[6]
pH Range for Potential Drain Disposal (Not applicable to this compound) Between 5.5 and 10.5American Chemical Society[13]

Visual Guide to Disposal

The following workflow provides a visual guide to the decision-making process for the proper disposal of this compound.

G cluster_start cluster_waste_type Step 1: Identify Waste Type cluster_collection Step 2: Collect & Segregate Waste cluster_labeling Step 3: Label Container cluster_storage Step 4: Store Properly cluster_disposal Step 5: Final Disposal start Start: Waste Generation (this compound) is_solid Is the waste solid or a solution? start->is_solid solid_waste Collect in container for SOLID NON-HALOGENATED ORGANIC WASTE is_solid->solid_waste Solid liquid_waste Collect in container for LIQUID NON-HALOGENATED ORGANIC WASTE is_solid->liquid_waste Solution label_container Label with: 1. 'Hazardous Waste' 2. Chemical Name 3. Accumulation Start Date solid_waste->label_container liquid_waste->label_container store_waste Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_container->store_waste full_container Is container full or no longer needed? store_waste->full_container contact_ehs Contact EHS for waste pickup. full_container->contact_ehs Yes continue_storage Continue to store safely in SAA. full_container->continue_storage No

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one. The following procedures are designed to ensure safe handling, use, and disposal of this chemical compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards.

Hazard Summary:

Hazard StatementGHS Classification
Toxic if swallowedH301
Causes skin irritationH315
May cause an allergic skin reactionH317
Causes serious eye irritationH319
May cause respiratory irritationH335

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.

  • Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact. Contaminated work clothing should not be allowed out of the workplace.

Operational Plan for Safe Handling

Follow these step-by-step instructions to ensure the safe handling of this compound:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Put on all required personal protective equipment as listed above.

  • Handling the Compound:

    • Carefully open the container to avoid generating dust.

    • Weigh and transfer the chemical using appropriate tools (e.g., spatula, weigh paper).

    • Keep the container tightly closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • In Case of Exposure:

    • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.

    • If on skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If swallowed: Rinse mouth. Immediately call a poison center or doctor.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weigh paper), in a designated and properly labeled hazardous waste container.

    • Keep the waste container closed when not in use.

  • Disposal Procedure:

    • Dispose of the contents and the container at an approved waste disposal plant.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this chemical down the drain or in the general trash.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Ensure safety measures handling Chemical Handling ppe->handling Proceed with experiment decon Decontamination handling->decon After handling disposal Waste Disposal decon->disposal Segregate waste end End of Process disposal->end Complete

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.